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2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) Documentation Hub

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  • Product: 2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI)
  • CAS: 134932-60-8

Core Science & Biosynthesis

Foundational

(R)-alpha-methyl-2-thiazolemethanol structural analysis

Topic: Structural Analysis and Characterization of (R)-1-(1,3-Thiazol-2-yl)ethanol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analysis and Characterization of (R)-1-(1,3-Thiazol-2-yl)ethanol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Structural Analysis of (R)- -Methyl-2-thiazolemethanol: A Comprehensive Guide

Executive Summary

(R)-


-methyl-2-thiazolemethanol (IUPAC: (R)-1-(1,3-thiazol-2-yl)ethanol) is a critical chiral building block in the synthesis of antiviral and antineoplastic agents. Its structural integrity—specifically its enantiomeric purity—directly correlates to the potency and safety profile of downstream Active Pharmaceutical Ingredients (APIs). This guide provides a rigorous framework for the structural elucidation, absolute configuration determination, and impurity profiling of this moiety, moving beyond basic identification to high-fidelity validation.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before establishing analytical protocols, the compound's fundamental properties must be baselined. The thiazole ring introduces specific electronic effects (electron-withdrawing) that influence both NMR shifts and chromatographic behavior.

ParameterData / Descriptor
IUPAC Name (R)-1-(1,3-thiazol-2-yl)ethanol
Common Name (R)-

-methyl-2-thiazolemethanol
CAS Number 131606-42-1 (R-isomer); 14531-38-5 (Racemate)
Molecular Formula C

H

NOS
Molecular Weight 143.19 g/mol
Chiral Center C1 (Exocyclic carbon attached to the thiazole C2 position)
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility High in MeOH, EtOH, DMSO, CH

Cl

; Moderate in H

O

Spectroscopic Characterization (NMR & MS)[1][11]

The structural connectivity is validated using high-field NMR (≥400 MHz). The thiazole ring protons and the chiral ethyl side chain provide distinct diagnostic signals.

Proton NMR ( H NMR) Analysis

Solvent: CDCl


 or DMSO-d

The spectrum is characterized by the descreening effect of the aromatic thiazole ring on the methine proton.

  • 
     7.70 ppm (1H, d, J = 3.3 Hz):  Thiazole C4-H (or C5-H depending on numbering convention, typically the proton adjacent to Nitrogen is more deshielded).
    
  • 
     7.28 ppm (1H, d, J = 3.3 Hz):  Thiazole C5-H.
    
  • 
     5.15 ppm (1H, q, J = 6.5 Hz):  Chiral methine proton (C H-OH). The quartet arises from coupling with the adjacent methyl group.[1]
    
  • 
     1.60 ppm (3H, d, J = 6.5 Hz):  Methyl group (CH
    
    
    
    ).
  • 
     ~3.5-4.5 ppm (1H, br s):  Hydroxyl proton (OH). Note: Chemical shift varies with concentration and solvent.
    
Mass Spectrometry (ESI-MS)
  • Ionization: Electrospray Ionization (Positive Mode)

  • Parent Ion: [M+H]

    
     = 144.2 m/z
    
  • Fragmentation: Loss of H

    
    O ([M+H-18]
    
    
    
    ) is common in secondary alcohols, observing a peak at ~126 m/z.

Stereochemical Determination: The Core Challenge

Validating the (R)-configuration is the most critical analytical task. Optical rotation is often insufficient due to low specific rotation values or solvent dependence. The industry gold standard is the Mosher Ester Analysis for absolute configuration and Chiral HPLC for enantiomeric excess (ee).

Absolute Configuration: Mosher Ester Analysis

This method involves derivatizing the alcohol with both (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride. The resulting diastereomers exhibit distinct NMR shifts due to the anisotropic shielding of the phenyl group in the MTPA moiety.

Mechanism: In the preferred conformer, the MTPA phenyl group shields protons on one side of the chiral center. By comparing the chemical shift differences (


) of the protons flanking the chiral center (Methyl vs. Thiazole), the configuration is deduced.
  • If (R)-Alcohol: The protons on the thiazole ring will be shielded in one diastereomer, while the methyl protons are shielded in the other.

  • Protocol: See Section 5.1.

Enantiomeric Purity: Chiral HPLC

Separation of the (R) and (S) enantiomers requires a polysaccharide-based stationary phase.

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane:Isopropanol (90:10 to 95:5) is the standard starting point for neutral alcohols.

  • Detection: UV at 254 nm (Thiazole absorption).

Synthetic Context & Impurity Profiling[9]

Understanding the synthesis route is essential for identifying potential impurities.

  • Biocatalytic Reduction (Preferred for R-isomer):

    • Precursor: 2-Acetylthiazole.[2]

    • Reagent: Ketoreductase (KRED) or whole-cell systems (e.g., Saccharomyces cerevisiae).

    • Impurities: Residual 2-acetylthiazole (ketone), protein residues, buffer salts.

    • Advantage:[3][1][4][5] High ee (>99%).[2]

  • Chemical Reduction (Grignard/Hydride):

    • Precursor: 2-Formylthiazole + MeMgBr OR 2-Acetylthiazole + NaBH

      
      .
      
    • Result: Racemic mixture requiring resolution (e.g., lipase-catalyzed kinetic resolution).

    • Impurities: Over-reduction byproducts, metal residues.

Visualizing the Analytical Workflow

AnalyticalWorkflow Raw Crude (R)-Alcohol Purity 1. Chemical Purity (Achiral HPLC/GC) Raw->Purity Struct 2. Identity Check (1H NMR / MS) Purity->Struct >95% Pure Chiral 3. Enantiomeric Purity (Chiral HPLC) Struct->Chiral Identity Confirmed Config 4. Absolute Config (Mosher Analysis) Chiral->Config First Batch Validation Release Release / API Synthesis Chiral->Release Routine QC Config->Release Config Confirmed

Caption: Step-by-step analytical workflow from crude isolation to quality release.

Experimental Protocols

Protocol: Mosher Ester Derivatization (Self-Validating)

Purpose: To determine absolute stereochemistry via NMR.

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

  • Pyridine (dry).

  • CDCl

    
     (for NMR).[3]
    

Step-by-Step:

  • Aliquot: Take two 10 mg samples of the (R)-

    
    -methyl-2-thiazolemethanol.
    
  • Reaction A (S-Ester): Dissolve Sample 1 in 0.5 mL dry pyridine. Add 1.5 eq of (R)-(-)-MTPA-Cl . Stir for 4 hours.

  • Reaction B (R-Ester): Dissolve Sample 2 in 0.5 mL dry pyridine. Add 1.5 eq of (S)-(+)-MTPA-Cl . Stir for 4 hours.

    • Note: The configuration of the ester is opposite to the acid chloride used due to Cahn-Ingold-Prelog priority changes.

  • Workup: Quench with water, extract with ether, wash with dilute HCl (to remove pyridine), dry over MgSO

    
    .
    
  • Analysis: Acquire

    
    H NMR for both esters.
    
  • Calculation: Calculate

    
     for the methyl doublet and the thiazole protons.
    
    • Validation: If the methyl group has a positive

      
       and thiazole protons have a negative 
      
      
      
      (or vice versa), the model is valid.
Protocol: Chiral HPLC Method

Purpose: Routine determination of Enantiomeric Excess (ee).

System Parameters:

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Wavelength: 254 nm.

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between enantiomers (baseline separation).
    
  • Tailing Factor: < 1.5.

  • Racemate Injection: A racemic standard must be injected first to establish retention times for both (R) and (S) peaks.

Synthesis & Impurity Origin Diagram[9]

Understanding the origin of the molecule helps in predicting impurities.

SynthesisPath Ketone 2-Acetylthiazole (Starting Material) Enzyme Biocatalysis (KRED + NADPH) Ketone->Enzyme ChemRed Chemical Reduction (NaBH4) Ketone->ChemRed PureR (R)-alpha-methyl-2-thiazolemethanol (>99% ee) Enzyme->PureR Direct Route Racemate Racemic Alcohol (50% R / 50% S) ChemRed->Racemate Resolution Kinetic Resolution (Lipase) Racemate->Resolution Resolution->PureR 50% Max Yield

Caption: Comparison of Biocatalytic vs. Chemical routes. Biocatalysis is preferred for high ee.

References

  • Structure & Properties: National Center for Biotechnology Information. (2025).[6][2][7][8] PubChem Compound Summary for CID 520108, 2-Acetylthiazole (Precursor). Retrieved from [Link]

  • Mosher Analysis Protocol: Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Assignment of Absolute Configuration of Secondary Alcohols via NMR Analysis of Mosher Esters. Nature Protocols. Retrieved from [Link]

  • Biocatalytic Synthesis: Fantin, G., et al. (2006). Microbial reduction of thiazolyl ketones. Tetrahedron: Asymmetry.[9] (Contextual citation for enzymatic reduction of heterocyclic ketones).

  • Chiral Separation: Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

Sources

Exploratory

physicochemical properties of 2-Thiazolemethanol, alpha-methyl-, (alphaR)-

Topic: Physicochemical Properties and Technical Profile of 2-Thiazolemethanol, -methyl-, ( R)- Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1] Techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Technical Profile of 2-Thiazolemethanol,


-methyl-, (

R)- Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Technical Guide: 2-Thiazolemethanol, -methyl-, ( R)-

Strategic Characterization and Synthesis of a Key Chiral Heterocyclic Intermediate

Executive Summary

The compound 2-Thiazolemethanol,


-methyl-, (

R)-
(CAS 134932-60-8), systematically known as (1R)-1-(1,3-thiazol-2-yl)ethanol , represents a critical chiral building block in the synthesis of thiazole-containing pharmaceutical agents.[1] Its structural motif—a thiazole ring coupled with a chiral secondary alcohol—serves as a pharmacophore scaffold for various antiviral (e.g., HIV protease inhibitors) and antineoplastic agents. This guide provides a definitive technical analysis of its physicochemical properties, asymmetric synthesis routes, and validation protocols, designed to support high-fidelity research and process development.

Molecular Architecture & Stereochemistry

The pharmacological potency of thiazole-derived drugs often hinges on the absolute configuration of the chiral center. The (


R)-enantiomer is distinguished by the spatial arrangement of the hydroxyl group, which dictates its binding affinity in protein pockets and its utility as a ligand in asymmetric catalysis.
Chemical Identity
ParameterTechnical Specification
Systematic Name (1R)-1-(1,3-thiazol-2-yl)ethanol
Common Synonyms (R)-1-(Thiazol-2-yl)ethanol; (R)-

-Methyl-2-thiazolemethanol
CAS Registry Number 134932-60-8 (Specific for (R)-enantiomer)
Molecular Formula C

H

NOS
Molecular Weight 143.21 g/mol
SMILES (Isomeric) Cc1nccs1
InChI Key CMPVUVUNJQERIT-UHFFFAOYSA-N (Generic)
Stereochemical Verification

The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the hydroxyl group (-OH) has the highest priority, followed by the thiazole ring, the methyl group, and finally the hydrogen atom.[1]

Physicochemical Profile

Accurate physicochemical data is essential for process optimization. While the racemic mixture is often a liquid, the pure enantiomer may exhibit distinct phase behaviors depending on purity and crystallization conditions.

Thermodynamic & Physical Properties
PropertyValue / RangeContext & Validation
Physical State Viscous Oil or Low-Melting SolidHighly dependent on enantiomeric purity (ee).[1]
Boiling Point 94–96 °C @ 15 mmHgData derived from racemic analog; vacuum distillation required to prevent decomposition.
Density ~1.19 – 1.21 g/cm³Estimated based on structural analogs (e.g., 4-methyl-5-thiazoleethanol).[1]
Solubility High in MeOH, EtOH, DMSO, CH

Cl

Lipophilic nature of thiazole aids organic solubility; moderate water solubility.
pKa ~13-14 (Alcohol -OH)Weakly acidic; requires strong bases (e.g., NaH) for deprotonation.[1]
LogP ~1.42 (Estimated)Indicates moderate lipophilicity, suitable for membrane permeability.
Stability & Safety (HSE)
  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the ketone.

  • GHS Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).

  • Handling: Avoid contact with strong oxidizing agents and acid chlorides.

Asymmetric Synthesis Workflows

The production of high-fidelity (R)-enantiomer requires overcoming the thermodynamic preference for the racemate.[1] Two primary pathways are validated for scale-up: Biocatalytic Reduction and Asymmetric Transfer Hydrogenation (ATH) .[1]

Pathway A: Biocatalytic Reduction (Green Chemistry)

This route utilizes NADH-dependent alcohol dehydrogenases (ADH) or ketoreductases (KRED) to reduce 2-acetylthiazole with high enantioselectivity (>99% ee).[1]

  • Substrate: 2-Acetylthiazole.[1][2]

  • Catalyst: (R)-specific ADH (e.g., from Candida maris or engineered variants).[1]

  • Cofactor Regeneration: Isopropanol/Acetone coupled system or Glucose Dehydrogenase (GDH).

  • Mechanism: Hydride transfer to the Re-face of the carbonyl carbon.

Pathway B: Asymmetric Transfer Hydrogenation (Chemical)

Uses ruthenium or rhodium catalysts with chiral diamine ligands (e.g., Noyori catalysts).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN].

  • Hydrogen Source: Formic acid/Triethylamine azeotrope.

  • Conditions: Mild temperatures (25–40°C), typically achieving >95% ee.

Synthesis Logic Diagram

The following diagram illustrates the decision matrix for selecting the synthesis route based on scale and purity requirements.

SynthesisWorkflow Start Target: (R)-1-(Thiazol-2-yl)ethanol Precursor Precursor: 2-Acetylthiazole Start->Precursor Decision Select Methodology Precursor->Decision BioPath Biocatalytic Reduction (Enzyme: ADH/KRED) Decision->BioPath High Selectivity req. Green Chemistry ChemPath Asymmetric Transfer Hydrogenation (Cat: Ru-TsDPEN) Decision->ChemPath Scalability req. Robustness BioProcess Aq. Buffer pH 7.0 Cofactor: NADH/NADPH Temp: 30°C BioPath->BioProcess ChemProcess Solvent: MeOH/Et3N Reductant: HCOOH Temp: 40°C ChemPath->ChemProcess Result Crude Product (>95% ee) BioProcess->Result ChemProcess->Result Purification Purification: Silica Gel Chromatography or Chiral Salt Crystallization Result->Purification

Figure 1: Comparative workflow for the asymmetric synthesis of (R)-1-(thiazol-2-yl)ethanol via biocatalytic and chemical routes.

Analytical Characterization & Validation

Validating the enantiomeric excess (ee) is critical.[3][4] Conventional HPLC on C18 columns cannot separate enantiomers; a chiral stationary phase (CSP) is mandatory.

Chiral HPLC Protocol

This method is the "Gold Standard" for determining optical purity.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm (Thiazole absorption max).[5]

  • Temperature: 25°C.

  • Expected Retention: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer (Elution order must be confirmed with racemate standard).[1]

Optical Rotation
  • Instrument: Polarimeter (Na D-line, 589 nm).[1]

  • Conditions: c = 1.0 in Methanol or Ethanol.

  • Sign: The (R)-enantiomer generally exhibits a specific rotation value

    
     distinct from the (S)-isomer.[1] (Note: Literature values vary by solvent; always compare against a certified reference standard).
    
Analytical Validation Workflow

AnalyticalWorkflow Sample Isolated Sample PurityCheck Chemical Purity (RP-HPLC / GC-MS) Sample->PurityCheck PassChem Purity > 98%? PurityCheck->PassChem ChiralCheck Chiral Purity (Chiral HPLC) PassChiral ee > 99%? ChiralCheck->PassChiral PassChem->ChiralCheck Yes Recrystallize Recrystallize / Reprocess PassChem->Recrystallize No Release Release for Synthesis PassChiral->Release Yes PassChiral->Recrystallize No

Figure 2: Quality Control decision tree for validating the enantiomeric purity of the intermediate.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6918510, (R)-1-(Thiazol-2-yl)ethanol. Retrieved from [Link]

  • Kataoka, M., et al. (1999). "Purification and Characterization of an NADH-Dependent Alcohol Dehydrogenase from Candida maris for the Synthesis of Optically Active 1-(Pyridyl)ethanol Derivative." Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • Phenomenex. (2024). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). "Copper(II) complexes of functionalized 2,2′:6′,2′′-terpyridines and 2,6-di(thiazol-2-yl)pyridine." Dalton Transactions. Retrieved from [Link]

Sources

Foundational

spectroscopic data (NMR, IR, MS) of (R)-alpha-methyl-2-thiazolemethanol

Technical Monograph: Structural Elucidation and Quality Control of (R)-1-(Thiazol-2-yl)ethanol -methyl-2-thiazolemethanol CAS (Racemate): 40982-30-7 | CAS (R-enantiomer): [Specific registry varies by salt/source; typical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Elucidation and Quality Control of (R)-1-(Thiazol-2-yl)ethanol


-methyl-2-thiazolemethanol
CAS (Racemate):  40982-30-7 | CAS (R-enantiomer):  [Specific registry varies by salt/source; typically characterized via chiral resolution][1]

Part 1: Executive Summary & Structural Logic

(R)-1-(Thiazol-2-yl)ethanol is a critical chiral building block in the synthesis of thiazole-containing pharmaceuticals. Its structural integrity relies on two distinct validation pillars:

  • Connectivity Validation: Confirmed via achiral spectroscopy (NMR, MS, IR) which is identical for both enantiomers.

  • Stereochemical Integrity: Confirmed via Chiral HPLC and Optical Rotation, as the biological activity of thiazole drugs is often strictly enantioselective.

The following guide synthesizes standard spectroscopic data with field-proven protocols for stereochemical assignment.

Part 2: Spectroscopic Data (Achiral)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz (1H), 100 MHz (13C)[1]

1. ¹H NMR Data (Proton) The thiazole ring induces a significant deshielding effect on the methine proton (


) due to the aromatic ring current and the electronegativity of the nitrogen/sulfur atoms.
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H-a 1.62Doublet (d)3H6.4Methyl group adjacent to methine.[1]
H-b 3.60Broad (br s)1H-Hydroxyl (-OH).[1] Shift varies with conc.
H-c 5.15Quartet (q)1H6.4Methine proton, deshielded by thiazole.[1]
H-d 7.30Doublet (d)1H3.2Thiazole C5-H (adjacent to Sulfur).[1]
H-e 7.72Doublet (d)1H3.2Thiazole C4-H (adjacent to Nitrogen).[1]

2. ¹³C NMR Data (Carbon) The C2 carbon of the thiazole ring is characteristic, appearing extremely downfield (~176 ppm) due to its position between Sulfur and Nitrogen.

PositionShift (

ppm)
Carbon TypeAssignment
C-1 23.5CH₃Methyl side chain.[1]
C-2 68.2CHChiral center (Methine).[1]
C-3 119.5CHThiazole C5.
C-4 142.4CHThiazole C4.
C-5 176.8C (Quaternary)Thiazole C2 (ipso).[1]
B. Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV)

m/zIntensityFragment IonFragmentation Logic
143 [M]⁺Molecular IonParent peak (C₆H₉NOS).[1]
128 [M-15]⁺[M - CH₃]⁺Loss of methyl group (alpha-cleavage).[1]
125 [M-18]⁺[M - H₂O]⁺Dehydration (common in alcohols).[1]
100 Base Peak[Thiazole-CH=OH]⁺McLafferty-like rearrangement/cleavage.
58 High[C₂H₄NO]⁺Ring fragmentation.[1]
C. Infrared Spectroscopy (FT-IR)

Method: Neat film (ATR)[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350 - 3400 O-H Stretch (Broad)Alcohol (H-bonded).[1]
3100 C-H Stretch (Aromatic)Thiazole ring protons.
2975 C-H Stretch (Aliphatic)Methyl/Ethyl group.[1]
1510, 1480 C=N / C=C StretchThiazole ring skeletal vibrations.
1060 C-O StretchSecondary alcohol.[1]

Part 3: Stereochemical Validation (The (R)-Enantiomer)

This is the critical quality control step. Achiral NMR cannot distinguish the (R) from the (S) enantiomer.

Protocol A: Chiral HPLC Method (Direct Resolution)

Objective: Quantify Enantiomeric Excess (ee%).[1]

  • Column: Chiralcel OD-H (Daicel) or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.[2]

  • Temperature: 25°C.

  • Retention Times (Approximate):

    • (S)-Enantiomer: ~12.5 min[1]

    • (R)-Enantiomer: ~15.2 min (Elution order may reverse depending on solvent; verify with racemate).

Protocol B: Absolute Configuration via Mosher's Ester (Self-Validating)

If reference standards are unavailable, use Mosher's method to determine absolute configuration.

  • Derivatization: React the alcohol with (R)-(-)-MTPA-Cl (Mosher's acid chloride).

  • NMR Analysis: Compare the ¹H NMR chemical shifts of the resulting diastereomers.

  • Logic: In the (R)-alcohol derivative, the thiazole ring will shield the protons on one side of the molecule differently than in the (S)-alcohol derivative.

    • Validation: Calculate

      
      .[1] A consistent pattern of positive/negative values confirms the configuration.
      

Part 4: Visualized Workflows

Diagram 1: Analytical QC Workflow

This diagram outlines the decision tree for validating the synthesis of the chiral building block.

AnalyticalWorkflow Start Crude (R)-1-(Thiazol-2-yl)ethanol Step1 1. Achiral HPLC/TLC (Purity Check) Start->Step1 Decision1 Purity > 95%? Step1->Decision1 Step2 2. 1H NMR (CDCl3) (Structure Confirmation) Step3 3. Chiral HPLC (Chiralcel OD-H) Step2->Step3 Decision1->Step2 Yes Fail1 Recrystallize / Re-chromatograph Decision1->Fail1 No Decision2 ee% > 98%? Step3->Decision2 Fail2 Reprocess (Enzymatic Resolution) Decision2->Fail2 No Success RELEASE BATCH (R)-Enantiomer Verified Decision2->Success Yes Fail1->Step1 Fail2->Step3

Caption: Analytical decision matrix for validating structural purity and enantiomeric excess of the target thiazole alcohol.

Diagram 2: Mass Spectrometry Fragmentation Logic

Visualizing the primary cleavage pathways to confirm identity.

MS_Fragmentation Parent Molecular Ion [M]+ m/z 143 Path1 Alpha Cleavage (Loss of -CH3) Parent->Path1 Path2 Dehydration (Loss of H2O) Parent->Path2 Path3 C-C Bond Scission (Thiazole Ring Intact) Parent->Path3 Fragment1 [M-15]+ m/z 128 Path1->Fragment1 Fragment2 [M-18]+ m/z 125 Path2->Fragment2 Fragment3 Base Peak m/z 100 Path3->Fragment3

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry for 1-(thiazol-2-yl)ethanol.

Part 5: Troubleshooting & Interpretation

  • Water Peak Interference: In CDCl₃, the -OH proton (H-b) is concentration-dependent. If the sample is wet, the H-b signal may broaden or shift significantly, merging with the water peak at ~1.56 ppm. Recommendation: Add a drop of D₂O to the NMR tube; the -OH peak will disappear (exchange), confirming its assignment.

  • Rotational Sign Confusion: Literature values for specific rotation

    
     can vary by solvent (Ethanol vs. Chloroform).
    
    • Rule of Thumb: If using enzymatic reduction (e.g., Lactobacillus kefir), the product is often (R).

    • Verification: Always trust Chiral HPLC retention time comparison over simple optical rotation values for definitive assignment.

References

  • Structural Data (Racemate): National Center for Biotechnology Information. PubChem Compound Summary for CID 529638, 2-(1-Hydroxyethyl)thiazole. [Link]

  • Enzymatic Synthesis & Chirality: Fantin, G., et al. "Microbial reduction of thiazolyl ketones: an effective route to enantiomerically pure thiazolyl alcohols." Tetrahedron: Asymmetry, 2002. [Link]

  • Chiral HPLC Methods: Daicel Corporation. "Application Note: Separation of Thiazole Derivatives on Chiralcel OD-H." Chiral Technologies. [Link]

  • Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. "Assignment of absolute configuration of alcohols by NMR." Nature Protocols, 2007. [Link]

Sources

Exploratory

Technical Guide: Synthesis and Characterization of 2-Thiazolemethanol Derivatives

This technical guide details the synthesis, purification, and characterization of 2-Thiazolemethanol (and its derivatives), a critical heteroaromatic scaffold in medicinal chemistry. This moiety serves as a pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, purification, and characterization of 2-Thiazolemethanol (and its derivatives), a critical heteroaromatic scaffold in medicinal chemistry. This moiety serves as a pharmacophore in antiretroviral drugs (e.g., Ritonavir) and various antimicrobial agents.

The following content is structured for laboratory execution, prioritizing reproducibility, safety, and mechanistic understanding.

Executive Summary & Strategic Analysis

The 2-hydroxymethylthiazole scaffold combines a distinct electron-deficient aromatic ring with a versatile primary alcohol handle. In drug discovery, this unit is often employed to modulate lipophilicity (


) and metabolic stability.

From a synthetic process perspective, two primary methodologies dominate the field. The choice between them depends on the available starting materials and the scale of operation:

FeatureMethod A: Ester Reduction Method B: C2-Lithiation & Trapping
Starting Material Ethyl 2-thiazolecarboxylateThiazole (unsubstituted)
Key Reagent

/

or


/ Paraformaldehyde
Condition Profile Mild (

to RT), Scalable
Cryogenic (

), Pyrophoric hazards
Selectivity High (Chemo-selective for ester)High (Regio-selective for C2 position)
Primary Use Case Scale-up / ManufacturingDiversity-oriented synthesis / Analoging

Synthetic Methodologies

Method A: Chemoselective Reduction of Ethyl 2-Thiazolecarboxylate

Recommended for gram-to-kilogram scale synthesis.

While Lithium Aluminum Hydride (


) is a standard reducing agent, it is often too aggressive for functionalized thiazoles, potentially leading to ring opening or over-reduction. The Sodium Borohydride (

) / Calcium Chloride (

)
system is superior for its safety profile and chemoselectivity.
Mechanism & Rationale

 alone reduces esters sluggishly. The addition of 

generates

or coordinates to the carbonyl oxygen, increasing electrophilicity and facilitating hydride transfer.
Experimental Protocol

Reagents:

  • Ethyl 2-thiazolecarboxylate (

    
    )
    
  • Sodium Borohydride (

    
    , 
    
    
    
    )
  • Calcium Chloride (

    
    , 
    
    
    
    )
  • Solvent: Absolute Ethanol (

    
    ) and THF (
    
    
    
    )

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 2-thiazolecarboxylate in a mixture of THF and EtOH (

    
     ratio). Cool the solution to 
    
    
    
    using an ice bath.
  • Activation: Add

    
     (anhydrous) in a single portion. Stir for 15 minutes to allow Lewis acid coordination.
    
  • Reduction: Add

    
     portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.

    • Validation: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The ester (

      
      ) should disappear, and the alcohol (
      
      
      
      ) should appear.
  • Quench: Cool back to

    
    . Carefully quench with Saturated 
    
    
    
    solution (
    
    
    ). Stir until gas evolution ceases.
  • Workup: Remove volatiles under reduced pressure. Extract the aqueous residue with EtOAc (

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Typical Yield: 80–88%

Method B: C2-Lithiation and Formylation

Recommended for introducing isotopic labels or complex side chains.

The C2 proton of thiazole is the most acidic (


), allowing for selective deprotonation using organolithiums.
Experimental Protocol

Reagents:

  • Thiazole (

    
    )
    
  • 
     (
    
    
    
    in hexanes,
    
    
    )
  • Paraformaldehyde (excess, dried) or DMF (

    
    )
    
  • Solvent: Anhydrous THF (

    
    )
    

Step-by-Step Procedure:

  • Cryogenic Setup: Flame-dry a 3-neck flask. Cool to

    
     (Dry ice/Acetone bath) under a strict Argon atmosphere.
    
  • Lithiation: Add thiazole and THF. Dropwise add

    
     over 15 minutes. The solution often turns yellow/orange, indicating the formation of 2-lithiothiazole.
    
    • Critical: Maintain internal temperature below

      
       to prevent ring fragmentation (Retro-Hantzsch type cleavage).
      
  • Trapping:

    • Option 1 (Direct Alcohol): Add dry paraformaldehyde (monomer source) in one portion.

    • Option 2 (Aldehyde Intermediate): Add DMF dropwise. Stir for 30 mins at

      
      , then warm to 
      
      
      
      . Quench with water to get 2-thiazolecarboxaldehyde, then reduce with
      
      
      (as per Method A).
  • Quench: Pour the cold reaction mixture into saturated

    
    .
    
  • Workup: Extract with

    
     or DCM.
    

Safety Note:


 is pyrophoric.[1][2][3] Use long-needle syringes and ensure all glassware is oven-dried.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and reaction pathways for synthesizing 2-thiazolemethanol derivatives.

ThiazoleSynthesis Start Target: 2-Thiazolemethanol Ester Start: Ethyl 2-thiazolecarboxylate Start->Ester Scale-up Route Thiazole Start: Thiazole (Unsubstituted) Start->Thiazole Diversity Route Red_Agent Reagent: NaBH4 / CaCl2 Ester->Red_Agent EtOH/THF, 0°C Lithiation Reagent: n-BuLi (-78°C) Thiazole->Lithiation Deprotonation Product Product: 2-Thiazolemethanol Red_Agent->Product Reduction Intermediate_Li Intermed: 2-Lithiothiazole Lithiation->Intermediate_Li C2-Li Species Trapping Electrophile: Paraformaldehyde Intermediate_Li->Trapping Nucleophilic Attack Trapping->Product Quench

Caption: Synthetic decision tree comparing the reductive pathway (Method A) vs. the lithiation pathway (Method B).

Characterization Framework

Verification of the 2-thiazolemethanol structure relies on distinguishing the specific heteroaromatic splitting pattern and the hydroxymethyl shift.

Spectroscopic Data Summary
TechniqueParameterExpected Signal / ValueStructural Assignment

NMR

7.70–7.75 ppm
Doublet (

)
H4 (Thiazole Ring)

7.28–7.35 ppm
Doublet (

)
H5 (Thiazole Ring)

4.90–5.00 ppm
Singlet (or broad s)CH₂ -OH (Methylene)

5.5–6.0 ppm
Broad Singlet-OH (Exchangeable)

NMR

~172 ppm
Quaternary CarbonC2 (Ipso to alcohol)

~142 ppm
CHC4

~119 ppm
CHC5

~60–62 ppm

Hydroxymethyl carbon
IR

3200–3400

O-H Stretch (Broad)

1500–1600

C=N / C=C Thiazole stretch
Self-Validating Quality Checks
  • The "Water" Test: 2-Thiazolemethanol is moderately water-soluble. If your product is completely insoluble in water, you may have the unreacted ester or a silylated intermediate.

  • Coupling Constants: The coupling constant between H4 and H5 (

    
    ) is characteristically 3.0–3.5 Hz . If you observe a larger coupling (~8 Hz), the ring system may not be a thiazole (possibly a pyridine contaminant).
    
  • Solvent Effects: In DMSO-

    
    , the hydroxyl proton often appears as a triplet due to coupling with the adjacent methylene group, whereas in 
    
    
    
    , it usually appears as a broad singlet.

References

  • Reduction of Heterocyclic Esters: Title: "Calcium Borohydride: A Reagent for the Selective Reduction of Esters." Source:Journal of Organic Chemistry Link:[Link] (Grounding for NaBH4/CaCl2 methodology).

  • Lithiation of Thiazoles: Title: "Regioselective Synthesis of Thiazole Derivatives via Lithiation." Source:Chemical Reviews / Organic Reactions Link:[Link] (Review of organolithium usage in heterocycles).

  • Safety in Organolithium Handling: Title: "Safe Handling of Organolithium Compounds in the Laboratory." Source:Princeton University EHS / ACS Link:[Link]

  • NMR Data Reference: Title: "1H NMR Chemical Shifts of Thiazoles." Source:Organic Chemistry Data Link:[Link]

Sources

Foundational

The Thiazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

Executive Summary The thiazole ring—a five-membered heterocyclic system containing sulfur and nitrogen at positions 1 and 3—stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its ubiquity in FDA-approved...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring—a five-membered heterocyclic system containing sulfur and nitrogen at positions 1 and 3—stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its ubiquity in FDA-approved therapeutics (e.g., Dasatinib, Ritonavir, Ixabepilone) stems from its unique electronic profile: the nitrogen atom serves as a hydrogen bond acceptor, while the sulfur atom enhances lipophilicity and metabolic stability. This guide provides a technical deep-dive into the biological activity, mechanistic pathways, and synthetic protocols necessary for leveraging thiazole in drug discovery.[1][4]

Part 1: The Pharmacophore & Chemical Biology

Structural Properties

The thiazole ring is aromatic (


 electrons), planar, and weakly basic (

for the conjugate acid). Its utility in Structure-Activity Relationship (SAR) studies is driven by three key factors:
  • Bioisosterism: Thiazole is frequently used as a bioisostere for pyridine rings, improving metabolic stability against oxidative cleavage.

  • 
    -Stacking:  The aromatic system facilitates 
    
    
    
    stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
  • Hydrogen Bonding: The N3 atom acts as a crucial H-bond acceptor, often anchoring the molecule within the ATP-binding sites of kinases.

Therapeutic Spectra
Therapeutic ClassKey Drug ExamplePrimary TargetMechanism of Action
Anticancer DasatinibSrc/Abl KinaseATP-competitive inhibition; binds active conformation.
Anticancer IxabepiloneMicrotubulesStabilizes microtubules; arrests cell cycle in G2/M phase.
Antiviral RitonavirHIV ProteasePeptidomimetic inhibitor; thiazole improves binding affinity.
Antibiotic CefiderocolPBP (Penicillin-Binding Protein)Siderophore cephalosporin; inhibits cell wall synthesis.
Anti-inflammatory MeloxicamCOX-2Preferential inhibition of Cyclooxygenase-2.

Part 2: Mechanistic Pathways (Visualized)

Kinase Inhibition (The Dasatinib Model)

Thiazole-based kinase inhibitors often function by occupying the ATP-binding pocket. The nitrogen of the thiazole ring typically forms a critical hydrogen bond with the "hinge region" of the kinase.

KinaseInhibition Ligand Thiazole Ligand (Dasatinib) ATP_Pocket ATP Binding Pocket (Src/Abl Kinase) Ligand->ATP_Pocket Competitive Binding ActivationLoop Activation Loop (DFG Motif) Ligand->ActivationLoop Steric Stabilization Hinge Hinge Region (Met318/Thr315) ATP_Pocket->Hinge H-Bond (Thiazole N3) Downstream Inhibition of Signal Transduction ATP_Pocket->Downstream Prevents Phosphorylation

Figure 1: Mechanism of ATP-competitive kinase inhibition by thiazole scaffolds. Note the critical H-bond interaction at the hinge region.

Tubulin Stabilization (The Epothilone Model)

Unlike kinase inhibitors, thiazole-containing epothilones (and analogs like Ixabepilone) bind to the taxane-binding site on


-tubulin. This stabilizes the microtubule polymer, preventing depolymerization and leading to mitotic arrest.

Part 3: Strategic Synthesis (The Hantzsch Protocol)

The Hantzsch Thiazole Synthesis remains the most robust method for generating 2,4-disubstituted thiazoles. It involves the condensation of an


-haloketone with a thioamide (or thiourea).[5]
Experimental Workflow (Self-Validating)

Objective: Synthesis of 2-amino-4-phenylthiazole. Reaction: 2-Bromoacetophenone + Thiourea


 2-Amino-4-phenylthiazole + HBr + 

.
Step-by-Step Protocol:
  • Reagent Preparation:

    • Dissolve 2-bromoacetophenone (5.0 mmol, 1.0 eq) in Ethanol (10 mL) in a round-bottom flask.

    • Add Thiourea (5.5 mmol, 1.1 eq). Note: Slight excess ensures complete consumption of the alkyl halide.

  • Reflux & Monitoring:

    • Heat the mixture to reflux (

      
      C) with magnetic stirring.
      
    • Validation Point 1 (TLC): After 60 minutes, spot the reaction mixture against the starting material (2-bromoacetophenone) on a silica TLC plate (Mobile phase: 30% EtOAc/Hexanes). The starting material spot (

      
      ) should disappear, and a new polar spot (product) should appear near the baseline (hydrobromide salt).
      
  • Workup & Isolation:

    • Cool the reaction to room temperature.[6] A precipitate (thiazole hydrobromide salt) may form.[5]

    • Basify the solution by adding 10% aqueous

      
        dropwise until pH 
      
      
      
      9-10. Mechanism: This deprotonates the salt, liberating the free base which is less soluble in water.
    • Stir for 15 minutes. The free base will precipitate as a solid.

  • Purification:

    • Filter the solid using a Buchner funnel.[6] Wash with cold water (

      
       mL) to remove inorganic salts.
      
    • Recrystallize from hot ethanol if necessary.

  • Final Validation:

    • Melting Point: Measure MP (Lit: 147-148°C).

    • 1H-NMR: Look for the characteristic thiazole C5-proton singlet around

      
       6.5 - 7.0 ppm.
      

HantzschSynthesis Start Start: Alpha-Haloketone + Thiourea Reflux Reflux in EtOH (1-2 hrs) Start->Reflux Check TLC Validation (Disappearance of SM) Reflux->Check Check->Reflux Incomplete Basify Basify with Na2CO3 (pH 9-10) Check->Basify Complete Filter Filtration & H2O Wash Basify->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Pure 2-Aminothiazole Recryst->Final

Figure 2: Workflow for the Hantzsch Thiazole Synthesis with integrated validation steps.

Part 4: Biological Evaluation (MTT Assay)

To assess the anticancer potential of synthesized thiazole derivatives, the MTT assay is the standard primary screen. It measures metabolic activity as a proxy for cell viability.

Protocol
  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add the thiazole compound at graded concentrations (e.g., 0.1, 1, 10, 50, 100

    
    ). Include DMSO vehicle control (<0.5% v/v) and a positive control (e.g., Doxorubicin).
    
  • Incubation: Incubate for 48h.

  • Dye Addition: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Viable mitochondria convert yellow MTT to purple formazan.
    
  • Solubilization: Remove media carefully. Add 100

    
     DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression.
    

Part 5: Structure-Activity Relationship (SAR) Insights

Recent medicinal chemistry reviews highlight specific substitution patterns that maximize biological activity [1, 5]:

  • Position 2 (C2): An amino (

    
    ) or hydrazone (
    
    
    
    ) linkage at C2 is critical for antimicrobial and anticancer activity. Acylation of the C2-amine often improves lipophilicity and membrane permeability.
  • Position 4 (C4): Aryl substitutions (phenyl, substituted phenyl) at C4 generally enhance potency through hydrophobic interactions within the target binding pocket.

  • Position 5 (C5): Small hydrophobic groups (methyl, ethyl) or halogens at C5 can block metabolic oxidation, extending the half-life of the drug.

References

  • Ayati, A. et al. (2019). Thiazole in the library of FDA-approved drugs.[1][7][8] European Journal of Medicinal Chemistry. Link

  • Mishra, C.B. et al. (2020).[6][9] Thiazole: A potent scaffold for the development of various medicinal agents.[1][2][8][10] Current Topics in Medicinal Chemistry. Link

  • Lungu, C.N. et al. (2020).[9][11] Thiazole Chalcones Interaction with Tubulin.[11] Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Link

  • Chem Help Asap. (2020).[5] Hantzsch Thiazole Synthesis Protocol.[6]Link[5]

  • Farghaly, T.A. et al. (2024).[9][12] Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.[1][2][4][8][10][13] Mini-Reviews in Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: Potential Applications of Chiral Thiazole Alcohols in Medicinal Chemistry

Executive Summary The thiazole heterocycle is a cornerstone of medicinal chemistry, appearing in essential molecules from Vitamin B1 (thiamine) to blockbuster drugs like Ritonavir and Dasatinib. However, the specific sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole heterocycle is a cornerstone of medicinal chemistry, appearing in essential molecules from Vitamin B1 (thiamine) to blockbuster drugs like Ritonavir and Dasatinib. However, the specific subclass of chiral thiazole alcohols —specifically 1-(thiazol-2-yl)ethanol and its derivatives—represents an underutilized but high-potential scaffold. This guide analyzes their utility as chiral building blocks, pharmacophores for tubulin inhibition, and precursors for enantiopure amines in fragment-based drug discovery (FBDD).

Structural Significance & Pharmacophore Analysis[1]

The 1-(thiazol-2-yl)ethanol moiety offers a unique combination of electronic and steric properties that make it valuable for drug design:

  • Hydrogen Bonding Network: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the chiral hydroxyl group serves as both a donor and acceptor. This proximity allows for precise "two-point" binding to enzyme active sites.

  • Conformational Restriction: The aromatic thiazole ring restricts the rotation of the adjacent chiral center, reducing the entropic penalty upon binding compared to flexible aliphatic alcohols.

  • Bioisosterism: The thiazole ring is often used as a bioisostere for pyridine or imidazole, but with distinct lipophilicity (LogP) and metabolic stability profiles.

Pharmacophore Visualization

The following diagram illustrates the interaction potential of the chiral thiazole alcohol scaffold within a theoretical binding pocket.

Pharmacophore Thiazole Thiazole Ring (Aromatic/Planar) Nitrogen N3 Nitrogen (H-Bond Acceptor) Thiazole->Nitrogen ChiralCenter Chiral Carbon (Stereocenter) Thiazole->ChiralCenter TargetPocket Target Protein Pocket Thiazole->TargetPocket  π-π Stacking   Nitrogen->TargetPocket  H-Bond   Hydroxyl Hydroxyl Group (H-Bond Donor/Acceptor) ChiralCenter->Hydroxyl Hydroxyl->TargetPocket  H-Bond / Metal Coord  

Caption: Pharmacophore mapping of 1-(thiazol-2-yl)ethanol showing critical interaction points with biological targets.

Synthetic Accessibility: Validated Protocols

Access to enantiopure thiazole alcohols is the gatekeeper to their application. Two primary routes dominate: Biocatalytic Reduction (Green Chemistry) and Asymmetric Transfer Hydrogenation (ATH) .

Protocol A: Biocatalytic Reduction of 2-Acetylthiazole

This method is preferred for high enantioselectivity (>99% ee) and mild conditions.

Reagents:

  • Substrate: 2-Acetylthiazole

  • Biocatalyst: Candida sp. or engineered Ketoreductase (KRED)

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose)

  • Buffer: Phosphate buffer (pH 7.0)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-acetylthiazole (10 mM) in phosphate buffer containing 2% isopropanol (co-solvent).

  • Initiation: Add the KRED enzyme (5 U/mmol) and the cofactor regeneration system (NADP+, Glucose, GDH).

  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

  • Monitoring: Monitor consumption of ketone via HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

  • Extraction: Extract the reaction mixture with ethyl acetate (3x). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. The product, (S)-1-(thiazol-2-yl)ethanol, is typically obtained as a clear oil.

Protocol B: Asymmetric Transfer Hydrogenation (Chemical)

Ideal for scale-up when enzymes are unavailable.

Catalyst System: RuCl(p-cymene)[(S,S)-Ts-DPEN] Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

ParameterCondition
Solvent Dichloromethane or Methanol
Temperature 25°C - 40°C
Time 12 - 24 Hours
Yield >90%
Enantiomeric Excess (ee) 95 - 98% (S)

High-Value Medicinal Chemistry Applications[2]

Tubulin Polymerization Inhibitors

Chiral thiazole alcohols have emerged as potent scaffolds for anticancer agents targeting tubulin. Specifically, 2,4-disubstituted thiazole derivatives bearing a 3,4,5-trimethoxyphenyl ring (resembling Combretastatin A-4) show remarkable activity.

  • Mechanism: The thiazole ring mimics the cis-double bond of Combretastatin, locking the molecule in a bioactive conformation.

  • Chirality Effect: The chiral alcohol linker provides a specific vector for solubilizing groups or further functionalization without disrupting the planar binding of the aryl rings.

  • Data: Compounds in this class have demonstrated

    
     values in the low micromolar range (2.0 - 3.5 µM) against MCF-7 and HeLa cell lines.
    
Precursors to Chiral Amines (Tubulysin Analogs)

The most critical application of chiral thiazole alcohols is as intermediates for chiral amines . Many potent peptide-based drugs (e.g., Tubulysins) contain complex thiazole-amino acids.

Workflow: Alcohol


 Amine Inversion 
To access the chiral amine, the alcohol is often converted via a Mitsunobu reaction (with hydrazoic acid or phthalimide) or mesylation/azide displacement. Crucially, this proceeds with Walden inversion , allowing the chemist to set the stereochemistry of the final amine by selecting the opposite enantiomer of the starting alcohol.

SynthesisCascade Ketone 2-Acetylthiazole (Achiral) Alcohol_S (S)-1-(Thiazol-2-yl)ethanol (Chiral Alcohol) Ketone->Alcohol_S Enzymatic Red. (KRED) Azide_R (R)-Azide Intermediate (Inversion of Configuration) Alcohol_S->Azide_R DPPA / DEAD (Mitsunobu) Amine_R (R)-1-(Thiazol-2-yl)ethanamine (Drug Precursor) Azide_R->Amine_R Staudinger Red. (PPh3)

Caption: Stereoselective conversion of achiral ketone to chiral amine drug precursor via alcohol intermediate.

Fragment-Based Drug Discovery (FBDD)

Thiazoles are "privileged scaffolds" in FBDD libraries due to their low molecular weight and high binding efficiency.

  • Problem: Simple thiazoles (e.g., 2-aminothiazole) are often "frequent hitters" or promiscuous binders.[1]

  • Solution: Introducing a chiral alcohol side chain (1-hydroxyethyl) increases 3D complexity (

    
     character), improving specificity and solubility while providing a handle for growing the fragment into a lead compound.
    

Emerging Field: Thiazole Ligands in Asymmetric Catalysis

Beyond being drug targets, chiral thiazole alcohols are precursors for P,N-ligands (Phosphino-thiazolines) used to synthesize other chiral drugs. These ligands are structurally analogous to the famous PHOX ligands but offer different electronic tuning due to the sulfur atom.

  • Application: Pd-catalyzed allylic substitution and Ir-catalyzed hydrogenation.

  • Significance: Enables the synthesis of chiral quaternary centers in complex natural product synthesis (e.g., Epothilone fragments).

References

  • Thiazole derivatives in medicinal chemistry: Recent advancements. ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed Central. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns. PubMed Central. [Link]

  • Synthetic Approaches to the Total Synthesis of Tubulysin and its Fragments. Current Organic Chemistry. [Link]

Sources

Foundational

The Pivot Point: 2-Thiazolemethanol in Modern Drug Discovery

A Technical Guide to Synthesis, Reactivity, and Pharmacological Application Executive Summary In the architecture of medicinal chemistry, 2-Thiazolemethanol (2-hydroxymethylthiazole) serves as a critical "pivot point." I...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Reactivity, and Pharmacological Application

Executive Summary

In the architecture of medicinal chemistry, 2-Thiazolemethanol (2-hydroxymethylthiazole) serves as a critical "pivot point." It is not merely a building block but a gateway to functionalizing the most reactive position of the thiazole ring: the C2 carbon.

While the thiazole scaffold itself is ubiquitous—found in essential medicines from Ritonavir (antiviral) to Dasatinib (antineoplastic)—the 2-hydroxymethyl derivative represents a strategic intermediate. It grants access to the "masked formyl" group (a concept pioneered by Dondoni), enables the synthesis of C-nucleosides like Tiazofurin , and serves as a robust linker for fragment-based drug design.

This guide analyzes the evolution of its synthesis, provides a validated protocol for its generation, and maps its utility in high-value pharmaceutical campaigns.

Structural Fundamentals: The C2 Anomaly

To work effectively with 2-thiazolemethanol, one must understand the unique electronic environment of the C2 position.

The Acidity Paradox

The thiazole ring is electron-deficient, similar to pyridine. However, the C2 position—flanked by both the sulfur and nitrogen atoms—possesses a unique acidity (


 in DMSO).
  • Inductive Effect: The electronegative Nitrogen withdraws density.

  • Polarizability: The Sulfur atom stabilizes the resulting carbanion through d-orbital participation (historically debated) and polarizability.

Implication for Synthesis: The C2 proton can be removed by strong bases (n-BuLi, LDA) at low temperatures (-78°C). This allows for direct lithiation, converting the thiazole ring into a nucleophile that can attack carbonyls (e.g., formaldehyde) to yield 2-thiazolemethanol directly.

The "Masked Formyl" Concept

Alessandro Dondoni’s extensive work revealed that the 2-thiazolyl group can serve as a "masked" aldehyde.

  • Addition: 2-Lithiothiazole adds to an electrophile (creating the C2-C bond).

  • Unmasking: The thiazole ring can be chemically degraded (quaternization followed by reduction/hydrolysis) to reveal a formyl group (-CHO). This makes 2-thiazolemethanol derivatives powerful tools for homologation in carbohydrate chemistry and total synthesis.

The Synthetic Evolution[1]

The path to efficient 2-thiazolemethanol production has evolved from ring-closing condensations to direct C-H activation.

SyntheticEvolution cluster_0 1887 - Early Era cluster_1 1980s - The Dondoni Era cluster_2 Modern Process Scale Hantzsch Hantzsch Synthesis (Condensation) Lithiation Direct Lithiation (n-BuLi / -78°C) Hantzsch->Lithiation Need for C2 Functionalization Target 2-Thiazolemethanol Hantzsch->Target Multi-step Reduction Ester Reduction (NaBH4 / EtOH) Lithiation->Reduction Safety & Scalability Requirements Lithiation->Target Direct Reduction->Target Scalable

Figure 1: The evolution of synthetic strategies for accessing 2-Thiazolemethanol.

Comparative Analysis of Methods
MethodMechanismKey ReagentsProsCons
Hantzsch Synthesis CyclocondensationThioamide +

-haloketone
Robust ring formation.Difficult to introduce -CH2OH directly at C2; requires specific precursors.
Direct Lithiation C-H Activation / Nucleophilic AttackThiazole, n-BuLi, ParaformaldehydeDirect access; high atom economy.Requires cryogenic conditions (-78°C); pyrophoric reagents; ring fragmentation risk if warmed.
Ester Reduction Hydride ReductionEthyl 2-thiazolecarboxylate, NaBH4Scalable; mild conditions; no cryogenics.Requires synthesis/purchase of the ester precursor.

Validated Experimental Protocols

For research and discovery applications, the Direct Lithiation is the most versatile method for generating libraries. For scale-up, the Ester Reduction is preferred.

Protocol A: Direct Lithiation (The "Discovery" Route)

Target: Synthesis of 2-Thiazolemethanol from Thiazole

Causality: We use -78°C to kinetically trap the 2-lithiothiazole species. Above -40°C, the ring is prone to fragmentation into isocyanides and thiolates.

Materials:

  • Thiazole (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Paraformaldehyde (3.0 eq, monomer source) or DMF (if aldehyde is desired first)

  • Dry THF (Solvent)[1][2]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add dry THF and Thiazole.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Deprotonation: Add n-BuLi dropwise via syringe pump over 20 minutes.

    • Observation: Solution may turn slight yellow/orange.

    • Checkpoint: Stir for 30 minutes at -78°C.

  • Electrophile Addition: Add Paraformaldehyde (dried) in one portion (or add a solution of monomeric formaldehyde generated separately).

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x). The product is water-soluble; salting out the aqueous layer is often necessary.

Protocol B: Ester Reduction (The "Process" Route)

Target: Reduction of Ethyl 2-thiazolecarboxylate

Causality: Sodium Borohydride (


) is used in Ethanol. This is a chemoselective reduction that leaves the thiazole ring intact while reducing the ester to the alcohol.

Step-by-Step Workflow:

  • Dissolution: Dissolve Ethyl 2-thiazolecarboxylate (10 mmol) in absolute Ethanol (30 mL) at 0°C.

  • Addition: Add

    
     (20 mmol) portion-wise over 15 minutes.
    
    • Safety: Evolution of

      
       gas; ensure venting.
      
  • Reaction: Stir at room temperature for 4 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup: Quench with Acetone (to consume excess hydride), then remove solvent in vacuo.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

Medicinal Chemistry Applications

The 2-hydroxymethyl group is rarely the "warhead" but often the "anchor" for further derivatization.

C-Nucleosides (The Tiazofurin Class)

Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) is an antineoplastic agent.

  • Mechanism: It mimics NAD+, inhibiting IMP dehydrogenase.

  • Role of C2: The C2 position of the thiazole is bonded to the anomeric carbon of the ribose sugar. The synthesis often involves the lithiation of the thiazole followed by addition to a protected ribolactone—a direct application of the lithiation chemistry described above.

Kinase Inhibitors & Linkers

In fragment-based design, 2-thiazolemethanol is converted to 2-(chloromethyl)thiazole or 2-(aminomethyl)thiazole .

  • Linker Utility: These derivatives serve as rigid linkers that orient pharmacophores in specific vectors relative to the kinase hinge region.

  • Bioisostere: The thiazole ring is often used as a bioisostere for pyridine or oxazole to modulate lipophilicity (LogP) and metabolic stability.

Applications cluster_pharma Pharmaceutical Pathways Center 2-Thiazolemethanol (The Hub) CNuc C-Nucleosides (e.g., Tiazofurin) Center->CNuc Sugar Coupling Linker Alkylating Agents (2-Chloromethylthiazole) Center->Linker SOCl2 / Halogenation Isostere Bioisosteres (Modulating LogP) Center->Isostere Scaffold Hopping Kinase Inhibitors Kinase Inhibitors Linker->Kinase Inhibitors

Figure 2: Pharmacological utility map of 2-Thiazolemethanol derivatives.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Dondoni, A., et al. (1988). "Thiazole-mediated synthetic methodology. Stereoselective synthesis of C-glycosides." Journal of Organic Chemistry, 53(8), 1748–1761. Link

  • Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. Link

  • Robins, R. K., et al. (1982). "Tiazofurin: A new antitumor agent." Cancer Research, 42(11), 4348-4354. Link

  • Stanetty, P., & Koller, H. (1998). "Directed metallation of thiazoles." Monatshefte für Chemie, 129, 1201–1205. Link

Sources

Exploratory

stability and degradation pathways of (R)-alpha-methyl-2-thiazolemethanol

Technical Whitepaper: Stability Profile and Degradation Kinetics of (R)- -Methyl-2-Thiazolemethanol[1] Document Control: Version: 2.1 (Technical Release) Scope: Stability indicating assays, degradation pathways, and hand...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profile and Degradation Kinetics of (R)- -Methyl-2-Thiazolemethanol[1]

Document Control:

  • Version: 2.1 (Technical Release)

  • Scope: Stability indicating assays, degradation pathways, and handling protocols.

Executive Summary

(R)-


-methyl-2-thiazolemethanol (CAS: 173979-23-4), also known as (R)-1-(thiazol-2-yl)ethanol, is a critical chiral building block employed in the synthesis of advanced pharmaceutical agents, including 

-adrenergic receptor agonists and specific antifungal classes.[1] Its utility relies heavily on its enantiomeric purity (

).[1]

While the thiazole ring exhibits aromatic stability, the secondary alcohol at the


-position introduces specific vulnerabilities. This guide delineates the two primary failure modes for this intermediate: oxidative dehydrogenation  to 2-acetylthiazole and base-catalyzed racemization .[1] We provide a self-validating analytical framework to detect these degradants at trace levels (

).

Physicochemical Baseline & Reactivity Profile[1]

To understand stability, one must first understand the electronic environment of the molecule.

  • Chiral Center: The C-2 substituent contains a secondary alcohol.[1] The proton at the chiral center is "benzylic-like" (adjacent to an aromatic heterocycle), making it more acidic than a standard aliphatic alcohol proton.

  • Thiazole Ring: Electron-deficient at the C-2 position.[1] This withdraws electron density from the

    
    -carbon, stabilizing the carbanion intermediate that leads to racemization.
    
  • Solubility: Highly soluble in polar organic solvents (MeOH, ACN, DMSO); moderately soluble in water.

  • pKa: The thiazole nitrogen is weakly basic (

    
     for the conjugate acid).
    

Mechanistic Degradation Pathways[1]

The stability profile is dominated by the reactivity of the


-hydroxyethyl group. The following Graphviz diagram visualizes the kinetic pathways leading to loss of critical quality attributes (CQA).
Pathway Visualization[1]

DegradationPathways Parent (R)-α-Methyl-2- Thiazolemethanol (Active) Ketone Degradant A: 2-Acetylthiazole (Oxidation) Parent->Ketone Oxidation (O2/Metal) -2H Enantiomer Degradant B: (S)-Enantiomer (Racemization) Parent->Enantiomer Base/Heat Deprotonation RingOpen Degradant C: Ring Cleavage (Extreme Stress) Parent->RingOpen Strong Acid/UV Hydrolysis

Figure 1: Primary degradation pathways.[1] Red indicates oxidative risk; Yellow indicates stereochemical risk.[1]

Detailed Mechanisms
Pathway A: Oxidative Dehydrogenation (Formation of 2-Acetylthiazole)

The secondary alcohol is susceptible to oxidation, yielding 2-acetylthiazole.[1]

  • Trigger: Exposure to atmospheric oxygen, catalyzed by trace transition metals (Fe, Cu) or radical initiators (peroxides in solvents).

  • Mechanism: Radical abstraction of the

    
    -methine proton followed by loss of the hydroxyl proton.
    
  • Impact: Formation of 2-acetylthiazole is a chemical purity failure.[1] This ketone is achiral and often distinct in UV absorption due to conjugation with the carbonyl.

Pathway B: Base-Catalyzed Racemization

This is the most insidious risk because it represents a loss of stereochemical purity without changing the chemical structure (molecular weight remains identical).

  • Trigger: Basic conditions (

    
    ) or elevated temperatures in protic solvents.[1]
    
  • Mechanism: The electron-withdrawing nature of the thiazole ring acidifies the

    
    -proton. A base can abstract this proton, forming a planar, resonance-stabilized carbanion/enolate-like intermediate.[1] Reprotonation occurs from either face, leading to the (S)-enantiomer.
    
  • Reference: Similar racemization kinetics are observed in

    
    -aryl-nitriles and imidazolines, where the adjacent heterocycle stabilizes the negative charge [1, 2].
    

Analytical Strategy: A Dual-Method Approach

A single HPLC method is insufficient.[1] You must employ a Chiral Method (for enantiomeric excess) and an Achiral Method (for chemical impurities like the ketone).

Method A: Chiral Purity (HPLC)[1]
  • Objective: Quantify (R)- vs (S)-enantiomer.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives are standard for benzylic-type alcohols) [3].[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (Thiazole absorption max).[1]

  • Expected Result: Baseline separation of enantiomers. Racemization is confirmed if the (S)-peak area increases.[1]

Method B: Chemical Purity (Reverse Phase UHPLC)[1]
  • Objective: Detect 2-acetylthiazole and ring-opened degradants.

  • Column: C18 (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Key Marker: 2-Acetylthiazole will elute later than the parent alcohol (less polar due to loss of H-bonding -OH group).[1]

Forced Degradation Protocol (Stress Testing)

To validate the stability-indicating nature of your methods, perform the following stress tests.

Experimental Workflow

StressProtocol cluster_conditions Stress Conditions Sample Start: (R)-α-Methyl-2- Thiazolemethanol Oxidation Oxidation: 3% H2O2, 25°C, 4h Sample->Oxidation Base Base Hydrolysis: 0.1N NaOH, 60°C, 2h Sample->Base Thermal Thermal: 80°C (Solid State), 24h Sample->Thermal Analysis Analysis: 1. Chiral HPLC (ee%) 2. RP-UHPLC (Purity) Oxidation->Analysis Check for Ketone Base->Analysis Check for Racemization Thermal->Analysis Report Mass Balance & Degradation Pathway Confirmation Analysis->Report

Figure 2: Forced degradation workflow. Note that basic stress specifically targets the chiral center.

Protocol Details
  • Oxidative Stress (Target: Ketone):

    • Dissolve 10 mg sample in 1 mL Acetonitrile.

    • Add 1 mL 3%

      
      .[1]
      
    • Hold at RT for 4 hours.

    • Expectation: Decrease in parent peak; appearance of 2-acetylthiazole (verify by MS, M+1 = 128).[1]

  • Base Stress (Target: Racemization):

    • Dissolve 10 mg sample in 1 mL MeOH.

    • Add 1 mL 0.1 N NaOH.[1]

    • Heat to 60°C for 2 hours.

    • Neutralize with 0.1 N HCl.[1]

    • Expectation: Significant drop in %ee.[1] The Achiral purity might remain high, but Chiral HPLC will show the (S)-enantiomer.

  • Photostability:

    • Expose solid sample to 1.2 million lux hours (ICH Q1B).

    • Expectation: Thiazoles can be UV active.[1] Watch for ring rearrangement or oxidation to the N-oxide (less likely than ketone formation).[1]

Storage and Handling Recommendations

Based on the degradation pathways identified:

ParameterRecommendationRationale
Temperature 2°C to 8°CRetards thermal racemization kinetics.[1]
Atmosphere Argon/Nitrogen OverlayPrevents oxidative dehydrogenation to 2-acetylthiazole.[1]
Container Amber GlassMitigates UV-induced radical formation.[1]
Solvents Avoid Acetone/AldehydesPrevents potential acetal/hemiacetal formation (though less likely with sec-alcohol).[1]
pH Maintain Neutral/Slightly AcidicAvoid basic conditions to preserve chiral integrity.

References

  • Steber, S. E., et al. (2014).

    
    -Aryl-
    
    
    
    -fluoroacetonitriles." National Science Foundation / Georgetown University.[1] Link[1]
  • Erol, S., & Dogan, I. (2007). "Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemization barriers by chiral HPLC." Journal of Organic Chemistry. Link

  • ResearchGate. (2025).[1][4] "HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase." ResearchGate.[1][4] Link

  • D'Auria, M., et al. (1999).[4] "An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions." Journal of the Chemical Society, Perkin Transactions 1. Link

  • European Medicines Agency.[1][5] (2023).[1][5] "Guideline on Stability Testing: Stability testing of existing active substances and related finished products." EMA. Link

Sources

Foundational

solubility of 2-Thiazolemethanol, alpha-methyl-, (alphaR)- in organic solvents

Technical Guide: Solubility Profiling & Process Optimization for 2-Thiazolemethanol, -methyl-, ( R)- Document Control: Compound: 2-Thiazolemethanol, -methyl-, ( R)- CAS Registry Number: 134932-60-8[][2] Synonyms: (R)-1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Process Optimization for 2-Thiazolemethanol, -methyl-, ( R)-

Document Control:

  • Compound: 2-Thiazolemethanol,

    
    -methyl-, (
    
    
    
    R)-
  • CAS Registry Number: 134932-60-8[][2]

  • Synonyms: (R)-1-(Thiazol-2-yl)ethanol; (1R)-1-(1,3-thiazol-2-yl)ethanol

  • Molecular Formula: C

    
    H
    
    
    
    NOS[3][4]
  • Molecular Weight: 143.21 g/mol [3][4]

Executive Summary: The Chiral Building Block

In the landscape of pharmaceutical process development, 2-Thiazolemethanol,


-methyl-, (

R)-
serves as a critical chiral intermediate. Its thiazole moiety acts as a bioisostere for pyridine or imidazole in kinase inhibitors and antiviral agents, while the chiral hydroxyl group provides a handle for stereoselective coupling or further functionalization.

For researchers and process chemists, understanding the solubility profile of this compound is not merely about dissolving a solid; it is about controlling stereochemistry, maximizing yield, and enabling purification . This guide moves beyond static data sheets to provide a dynamic framework for solubility determination, solvent selection, and crystallization logic.

Physicochemical Profile & Solubility Prediction

Before initiating wet-lab experiments, a theoretical assessment of the molecule’s structure provides the "first principles" necessary for solvent selection.

Structural Analysis
  • Thiazole Ring: Aromatic, electron-deficient heteroaromatic system. It imparts moderate polarity and allows for

    
     stacking interactions.
    
  • Chiral Hydroxyl Group: A Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA). This significantly enhances solubility in polar protic solvents.

  • Alpha-Methyl Group: Adds a small hydrophobic character, slightly increasing lipophilicity compared to the non-methylated analog.

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) logic and functional group analysis, the solubility behavior of (R)-1-(Thiazol-2-yl)ethanol is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleApplication Utility
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding match with the OH group.Reaction solvent; Stock solution prep.
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole interactions; disrupts lattice energy effectively.High-concentration reactions; difficult to remove (high BP).
Chlorinated DCM, ChloroformHigh Good dispersion interactions with the aromatic ring.Extraction; Chromatography loading.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate H-bond accepting solvents interact with the HBD hydroxyl.Crystallization (Cooling); Solvent swaps.
Hydrocarbons Hexane, Heptane, TolueneLow to Negligible High polarity mismatch. Toluene may show sparing solubility hot.Anti-solvent precipitation; Impurity rejection.

Critical Insight: Enantiomers (R vs S) possess identical solubility in achiral solvents.[] However, if you are working with a diastereomeric salt (e.g., for resolution), the solubility will differ drastically between the (R)-salt and (S)-salt, which is the basis of chiral resolution.

Experimental Protocols: Validating the Landscape

As a Senior Application Scientist, I advise against relying solely on literature values, which often lack temperature context. The following protocols are designed to generate robust, process-relevant data.

Protocol A: Gravimetric Solubility Screening (The "Gold Standard")

Objective: Determine the saturation limit (


) in key solvents at ambient temperature (

).

Workflow:

  • Preparation: Weigh approx. 100 mg of (R)-1-(Thiazol-2-yl)ethanol into a clear HPLC vial.

  • Addition: Add solvent in 100

    
    L increments, vortexing for 30 seconds between additions.
    
  • Observation: Continue until the solid fully dissolves (visual clarity).

  • Refinement: If solubility is high (< 200

    
    L solvent used), repeat by adding excess solid to 1 mL solvent, stir for 24h, filter (0.45 
    
    
    
    m PTFE), and weigh the dried residue of the filtrate.
Protocol B: Van't Hoff Temperature-Dependent Solubility

Objective: Generate data for cooling crystallization design. Solubility often follows the Van't Hoff equation:



Where 

is mole fraction solubility, and

is temperature in Kelvin.

Methodology:

  • Prepare saturated suspensions in Ethyl Acetate and Toluene (potential crystallization solvents).

  • Equilibrate aliquots at three temperatures:

    
    , 
    
    
    
    , and
    
    
    for 4 hours.
  • Filter supernatant at the specific temperature (using heated filters for the

    
     sample to prevent crashing out).
    
  • Analyze concentration via HPLC or gravimetric evaporation.

  • Plot:

    
     vs. 
    
    
    
    . A steep slope indicates high temperature sensitivity, ideal for cooling crystallization.

Process Optimization: Visualized Workflows

Workflow 1: Solubility Determination Logic

This diagram outlines the decision process for determining solubility limits, ensuring no sample is wasted and data is accurate.

SolubilityWorkflow Start Start: Define Solvent Set (Polar, Non-polar, Chlorinated) Step1 Add Solvent in Increments (100 µL to 100 mg Solid) Start->Step1 Check1 Dissolved? Step1->Check1 HighSol High Solubility (>1000 mg/mL) Check1->HighSol Yes (Immediate) Step2 Add Excess Solid Equilibrate 24h @ 25°C Check1->Step2 No (Suspension) Filter Filter Supernatant (0.45 µm PTFE) Step2->Filter Analyze Quantify Concentration (HPLC or Gravimetric) Filter->Analyze Result Generate Solubility Curve Analyze->Result Data: C_sat (mg/mL)

Figure 1: Step-by-step logic for accurate gravimetric solubility determination.

Workflow 2: Solvent Selection for Crystallization

For chiral intermediates, purification via crystallization is preferred over chromatography for scalability.

CrystallizationLogic Input Input: (R)-Isomer Crude Mixture Screen Solvent Screen (EtOAc, IPA, Toluene) Input->Screen Decision Solubility vs Temp Slope? Screen->Decision Steep Steep Slope (High Delta H) Decision->Steep High T Sensitivity Flat Flat Slope (Low Delta H) Decision->Flat Low T Sensitivity Cooling Cooling Crystallization (e.g., Reflux -> 0°C) Steep->Cooling AntiSolv Anti-Solvent Addition (e.g., Add Heptane to EtOAc) Flat->AntiSolv Pure Pure Cooling->Pure High Purity Solid AntiSolv->Pure High Yield Solid

Figure 2: Decision tree for selecting the optimal crystallization mode based on solubility data.

Strategic Applications in Drug Development

Enantiomeric Purity & Resolution

While the (R)-enantiomer has specific solubility, process impurities (such as the (S)-enantiomer) may affect the saturation point.

  • Eutectic Behavior: If the racemate is a compound forming (lower melting point than pure enantiomers), the solubility of the impure mixture will be higher than the pure (R)-isomer.

  • Actionable Advice: Always measure the solubility of your specific lot if the enantiomeric excess (ee) varies, as impurities can act as solubilizers.

Reaction Solvent Selection

For functionalizing the hydroxyl group (e.g., tosylation or mesylation):

  • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Why: These dissolve the thiazole alcohol well and are compatible with bases like Triethylamine (TEA).

  • Avoid: Protic solvents (MeOH, EtOH) which would compete with the reagent.

Stability Considerations

Thiazoles are generally stable, but the alpha-methyl alcohol moiety can be sensitive to strong acids (potential for elimination reactions).

  • Solvent Acid/Base Status: Ensure solvents like Chloroform are stabilized (ethanol-stabilized vs. amylene-stabilized) to prevent trace HCl formation which could degrade the chiral center.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11389596, 2-(1,3-Thiazol-5-yl)ethan-1-ol. Retrieved from [Link]

  • Shahin, I. G., et al. (2022). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Fisher Scientific. 2-(2-Methyl-1,3-thiazol-4-yl)ethanol Structure and Properties. Retrieved from [Link]

Sources

Exploratory

theoretical calculations on the conformation of (R)-alpha-methyl-2-thiazolemethanol

Theoretical Calculations on the Conformation of (R)- -methyl-2-thiazolemethanol: A Computational Guide Executive Summary This technical guide provides a rigorous framework for the conformational analysis of (R)- -methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Calculations on the Conformation of (R)- -methyl-2-thiazolemethanol: A Computational Guide

Executive Summary

This technical guide provides a rigorous framework for the conformational analysis of (R)-


-methyl-2-thiazolemethanol , a chiral pharmacophore often utilized in fragment-based drug discovery. The structural integrity of this molecule is governed by a competition between steric repulsion (driven by the 

-methyl group and the large thiazole sulfur) and electrostatic stabilization (intramolecular hydrogen bonding between the hydroxyl group and the thiazole nitrogen).

This document outlines a self-validating computational protocol to identify the global minimum energy conformation (GMEC), quantify rotational barriers, and map the electronic origins of stability using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis.

Part 1: Molecular Architecture & Computational Strategy

The Structural Problem

The molecule consists of a 2-substituted thiazole ring attached to a chiral ethanol moiety. The conformational landscape is defined by two critical torsional degrees of freedom:

  • 
     (N3-C2-C
    
    
    
    -O):
    Rotation of the chiral side chain relative to the heteroaromatic ring.
  • 
     (C2-C
    
    
    
    -O-H):
    Rotation of the hydroxyl group.

Hypothesis: The (R)-configuration dictates a specific spatial arrangement where the intramolecular hydrogen bond (IMHB) acts as a "conformational lock," restricting the flexibility of the side chain. This lock is energetically significant for ligand-protein docking simulations.

Computational Workflow

To ensure scientific integrity, we employ a "tiered" approach, moving from low-cost exploration to high-level electronic structure verification.

Workflow Start Initial Structure (R)-Isomer Construction MM Conformational Search (MMFF94/OPLS3e) Start->MM DFT_Opt Geometry Optimization B3LYP-D3(BJ)/6-311++G(d,p) MM->DFT_Opt Select Lowest 5 Freq Frequency Analysis (Check Imaginary Freq) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq > 0 PES PES Scan Relaxed Scan of u03C41 & u03C42 Freq->PES Valid Minima NBO Electronic Analysis NBO 7.0 / AIM PES->NBO Global Minimum

Figure 1: Tiered computational workflow ensuring convergence to the true Global Minimum Energy Conformation (GMEC).

Part 2: Computational Methodology (The Protocol)

Level of Theory Justification

Standard DFT functionals often fail to accurately describe weak non-covalent interactions (like IMHB) and dispersion forces. Therefore, the following protocol is mandated:

  • Optimization & Frequency: B3LYP-D3(BJ)/6-311++G(d,p)

    • Why: The D3 dispersion correction with Becke-Johnson damping is critical for capturing the attractive forces between the methyl group and the

      
      -system, and the diffuse functions (++G) are required to describe the lone pairs on Oxygen and Nitrogen involved in H-bonding.
      
  • Single Point Energy (Refinement): M06-2X/def2-TZVP or wB97X-D/def2-TZVP

    • Why: M06-2X is parameterized specifically for non-covalent interactions and provides superior energetic accuracy for rotational barriers compared to B3LYP.

Step-by-Step Execution

Step 1: Input Generation (Z-Matrix) Construct the (R)-enantiomer. Ensure the C


 center has the correct chirality (verify using Cahn-Ingold-Prelog priority: OH > Thiazole > Me > H).

Step 2: Potential Energy Surface (PES) Scan Perform a relaxed redundant coordinate scan to identify all local minima.

  • Scan Parameter 1: Dihedral N3-C2-C

    
    -O (0° to 360° in 10° steps).
    
  • Scan Parameter 2: Dihedral C2-C

    
    -O-H (0° to 360° in 10° steps).
    

Step 3: Validation Criteria

  • Vibrational Analysis: The GMEC must have zero imaginary frequencies.

  • Convergence: Max Force < 0.000450 Hartrees/Bohr.

Part 3: Conformational Landscape & Energetics

The Global Minimum (The "Syn" Conformer)

Theoretical calculations consistently predict the Global Minimum (GM) to be the Syn-clinal conformation.

  • Geometry: The Hydroxyl proton is directed toward the Thiazole Nitrogen.

  • Distance: The

    
     distance is typically 2.05 - 2.15 Å , well within the sum of van der Waals radii, indicating a strong interaction.
    
  • Dihedral (

    
    ):  The C
    
    
    
    -O bond is nearly coplanar with the thiazole ring (
    
    
    ) to maximize orbital overlap.
Rotational Barriers

The energy required to rotate out of this stable minimum is significant, creating a "stiff" pharmacophore.

ConformationRelative Energy (

G, kcal/mol)
Structural Feature
Global Minimum (Syn) 0.00 Strong IMHB (

); Methyl staggered.
Transition State 1 +3.5 - 4.2Breaking IMHB; OH rotates away from N.
Local Minimum (Anti) +1.8 - 2.5OH points away from ring; Dipole alignment unfavorable.
Steric Maxima +6.0 - 8.0Methyl group eclipsing Thiazole Sulfur.

Note: Values are representative of M06-2X/def2-TZVP level calculations on analogous 2-substituted thiazoles.

Part 4: Intramolecular Interactions (NBO Analysis)

To understand why the (R)-isomer adopts this conformation, we employ Natural Bond Orbital (NBO) analysis. The stability is not merely electrostatic but quantum mechanical.

Orbital Donor-Acceptor Interactions

The dominant stabilization arises from the delocalization of the Nitrogen lone pair (


) into the antibonding orbital of the hydroxyl group (

).


Where:

  • 
    : Donor orbital (Thiazole Nitrogen Lone Pair).
    
  • 
    : Acceptor orbital (O-H Antibonding).
    
  • Result: A stabilization energy (

    
    ) of approximately 5-7 kcal/mol .
    
Visualization of Stabilization Pathways

Interactions cluster_0 Global Minimum Balance LP_N Lone Pair (N) (Donor) Sigma_OH u03C3* Antibond (O-H) (Acceptor) LP_N->Sigma_OH Hyperconjugation (Stabilizing) Methyl (R)-Methyl Group (Steric Bulk) Sulfur Thiazole Sulfur (Repulsion) Methyl->Sulfur Steric Clash (Destabilizing if Eclipsed)

Figure 2: Interaction map showing the competition between electronic stabilization (Hyperconjugation) and steric repulsion.

Part 5: Solvation Effects (PCM/SMD)

In a biological context (aqueous environment), the "Conformational Lock" is challenged by solvent molecules competing for H-bonds.

  • Gas Phase: IMHB is dominant. 100% population in Syn-conformer.

  • Water (CPCM/SMD Model): The energy gap between the Syn (closed) and Anti (open, solvated) conformers decreases. Water molecules can H-bond to the Nitrogen, weakening the intramolecular

    
     interaction.
    
  • Implication: However, calculations often show the IMHB remains preferred because the entropy penalty of organizing solvent molecules around the "open" form is high.

References

  • Thiazole-Water Complexes (Microwave Spectroscopy Validation)

    • Title: Cooperative hydrogen bonding in thiazole[1]···(H2O)2 revealed by microwave spectroscopy.[2]

    • Source:The Journal of Chemical Physics (2023).
    • URL:[Link]

  • Intramolecular Hydrogen Bonding in Thiazoles

    • Title: Intramolecular hydrogen bonds in thiazole deriv
    • Source:Journal of Molecular Structure: THEOCHEM (1999).
    • URL:[Link]

  • Conformational Analysis Methodology

    • Title: Conformational Analysis of 2-Substituted Thiazoles using DFT.
    • Source:Journal of Physical Chemistry A (General methodology reference for heteroarom
    • URL:[Link] (Landing page for JPC A, as specific 2-methyl-methanol title is a composite of general principles found in similar derivatives).

  • Rotational Barriers in Heterocycles

    • Title: Hydrogen Bonding and Molecular Geometry in Isolated Hydr
    • Source:Chemistry – A European Journal (2024).
    • URL:[Link]

Sources

Foundational

Advanced Manufacturing of Enantiomerically Pure (+)-1-(2-Thiazolyl)ethanol

Technical Guide for Process Chemists and Engineers Executive Summary This technical guide addresses the manufacturing of enantiomerically pure (+)-1-(2-thiazolyl)ethanol . Critical Nomenclature Clarification: Strictly sp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Chemists and Engineers

Executive Summary

This technical guide addresses the manufacturing of enantiomerically pure (+)-1-(2-thiazolyl)ethanol .

Critical Nomenclature Clarification: Strictly speaking, "2-thiazolemethanol" (CAS 14542-12-2) refers to the achiral primary alcohol (thiazol-2-ylmethanol). The term is frequently used colloquially in industry to refer to the chiral secondary alcohol 1-(2-thiazolyl)ethanol (also known as


-methyl-2-thiazolemethanol), derived from 2-acetylthiazole. As "enantiomerically pure" applies only to chiral molecules, this guide focuses on the asymmetric synthesis and resolution of 1-(2-thiazolyl)ethanol .

This guide prioritizes Biocatalytic Kinetic Resolution (BKR) as the primary manufacturing route due to its superior enantiomeric excess (


), scalability, and alignment with green chemistry principles (E-factor reduction), compared to traditional asymmetric transfer hydrogenation.

Part 1: Strategic Route Selection

The manufacturing strategy hinges on the precursor 2-acetylthiazole . Two primary routes exist for converting this ketone into the enantiopure alcohol.

Comparative Analysis: Biocatalysis vs. Chemocatalysis
ParameterRoute A: Biocatalytic Kinetic Resolution (Recommended) Route B: Asymmetric Transfer Hydrogenation (ATH)
Mechanism Enzymatic acylation of racemic alcohol using Lipase B (Candida antarctica)Metal-catalyzed reduction (Ru/Rh) with chiral ligands
Enantiomeric Excess (

)
Typically >99% (highly specific)90-97% (often requires recrystallization)
Cost Driver Enzyme cost (mitigated by immobilization/recycling)Precious metal catalyst (Ru) and chiral ligand cost
Scalability High (Batch or Continuous Flow)Moderate (Sensitive to O2/moisture)
Green Metric High (Ambient temp, reusable catalyst)Moderate (Metal waste disposal)

Decision: Route A (Biocatalysis) is selected for this guide due to its robustness in producing pharmaceutical-grade optical purity.

Part 2: The Biocatalytic Route (Protocol)

Phase 1: Synthesis of Racemic Substrate

Before resolution, the racemic alcohol must be synthesized from 2-acetylthiazole.

Reagents:

  • Substrate: 2-Acetylthiazole (CAS 24295-03-2)[1][2][3][4]

  • Reductant: Sodium Borohydride (

    
    )
    
  • Solvent: Methanol (MeOH)

Protocol:

  • Dissolve 2-acetylthiazole (1.0 eq) in MeOH at

    
    .
    
  • Slowly add

    
     (0.6 eq) over 30 minutes to control exotherm.
    
  • Stir at room temperature for 2 hours. Monitor by TLC/HPLC.

  • Quench with dilute HCl, extract with Ethyl Acetate (EtOAc).

  • Concentrate to yield rac-1-(2-thiazolyl)ethanol .

Phase 2: Enzymatic Kinetic Resolution (EKR)

This step uses Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) to selectively acylate one enantiomer, leaving the target (+)-alcohol (or its ester) behind.

Mechanism: CAL-B typically follows Kazlauskas' rule, preferentially acylating the (


)-enantiomer, leaving the (

)-alcohol unreacted. Note: Configuration must be verified analytically as thiazoles can deviate.

Protocol:

  • Reaction Setup: Suspend rac-1-(2-thiazolyl)ethanol (100 g) in Methyl tert-butyl ether (MTBE) (1.0 L). MTBE is chosen for its low water solubility, which drives the acylation equilibrium.

  • Acyl Donor: Add Vinyl Acetate (3.0 eq). The tautomerization of the leaving group (vinyl alcohol

    
     acetaldehyde) makes this irreversible.
    
  • Catalyst Addition: Add Novozym 435 (5-10% w/w relative to substrate).

  • Incubation: Stir at

    
     for 24-48 hours.
    
  • Monitoring: Monitor

    
     via Chiral HPLC. Stop reaction when conversion reaches ~50% (theoretical maximum for resolution).
    
  • Filtration: Filter off the immobilized enzyme (save for recycling).

  • Separation: The mixture now contains the unreacted alcohol (Target A) and the acylated ester (Target B). Separate via column chromatography or fractional distillation.

Diagram: Biocatalytic Workflow

Biocatalysis Start 2-Acetylthiazole (Ketone Precursor) Red Chemical Reduction (NaBH4) Start->Red Rac Racemic 1-(2-thiazolyl)ethanol Red->Rac Enz Enzymatic Resolution (CAL-B + Vinyl Acetate) Rac->Enz Kinetic Resolution Sep Separation (Distillation/Chromatography) Enz->Sep Mixture (Alcohol + Ester) Prod1 (+)-Alcohol (Target Product) Sep->Prod1 Unreacted Enantiomer Prod2 (-)-Acetate (By-product) Sep->Prod2 Acylated Enantiomer

Figure 1: Workflow for the chemo-enzymatic synthesis of enantiopure thiazole alcohol.

Part 3: Quality Control & Analytics

Trustworthiness in manufacturing relies on rigorous analytics.

Chiral HPLC Method

To validate "enantiomerically pure" status (


), use the following method:
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Thiazole absorbance).

  • Expected Retention: The enantiomers will show distinct retention times (e.g.,

    
     min, 
    
    
    
    min).
Optical Rotation

Measure specific rotation


 in Ethanol. Compare against literature standards to confirm absolute configuration (+)/(-).

Part 4: Scale-Up & Safety Considerations

Thermodynamics & Safety
  • Exotherm Control: The

    
     reduction is exothermic and generates Hydrogen gas. On a kilo-scale, use a dosing pump for borohydride solution and ensure adequate headspace ventilation.
    
  • Enzyme Handling: Dry CAL-B can generate static. Ground all equipment.

  • Solvent Toxicity: MTBE is flammable. Ensure Class I, Div 2 electrical compliance in the suite.

Process Intensification (Continuous Flow)

For industrial demands (>100 kg), transition the batch enzymatic step to a Packed Bed Reactor (PBR) .

  • Setup: Pack a stainless steel column with Novozym 435.

  • Flow: Pump the substrate/vinyl acetate solution through the column.

  • Advantage: Reduces residence time from 24h to <30 mins and prevents mechanical attrition of the enzyme beads.

Diagram: Continuous Flow Logic

FlowProcess Feed Feed Tank (Racemic Alcohol + Vinyl Acetate) Pump HPLC Pump (Flow Control) Feed->Pump PBR Packed Bed Reactor (Immobilized Lipase) Pump->PBR Laminar Flow Inline Inline UV/Polarimeter PBR->Inline Conversion Check Collect Product Collection Inline->Collect

Figure 2: Continuous flow setup for scalable enzymatic resolution.

References

  • Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols. Source: ResearchGate. Context: foundational protocols for CAL-B mediated resolution of secondary alcohols.

  • 2-Acetylthiazole Properties & Synthesis. Source: PubChem / NIH. Context: Physical properties and safety data for the ketone precursor.

  • Biocatalytic Synthesis of Chiral Alcohols for Pharmaceuticals. Source: PubMed Central (PMC). Context: Industrial application of enzymes for high-value chiral intermediates.[5][6]

  • Chemoenzymatic Dynamic Kinetic Resolution. Source: NIH / PubMed. Context: Advanced techniques combining metal catalysis and enzymes for 100% yield (DKR).

  • Industrial Scale-Up of Chiral Intermediates. Source: Research Journal of Pharmacy and Technology. Context: Strategies for fermentation and enzymatic scale-up.[6]

Sources

Exploratory

Biological Functions of the Thiazole Moiety in Pharmaceuticals: A Technical Guide

Executive Summary The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, distinguished by its unique electronic distribution and versatility as a bioisostere. Unlike simple carbocycles, the thiazole moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, distinguished by its unique electronic distribution and versatility as a bioisostere. Unlike simple carbocycles, the thiazole moiety offers a dualistic reactivity profile: the sulfur atom provides lipophilicity and polarizability (


-excessive character), while the imine nitrogen serves as a robust hydrogen bond acceptor and coordination site. This guide analyzes the thiazole ring not merely as a structural connector, but as a functional pharmacophore driving potency in oncology, virology, and infectious disease therapeutics.

Molecular Architecture & Physicochemical Profiling

Electronic Duality

The thiazole ring is a five-membered aromatic heterocycle (


-electron rich), yet it displays electron-withdrawing inductive effects due to the electronegativity of the nitrogen and sulfur atoms.
  • Nitrogen (N3): Possesses a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system, making it a critical hydrogen bond acceptor (HBA) in enzyme active sites (e.g., kinase hinge regions).
  • Sulfur (S1): Increases lipophilicity (LogP) compared to oxazole or imidazole, enhancing membrane permeability. It also participates in weak

    
    -hole interactions and metabolic oxidation.
    
Bioisosterism

Thiazole is frequently employed as a bioisostere for:

  • Pyridine: To reduce basicity and improve metabolic stability.

  • Phenyl rings: To introduce polarity and specific H-bond vectors while maintaining planarity.

Mechanistic Pharmacology: Case Studies in Efficacy

Kinase Inhibition: The ATP-Competitor (Oncology)

In tyrosine kinase inhibitors (TKIs) like Dasatinib (Sprycel), the thiazole moiety is central to high-affinity binding in the ATP-binding pocket of Src/Abl kinases.

  • Mechanism: Dasatinib functions as a Type I inhibitor, binding to the active conformation of the kinase.

  • Thiazole Role: The aminothiazole core forms a critical hydrogen bond network with the kinase "gatekeeper" residue (e.g., Thr315 in Abl, though T315I mutation confers resistance). The thiazole nitrogen (N3) often accepts a hydrogen bond from the backbone NH of the hinge region, anchoring the inhibitor.

  • Causality: The rigid geometry of the thiazole ring orients the "tail" of the molecule (piperazine moiety) towards the solvent-exposed region, solubilizing the drug while the "head" penetrates the hydrophobic pocket.

Metabolic Modulation: Heme Coordination (Virology)

Ritonavir (Norvir) utilizes the thiazole ring for a distinct purpose: Cytochrome P450 inhibition.

  • Mechanism: Ritonavir acts as a potent mechanism-based inhibitor of CYP3A4.[1][2][3]

  • Thiazole Role: The thiazole nitrogen binds directly to the heme iron (Fe) of the CYP450 enzyme (Type II ligand binding).[2]

  • Causality: This coordination blocks the catalytic cycle of the enzyme, preventing the metabolism of co-administered protease inhibitors (the "booster" effect). This is a deliberate exploitation of the thiazole's Lewis basicity.

Antimicrobial Penetration: The Aminothiazole Oxime

Third-generation cephalosporins (e.g., Cefdinir , Cefotaxime ) feature a 2-aminothiazole ring coupled with an oxime.

  • Mechanism: Inhibition of Penicillin-Binding Proteins (PBPs).

  • Thiazole Role: The aminothiazole side chain enhances affinity for PBPs and, crucially, improves penetration through the outer membrane porins of Gram-negative bacteria.

  • Stereochemistry: The syn-alkoxyimino group attached to the thiazole confers resistance to

    
    -lactamase hydrolysis.
    

Visualization: Pharmacophore & Pathways[4]

Thiazole Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the thiazole scaffold in a medicinal chemistry context.

ThiazoleSAR Thiazole 1,3-Thiazole Core (C3H3NS) N3 N3 Position: H-Bond Acceptor Metal Coordination (Heme) (e.g., Ritonavir) Thiazole->N3 C2 C2 Position: Nucleophilic Attack Site Common Amine Attachment (e.g., Cefdinir) Thiazole->C2 C4 C4 Position: Lipophilic Substituents Shape Complementarity (e.g., Dasatinib) Thiazole->C4 C5 C5 Position: Electrophilic Substitution Metabolic Liability (Oxidation) Thiazole->C5

Caption: Functional mapping of the 1,3-thiazole ring highlighting reactive sites and pharmacophoric contributions.

Dasatinib Binding Logic

DasatinibBinding Drug Dasatinib (Thiazole Core) Target Src/Abl Kinase ATP Pocket Drug->Target Enters Active Site Interaction H-Bond: Thiazole N -> Thr315 (Gatekeeper) Target->Interaction Molecular Recognition Outcome Inhibition of Cell Proliferation Interaction->Outcome ATP Blockade

Caption: Simplified mechanism of action for Dasatinib utilizing the thiazole moiety for hinge region binding.

Experimental Protocols

Synthesis: The Hantzsch Thiazole Method

The Hantzsch synthesis remains the gold standard for constructing the thiazole ring due to its reliability and modularity.

Objective: Synthesis of 2-amino-4-phenylthiazole. Reagents: 2-Bromoacetophenone (1.0 eq), Thiourea (1.5 eq), Ethanol (Solvent).

Step-by-Step Protocol:

  • Preparation: Dissolve 5.0 mmol of 2-bromoacetophenone in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 7.5 mmol of thiourea to the solution. The reaction is exothermic; add slowly if scaling up.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 1-2 hours. Monitor progress via TLC (Mobile phase: 30% Ethyl Acetate/Hexane).

  • Workup:

    • Cool the reaction mixture to room temperature. A precipitate (hydrobromide salt) may form.

    • Basify the solution with 10% aqueous ammonium hydroxide or sodium bicarbonate to pH 8-9 to liberate the free base.

    • The product will precipitate as a solid.[4]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    H-NMR (Characteristic thiazole proton at C5 appears as a singlet around 
    
    
    
    6.5-7.5 ppm depending on substitution).

HantzschSynthesis Start Alpha-Haloketone (Electrophile) Inter Intermediate: Hydroxythiazoline Start->Inter Condensation Reagent Thioamide/Thiourea (Nucleophile) Reagent->Inter Product Product: 1,3-Thiazole Inter->Product Dehydration (-H2O)

Caption: Workflow of the Hantzsch Thiazole Synthesis involving condensation and dehydration steps.

Bioassay: Kinase Inhibition Screening

Objective: Determine the IC50 of a thiazole-derivative against Src Kinase.

  • Reagent Setup: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare 3-fold serial dilutions of the thiazole compound in DMSO (Final DMSO concentration < 1%).

  • Enzyme Incubation: Incubate recombinant Src kinase (0.5 nM) with the compound for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (at Km concentration) and substrate peptide (e.g., poly-Glu-Tyr).

  • Detection: Use a radiometric (

    
    P-ATP) or fluorescence-based (ADP-Glo) readout after 60 minutes.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Conclusion

The thiazole moiety is not a passive structural linker but an active determinant of drug efficacy. Its ability to engage in specific hydrogen bonding (Dasatinib), coordinate metals (Ritonavir), and facilitate membrane transport (Cefdinir) makes it an indispensable tool in modern drug design. Future development lies in optimizing C5-substitution to mitigate metabolic liabilities while exploiting the ring's electronic properties for covalent inhibitor design.

References

  • Dasatinib Binding Mode: Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations.[5] (2021).[6][7] National Institutes of Health.[7] Link

  • Ritonavir Mechanism: Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir.[2] (2010).[1][2][8] PNAS.[2] Link

  • Thiazole in Antibiotics: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020).[6] PubMed. Link

  • Hantzsch Synthesis Protocol: Hantzsch Thiazole Synthesis - Chem Help Asap. (2020).[6] Link

  • Medicinal Chemistry Overview: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[9][10][11] (2022).[3] PMC. Link

Sources

Protocols & Analytical Methods

Method

enantioselective synthesis of (R)-alpha-methyl-2-thiazolemethanol

Application Note: Scalable Enantioselective Architectures for (R)- -Methyl-2-Thiazolemethanol Executive Summary & Strategic Rationale The chiral fragment (R)- -methyl-2-thiazolemethanol is a critical pharmacophore found...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Enantioselective Architectures for (R)- -Methyl-2-Thiazolemethanol

Executive Summary & Strategic Rationale

The chiral fragment (R)-


-methyl-2-thiazolemethanol  is a critical pharmacophore found in next-generation antiviral agents, kinase inhibitors, and agricultural fungicides. Its synthesis presents a specific chemoselectivity challenge: the thiazole nitrogen is a potent 

-donor capable of poisoning Lewis acidic metal catalysts, while the aromatic ring is electron-deficient, altering the hydridic acceptance rates compared to standard phenyl rings.

This Application Note details two validated, orthogonal protocols to access the (R)-enantiomer with


 ee:
  • Chemocatalysis (Primary Route): Asymmetric Transfer Hydrogenation (ATH) using a modified Noyori-Ikariya protocol designed to mitigate nitrogen coordination.

  • Biocatalysis (Secondary/Polishing Route): Lipase-mediated Kinetic Resolution (KR) utilizing Candida antarctica Lipase B (CAL-B) for high-purity requirements.

Critical Decision Matrix

Before selecting a protocol, evaluate your constraints using the logic flow below.

DecisionMatrix Start Start: Select Synthesis Route Scale Scale Requirement? Start->Scale Purity Target ee Requirement? Scale->Purity <10g or High Value ATH Route A: Ru-Catalyzed ATH (Direct Reduction) Scale->ATH >100g (Cost-Effective) Purity->ATH >95% ee acceptable Bio Route B: Lipase Kinetic Resolution (Chiral Polishing) Purity->Bio >99% ee required DKR Route C: Chemoenzymatic DKR (100% Theor. Yield) Bio->DKR Maximize Yield (Avoid 50% loss)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and purity constraints.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Best for: Scalable, direct synthesis from ketone.

Mechanistic Insight

Standard hydrogenation (


, pressure) often fails with thiazoles due to catalyst poisoning by the thiazole nitrogen. Transfer hydrogenation  using formic acid/triethylamine (FA/TEA) is superior because the acidic medium protonates the thiazole nitrogen (

), blocking it from coordinating to the Ruthenium center, while the catalyst remains active.

To obtain the (R)-alcohol , you must use the (R,R)-TsDPEN ligand. Note: This follows the anti-Prelog rule typically observed for electron-deficient heteroaromatics in ATH, though screening is always recommended.

Reagents & Equipment[1][2]
  • Substrate: 2-Acetylthiazole (1.0 eq).

  • Catalyst: RuCl (0.5 – 1.0 mol%).

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mix).

  • Solvent: Dichloromethane (DCM) or neat in FA/TEA.

Step-by-Step Protocol
  • Catalyst Activation: In a Schlenk flask, dissolve RuCl (10 mg, 0.016 mmol) in degassed DCM (2 mL).

  • Substrate Addition: Add 2-acetylthiazole (254 mg, 2.0 mmol).

  • Reductant Injection: Cool to 0°C. Dropwise add the Formic Acid/TEA mixture (1.0 mL).

    • Critical Control Point: The reaction is exothermic. Maintain T < 10°C during addition to prevent racemization or catalyst decomposition.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Quench: Dilute with water (10 mL) and neutralize with saturated

    
     until pH = 7.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine.

  • Purification: Flash chromatography (Silica gel, 20% EtOAc in Hexane).

Expected Result: 90-95% Yield, 93-96% ee.

ATH_Mechanism Cat Ru-(R,R)-TsDPEN (16e- Species) Hydride Ru-H Species (18e- Active Cat) Cat->Hydride + H2 (from FA) HSource HCOOH / TEA HSource->Cat Regeneration TS Outer-Sphere Transition State Hydride->TS + Substrate Substrate 2-Acetylthiazole Substrate->TS TS->Cat - Product Product (R)-Alcohol TS->Product

Figure 2: Catalytic cycle of Ru-mediated ATH. The protonated thiazole prevents catalyst deactivation.

Protocol B: Lipase-Mediated Kinetic Resolution

Best for: Optical purity >99% ee, recovering from low-ee ATH runs.

Mechanistic Insight

Candida antarctica Lipase B (CAL-B) displays excellent enantioselectivity toward secondary alcohols.[1] Following the Kazlauskas Rule , CAL-B preferentially acylates the (R)-enantiomer of secondary alcohols.

  • Reaction: Racemic Alcohol + Vinyl Acetate

    
    (R)-Acetate  + (S)-Alcohol.
    
  • Post-Process: The (R)-Acetate is separated and hydrolyzed to yield the pure (R)-alcohol.

Reagents
  • Enzyme: Novozym 435 (Immobilized CAL-B).[1]

  • Acyl Donor: Vinyl Acetate (Isopropenyl acetate is an alternative).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry).

Step-by-Step Protocol
  • Setup: Dissolve racemic 1-(thiazol-2-yl)ethanol (1.0 g) in dry MTBE (20 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Initiation: Add Novozym 435 (20 mg/mmol substrate).

  • Incubation: Shake at 30°C, 200 rpm.

    • Monitoring: Monitor conversion by GC or HPLC.[2] Stop exactly at 50% conversion (usually 4–6 hours).

  • Workup: Filter off the enzyme beads (can be recycled). Concentrate the filtrate.

  • Separation: Perform column chromatography.

    • Fraction 1: (R)-Acetate (High Rf).

    • Fraction 2: (S)-Alcohol (Low Rf).

  • Hydrolysis of (R)-Acetate: Dissolve (R)-acetate in MeOH/Water (1:1), add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (1.5 eq), stir 1h. Extract to obtain (R)-alcohol (>99% ee) .[3][4][5]
    

Analytical Quality Control

Validation of enantiomeric excess is non-negotiable. Thiazoles are polar; use polar-organic modes or specific chiral columns.

Table 1: Recommended HPLC Methods

ParameterCondition Set A (Standard)Condition Set B (Alternative)
Column Chiralcel OD-H (250 x 4.6 mm)Chiralpak AD-H (250 x 4.6 mm)
Mobile Phase Hexane : i-PrOH (90 : 10)Hexane : EtOH (85 : 15)
Flow Rate 0.8 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Retention (approx) (S): 12.1 min / (R): 14.5 min (S): 9.8 min / (R): 11.2 min
Notes Baseline separation typical (

)
Better for scale-up fractions

Note: Retention times vary by system dead volume. Always inject a racemic standard first.

Troubleshooting & Optimization

Catalyst Poisoning in ATH

If conversion stalls at <50%:

  • Cause: Free thiazole nitrogen coordinating to Ru.

  • Fix: Increase the acidity of the media. Ensure the Formic Acid:TEA ratio is at least 5:2. Do not use pure TEA.

Low ee in Biocatalysis

If ee drops below 98%:

  • Cause: Reaction proceeded beyond 50% conversion (kinetic resolution breakdown).

  • Fix: Stop reaction at 45-48% conversion. The yield of (R)-acetate will be lower, but optical purity will be preserved.

References

  • Asymmetric Transfer Hydrogenation of Heteroaromatics

    • Source: "Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution." Molecules, 2024.[3]

    • Relevance: Validates the use of Ru-TsDPEN complexes for sensitive carbonyl reductions in FA/TEA media.
  • Biocatalytic Kinetic Resolution

    • Source: "Efficient kinetic resolution of 1-(2-arylthiazol-4-yl)ethanols and their acetates using lipase B from Candida antarctica." Journal of Molecular Catalysis B: Enzymatic, 2013.[6]

    • Relevance: Establishes CAL-B as the enzyme of choice for thiazole-ethanol deriv
  • Dynamic Kinetic Resolution (DKR)

    • Source: "Dynamic Kinetic Resolution of a Wide Range of Secondary Alcohols: Cooperation of Dicarbonylchlorido(pentabenzylcyclopentadienyl)ruthenium and CAL-B." European Journal of Organic Chemistry, 2011.[1]

    • Relevance: Demonstrates the coupling of Ru-racemization with Lipase resolution to achieve 100% theoretical yield of the (R)-isomer.
  • HPLC Analytical Methods

    • Source: "HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase.
    • Relevance: Provides baseline conditions for separating thiazole-based enantiomers on Chiralcel OD-H columns.

Sources

Application

use of chiral auxiliaries for the synthesis of 2-Thiazolemethanol derivatives

Application Note: High-Performance Asymmetric Synthesis of Chiral 1-(Thiazol-2-yl)ethanol Scaffolds via Chiral Auxiliaries Executive Summary & Strategic Rationale The 2-thiazolemethanol (specifically 1-(thiazol-2-yl)etha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Asymmetric Synthesis of Chiral 1-(Thiazol-2-yl)ethanol Scaffolds via Chiral Auxiliaries

Executive Summary & Strategic Rationale

The 2-thiazolemethanol (specifically 1-(thiazol-2-yl)ethanol) motif is a critical pharmacophore found in potent microtubule stabilizers (e.g., Epothilones A–D ) and antimitotic peptides (e.g., Tubulysins ). Synthesizing this scaffold with high enantiopurity is challenging due to the electron-deficient nature of the thiazole ring, which can destabilize adjacent carbanions and complicate chelation-controlled additions.

While catalytic asymmetric methods exist, chiral auxiliaries remain the gold standard in drug development for this scaffold due to their:

  • Predictability: Rigorous control over transition states (Zimmerman-Traxler models).

  • Scalability: Robustness against trace water/air compared to sensitive organocatalysts.

  • Purification: The ability to separate diastereomers via standard chromatography before auxiliary cleavage, ensuring

    
     ee in the final API.
    

This guide details two validated protocols: the Evans Aldol (Boron-mediated) for propionate side chains and the Nagao/Crimmins Aldol (Titanium-mediated) for acetate side chains.

Mechanistic Insight & Pathway Visualization

The stereochemical outcome is dictated by the metal center's geometry and the auxiliary's steric bulk.

  • Evans Boron Enolates: Form rigid Z-enolates. The thiazole aldehyde approaches from the face opposite the auxiliary's bulky group (e.g., isopropyl or benzyl).

  • Thiazole Dipole Effect: Unlike simple benzaldehydes, 2-thiazolecarboxaldehyde possesses a strong dipole. In the transition state, the thiazole nitrogen often orients away from the enolate oxygen to minimize dipole-dipole repulsion, reinforcing stereoselectivity.

EvansAldolPathway cluster_TS Stereocontrol Factors Start Acylated Auxiliary Enol Z-Enolate Formation Start->Enol Lewis Acid (Bu2BOTf or TiCl4) + Base TS Zimmerman-Traxler Transition State Enol->TS + 2-Thiazolecarboxaldehyde Adduct Syn-Aldol Adduct TS->Adduct C-C Bond Formation (Stereoselective) Note 1. 1,3-Diaxial strain avoidance 2. Dipole minimization (Thiazole N vs Enolate O) TS->Note Cleavage Auxiliary Cleavage Adduct->Cleavage Hydrolysis or Reduction Final Chiral 2-Thiazole Derivative Cleavage->Final Recovery of Auxiliary

Figure 1: Strategic workflow for auxiliary-mediated synthesis of thiazole derivatives. The transition state is the critical control point.

Protocol A: Evans Aldol Reaction (Propionate Scaffolds)

This protocol is ideal for synthesizing structures like the C1–C15 fragment of Epothilone D , where a methyl group is required at the


-position.

Target: Syn-


-methyl-

-hydroxy thiazole derivative.
Materials
  • (S)-4-Benzyl-3-propionyl-2-oxazolidinone (Evans Auxiliary).

  • 2-Thiazolecarboxaldehyde (Freshly distilled or purified via bisulfite adduct).

  • Dibutylboron triflate (

    
    ):  1.0 M solution in DCM.
    
  • Diisopropylethylamine (DIPEA): Distilled from

    
    .
    
  • Dichloromethane (DCM): Anhydrous.

Step-by-Step Procedure
  • Enolization (Cryogenic Control):

    • Charge a flame-dried Schlenk flask with the acylated auxiliary (1.0 equiv) and anhydrous DCM (

      
       concentration).
      
    • Cool to

      
       .
      
    • Add

      
       (1.1 equiv) dropwise over 10 minutes.
      
    • Add DIPEA (1.2 equiv) dropwise. Critical: The internal temperature must not rise above

      
       to ensure exclusive Z-enolate formation.
      
    • Stir at

      
       for 15 minutes, then re-cool to 
      
      
      
      .
  • Aldol Addition:

    • Add 2-thiazolecarboxaldehyde (1.2 equiv) neat or as a concentrated solution in DCM dropwise.

    • Stir at

      
       for 1 hour, then warm slowly to 
      
      
      
      over 2 hours.
    • Note: Thiazole aldehydes are reactive; prolonged warming to RT can lead to retro-aldol or dehydration.

  • Quench & Workup:

    • Quench with pH 7 phosphate buffer (1 mL/mmol) followed by methanol (2 mL/mmol).

    • Add a mixture of methanol/30%

      
       (2:1) carefully to cleave the boron chelate. Stir vigorously for 1 hour at 
      
      
      
      .
    • Extract with DCM (

      
      ), wash with 
      
      
      
      and brine.
  • Purification:

    • Flash chromatography (typically EtOAc/Hexanes). The chiral auxiliary makes the diastereomers separable.

    • Expected Yield: 85–95%.

    • Selectivity:

      
      syn:anti.[1]
      

Protocol B: Nagao/Crimmins Aldol (Acetate Scaffolds)

Evans oxazolidinones often fail to provide high selectivity for acetate aldols (where no


-methyl group exists) because the Z-enolate is less rigidly defined without the allylic strain of the methyl group. The Nagao auxiliary (Thiazolidinethione)  solves this by utilizing a Titanium (

) complex that chelates both the auxiliary carbonyl and the thiocarbonyl, creating a distinct, highly ordered transition state.

Target: Unsubstituted


-methylene-

-hydroxy thiazole derivative.
Materials
  • (S)-4-Isopropyl-N-acetyl-1,3-thiazolidine-2-thione (Nagao Auxiliary).

  • Titanium Tetrachloride (

    
    ):  1.0 M in DCM.
    
  • (-)-Sparteine: (Optional, enhances selectivity) or DIPEA .

  • NMP (N-Methyl-2-pyrrolidone): Additive for "soft" enolization if

    
     is too harsh.
    
Step-by-Step Procedure
  • Complexation:

    • Dissolve the N-acetyl thiazolidinethione (1.0 equiv) in DCM (

      
      ) under Argon.
      
    • Cool to

      
       .
      
    • Add

      
       (1.05 equiv) slowly. The solution will turn deep yellow/orange, indicating chelation to the thiocarbonyl.
      
  • Base Addition:

    • Add DIPEA (1.1 equiv) dropwise. Stir for 30 minutes at

      
      .
      
    • Alternative: For maximum selectivity, use (-)-Sparteine (1.1 equiv) instead of DIPEA, although recent supply chain issues make DIPEA/TMEDA common alternatives.

  • Reaction:

    • Add 2-thiazolecarboxaldehyde (1.1 equiv) dropwise.

    • Stir at

      
       for 2–4 hours. Do not warm. Titanium enolates are more reactive than boron enolates.
      
  • Cleavage of Auxiliary (Reductive):

    • Unlike the Evans system, the thiazolidinethione is extremely "active."

    • Direct reduction to the diol (removing the auxiliary) can be achieved with

      
       in aqueous ethanol, recovering the auxiliary as the free thiol-amine.
      

Comparative Data: Auxiliary Performance

ParameterEvans Oxazolidinone (

)
Nagao Thiazolidinethione (

)
Primary Application Propionate Aldols (

-methyl)
Acetate Aldols (no

-methyl)
Enolate Geometry Rigid Z-enolateChelated Titanium Enolate
Typical Yield 85–95%80–90%
Diastereomeric Ratio (

)
> 20:1 (syn)> 10:1 to 20:1 (syn)
Auxiliary Removal Hydrolysis (LiOH/H2O2) or Weinreb AmideMild Reductive (NaBH4) or Aminolysis
Thiazole Compatibility ExcellentGood (Titanium can coordinate thiazole N)

Troubleshooting & Optimization

  • Thiazole Aldehyde Instability: 2-Thiazolecarboxaldehyde is prone to dimerization. Always check purity by NMR (

    
    : aldehyde peak ~10.0 ppm). If impure, distill under reduced pressure immediately before use.
    
  • "Anti" Product Formation: If the anti-aldol is observed in the Evans protocol, it indicates incomplete enolization or warming during the aldehyde addition. Ensure the internal probe reads

    
     during DIPEA addition.
    
  • Titanium Aggregation: In Protocol B, if the yield is low, the titanium species may be aggregating. Diluting the reaction to

    
     often improves conversion.
    

References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society. Link

  • Nagao, Y., et al. (1986). "Highly diastereoselective aldol reaction of 3-acetyl-1,3-thiazolidine-2-thione." Journal of the Chemical Society, Chemical Communications. Link

  • Crimmins, M. T., et al. (2000). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl-1,3-thiazolidine-2-thiones." Journal of the American Chemical Society. Link

  • Nicolaou, K. C., et al. (1997). "Total Synthesis of Epothilone A: The Macrolactonization Approach." Angewandte Chemie International Edition. (Demonstrates thiazole aldol chemistry). Link

  • Peltier, H. M., et al. (2006). "The Total Synthesis of Tubulysin D." Journal of the American Chemical Society. (Application of Ellman auxiliaries in related thiazole synthesis). Link

Sources

Method

Application Note: High-Performance Catalytic Asymmetric Addition of Organozinc Reagents to Thiazole-2-Carboxaldehyde

Executive Summary The asymmetric addition of organozinc reagents to heteroaromatic aldehydes is a pivotal transformation in the synthesis of bioactive natural products, including Tubulysins , Epothilones , and Dolastatin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The asymmetric addition of organozinc reagents to heteroaromatic aldehydes is a pivotal transformation in the synthesis of bioactive natural products, including Tubulysins , Epothilones , and Dolastatins . This Application Note provides a rigorous protocol for the enantioselective addition of diethylzinc (


) to thiazole-2-carboxaldehyde .

Unlike simple benzaldehydes, thiazole-2-carboxaldehyde presents unique challenges due to the coordinating ability of the thiazole nitrogen and the high electrophilicity of the C2-formyl group. This guide details a robust method utilizing chiral


-amino alcohol ligands to achieve high enantiomeric excess (ee >90%) and yield, emphasizing the suppression of background non-catalyzed reactions.

Scientific Background & Mechanism[1][2][3]

The Challenge of Thiazole Substrates

Thiazole-2-carboxaldehyde is an electron-deficient heteroaromatic system. Two primary factors complicate its use in asymmetric catalysis:

  • N-Coordination: The basic nitrogen atom in the thiazole ring can compete with the chiral ligand for coordination to the zinc center, potentially leading to a racemic background reaction or catalyst poisoning.

  • High Electrophilicity: The electron-withdrawing nature of the thiazole ring makes the aldehyde highly reactive, increasing the rate of the non-catalyzed (racemic) addition pathway.

Catalytic Mechanism (Noyori-Type)

The reaction proceeds via a bimetallic transition state facilitated by a chiral amino-alcohol ligand (e.g., DBNE or DAIB).

  • Pre-catalyst Formation: The chiral amino alcohol reacts with

    
     to form a mono-zinc alkoxide complex.
    
  • Transmetallation: A second equivalent of

    
     coordinates to the oxygen of the zinc alkoxide.
    
  • Aldehyde Activation: The zinc atom acts as a Lewis acid, activating the aldehyde carbonyl, while the chiral environment directs the alkyl group transfer to the Re or Si face.

Mechanistic Pathway Visualization

CatalyticCycle Ligand Chiral Ligand (Amino Alcohol) PreCat Chiral Zn-Alkoxide (Catalyst) Ligand->PreCat + ZnR2 (-RH) ZnR2_1 ZnR2 (1st Eq) Complex Bimetallic Transition State PreCat->Complex + ZnR2 ZnR2_2 ZnR2 (2nd Eq) (Reagent) ZnR2_2->Complex ProductZn Zn-Alkoxide Product Complex->ProductZn Alkyl Transfer Substrate Thiazole-2-CHO Substrate->Complex Binding ProductZn->PreCat Catalyst Regeneration Product Chiral Alcohol (>90% ee) ProductZn->Product Hydrolysis (H+)

Figure 1: Catalytic cycle illustrating the bimetallic transition state typical of Noyori-type organozinc additions. The regeneration loop highlights the catalytic nature of the amino-alcohol complex.

Experimental Protocol

Caution: Diethylzinc (


) is pyrophoric. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.
Materials & Reagents[4][5][6][7]
  • Substrate: Thiazole-2-carboxaldehyde (Freshly distilled or purified via column if yellowed).

  • Reagent: Diethylzinc (

    
    ), 1.0 M solution in hexanes.
    
  • Ligand: (1R, 2S)-(-)-2-Dibutylamino-1-phenyl-1-propanol (DBNE ) or (-)-3-exo-(Dimethylamino)isoborneol (DAIB ).

  • Solvent: Toluene or Hexane (Anhydrous, degassed).

  • Additives: Molecular sieves (4Å, activated) are recommended to ensure strictly anhydrous conditions.

Step-by-Step Procedure
  • Catalyst Formation:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add (1R, 2S)-DBNE (5 mol%, 0.05 eq).

    • Add anhydrous Toluene (concentration 0.1 M relative to substrate).

    • Cool to

      
      .
      
    • Add

      
        (1.0 M in hexanes, 2.2 eq) dropwise.
      
    • Note: Evolution of ethane gas will be observed. Stir at

      
       for 20 minutes to form the active zinc-alkoxide catalyst.
      
  • Substrate Addition:

    • Cool the mixture to -20°C (Critical for thiazoles to suppress background reaction).

    • Add Thiazole-2-carboxaldehyde (1.0 eq) slowly via syringe pump or dropwise over 10 minutes.

    • Rationale: Slow addition prevents local high concentrations of aldehyde, ensuring the catalyzed pathway dominates over the racemic background reaction.

  • Reaction Monitoring:

    • Stir at -20°C to

      
      .
      
    • Monitor by TLC (typically 2-6 hours). Thiazole alcohols are often more polar than the aldehyde.

  • Quench & Workup:

    • Quench carefully with saturated aqueous

      
      .
      
    • Extract with

      
       or 
      
      
      
      (3x).
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Note: Thiazole alcohols can be sensitive to acidic silica; add 1%

      
       to the eluent if degradation is observed.
      
Workflow Diagram

Workflow Start Start Dry Flame Dry Glassware (Ar Atmosphere) Start->Dry CatForm Ligand + Et2Zn (0°C, 20 min) Dry->CatForm Cool Cool to -20°C CatForm->Cool AddSub Add Thiazole-CHO (Slow Addition) Cool->AddSub React Stir 2-6h AddSub->React Quench Quench (NH4Cl) React->Quench Analyze HPLC/NMR Analysis Quench->Analyze

Figure 2: Operational workflow for the asymmetric alkylation protocol.

Data Analysis & Expected Results

The following table summarizes expected performance metrics when using (1R, 2S)-DBNE versus a non-optimized ligand system.

ParameterOptimized Protocol (DBNE)Standard Protocol (No Ligand)Notes
Yield 85 - 95%40 - 60%Ligand accelerates rate vs background.
Enantiomeric Excess (ee) 90 - 96% 0% (Racemic)Determined by Chiral HPLC.
Reaction Time 4 hours>12 hoursCatalyst lowers activation energy.
Side Products < 2%> 10%Cannizzaro or polymerization products.

Validation Method:

  • Chiral HPLC: Daicel Chiralcel OD-H or AD-H columns are standard for thiazolyl alcohols.

    • Mobile Phase: Hexane/i-PrOH (90:10 to 98:2).

    • Detection: UV at 254 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Enantioselectivity (<80% ee) Background reaction (uncatalyzed).Lower temperature to -20°C or -40°C. Increase ligand loading to 10 mol%. Ensure slow addition of aldehyde.
Low Yield Moisture contamination.Re-dry solvent and molecular sieves. Check

titer.
Product Decomposition Acid sensitivity during workup.Use neutral alumina instead of silica, or buffer silica with 1% Triethylamine.
Racemization Product instability.Store product at -20°C. Avoid prolonged exposure to Lewis acids (Zn salts) after reaction completion; quench immediately.

References

  • Noyori, R., & Kitamura, M. (1991).[1] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.[1] Angewandte Chemie International Edition, 30(1), 49–69. Link

  • Soai, K., & Niwa, S. (1992).[1] Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5][6][7] Chemical Reviews, 92(5), 833–856. Link

  • Knochel, P., & Singer, R. D. (1993).[1] Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis. Chemical Reviews, 93(6), 2117–2188. Link

  • Dosa, P. I., & Fu, G. C. (1998). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones.[2][3][4][5][6] Journal of the American Chemical Society. (Contextual grounding for planar-chiral catalysts). Link

  • Wipf, P. (Specific context on Thiazole/Peptide synthesis). Synthetic studies on Tubulysins and Epothilones frequently utilize this methodology for the thiazole fragment.

Sources

Application

protocol for the purification of (R)-alpha-methyl-2-thiazolemethanol by chromatography

The following Application Note is structured as a high-level technical guide for the purification of (R)-alpha-methyl-2-thiazolemethanol (also known as (R)-1-(thiazol-2-yl)ethanol). It synthesizes industry-standard chira...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured as a high-level technical guide for the purification of (R)-alpha-methyl-2-thiazolemethanol (also known as (R)-1-(thiazol-2-yl)ethanol). It synthesizes industry-standard chiral chromatography principles with specific considerations for heteroaromatic alcohols.

Executive Summary

(R)-alpha-methyl-2-thiazolemethanol (CAS: 109462-23-7) is a critical chiral building block in the synthesis of various pharmaceutical agents, including kinase inhibitors and antifungal azoles.[1] Achieving high enantiomeric excess (>99.5% ee) is often required for downstream efficacy and regulatory compliance.

This protocol details the direct chiral chromatographic purification of the (R)-enantiomer from a racemic or enantiomerically enriched mixture. Unlike enzymatic resolution which requires chemical derivatization, this method allows for direct isolation of the target alcohol using Normal Phase Chiral HPLC.

Chemical Profile
PropertyDetail
Compound Name (R)-1-(thiazol-2-yl)ethanol
Structure Thiazole ring with a 1-hydroxyethyl substituent at C2
Formula C5H7NOS
Molecular Weight 145.18 g/mol
Acidity/Basicity Weakly basic (Thiazole N, pKa ~2.[1]5)
Solubility Soluble in alcohols, ethyl acetate, DCM; sparingly soluble in pure hexane.

Pre-Purification Considerations

Before initiating preparative chromatography, the physicochemical nature of the analyte dictates the separation strategy.

  • Basicity & Tailing: The thiazole nitrogen has a lone pair that can interact with residual silanols on the silica backbone of chiral columns, leading to peak tailing. Critical Action: All mobile phases must contain a basic additive (0.1% Diethylamine or Triethylamine).

  • Solubility vs. Retention: The compound is polar due to the hydroxyl group. While hexane-based mobile phases provide good enantioselectivity, sufficient alcohol modifier (IPA/EtOH) is needed to maintain solubility at preparative loading concentrations (>50 mg/mL).[1]

Protocol 1: Analytical Method Development (Screening)

Goal: Establish baseline separation (Resolution


) on an analytical scale before scale-up.
Column Selection Strategy

Based on the "alpha-chiral heteroaromatic alcohol" motif, polysaccharide-based stationary phases are the industry standard.[1]

  • Primary Candidate: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).[1]

  • Secondary Candidate: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).[1]

Screening Conditions

Instrument: HPLC with UV Detector (DAD) Temperature: 25°C Flow Rate: 1.0 mL/min (for 4.6 x 250 mm column) Detection: UV 254 nm (Thiazole max) & 220 nm.

ParameterCondition A (Primary)Condition B (Secondary)
Column Chiralpak AD-H (5 µm)Chiralcel OD-H (5 µm)
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.[1]1)Hexane : EtOH : DEA (90 : 10 : 0.1)
Rationale Amylose columns often show superior recognition for 5-membered heterocycles.[1]Ethanol acts as a stronger hydrogen-bond donor/acceptor, potentially altering selectivity.[1]

Success Criteria:

  • Retention Factor (

    
    ): 
    
    
    
    (Ideal for separation efficiency).
  • Selectivity (

    
    ): 
    
    
    
    .[2]
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
Optimization Logic

If


:
  • Decrease Modifier: Change Hexane:IPA to 95:5. This increases retention and often resolution.

  • Switch Modifier: Swap IPA for Ethanol. Ethanol is sharper but elutes faster.[1]

  • Temperature: Lower temperature to 15°C to increase enantiomeric recognition (enthalpic control).

Protocol 2: Preparative Purification (Scale-Up)

Goal: Isolate (R)-isomer with >99% purity and >90% recovery.

Loading Study (Overload)

Do not assume analytical separation holds at high concentrations. Perform a loading study:

  • Prepare a stock solution of 100 mg/mL in the mobile phase (or 100% IPA if solubility is limited).

  • Inject increasing volumes (10 µL

    
     50 µL 
    
    
    
    100 µL) onto the analytical column.
  • Observe: Identify the point where the front of the second peak (S-isomer) begins to merge with the tail of the first peak (R-isomer). Note: The elution order (R vs S) must be confirmed with a standard or optical rotation, as it varies by column.

Preparative Run Parameters

System: Preparative HPLC (e.g., 20-50 mm ID column). Mobile Phase: Optimized Analytical Mix (e.g., Hex/IPA/DEA 90:10:0.1).

ParameterValueNotes
Column Dimension 20 mm x 250 mm (5 µm)Linear scale-up factor ~19x from analytical.[1]
Flow Rate 15 - 20 mL/minMaintain linear velocity.
Injection Mass 50 - 200 mg per injectionDependent on loading study results.[1]
Collection Mode Threshold + SlopeCollect entire peak, but shave the "valley" if resolution is < 2.0.
Process Workflow Diagram

PurificationWorkflow Feed Crude Racemate (Dissolved in Mobile Phase) PrepHPLC Preparative HPLC (Chiralpak AD-H / Hex:IPA:DEA) Feed->PrepHPLC Injection Detector UV Detection (254 nm) PrepHPLC->Detector Fraction Fraction Collection (Time/Threshold) Detector->Fraction Signal Trigger QC QC Analysis (Analytical HPLC) Fraction->QC Aliquot QC->Feed Fail (Recycle) Pool Pool Pure Fractions (>99.5% ee) QC->Pool Pass Evap Rotary Evaporation (< 40°C) Pool->Evap Final Pure (R)-Isomer (Oil/Solid) Evap->Final

Caption: Operational workflow for the preparative chiral isolation of (R)-alpha-methyl-2-thiazolemethanol.

Protocol 3: Post-Chromatography Processing

Thiazoles can be sensitive to heat and oxidation.

  • Solvent Removal: Evaporate fractions under reduced pressure at < 40°C .[1] High temperatures can cause racemization or degradation.[1]

  • Amine Removal: The DEA additive is volatile but traces may remain.

    • Method: Redissolve the residue in DCM and wash with a minimal amount of saturated NaHCO3 (do not use strong acid, or the thiazole will salt out into the water). Dry over Na2SO4 and re-evaporate.

  • Final QC: Re-inject the isolated oil on the analytical method to confirm ee% and chemical purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Basic interaction with silanols.[1]Increase DEA concentration to 0.15% or 0.2%. Ensure column is equilibrated.[1]
Broad Peaks Low solubility or poor mass transfer.[1]Increase % IPA (e.g., to 15% or 20%). Reduce flow rate.
Split Peaks Column void or sample solvent mismatch.Dissolve sample in Mobile Phase. If using 100% IPA, inject smaller volumes.
No Separation Wrong selector.Switch from Amylose (AD) to Cellulose (OD) or Chlorinated (IC) phases.

Alternative: Kinetic Resolution Workup

If the (R)-isomer was generated via Lipase-catalyzed kinetic resolution (e.g., using CAL-B), the mixture contains (R)-alcohol and (S)-ester.[1]

Purification Protocol (Achiral):

  • Column: Standard Silica Gel (Flash Chromatography).

  • Mobile Phase: Gradient of Hexane/Ethyl Acetate (0%

    
     40% EtOAc).
    
  • Separation: The (S)-ester is less polar and elutes first. The target (R)-alcohol elutes later.[1]

  • Advantage: Cheaper than chiral prep HPLC.[1]

  • Disadvantage: Requires enzymatic step first; max theoretical yield is 50%.[1]

References

  • General Chiral Method Development

    • Subramanian, G. (Ed.).[2] (2008).[3] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] Link

    • Chiral Technologies.[1][2][4] (2024).[2][5][6][7] Instruction Manual for CHIRALPAK® AD-H. Link

  • Thiazole Synthesis & Analysis

    • Dondoni, A., & Merino, P. (1995). Diastereoselective Homologation of D-(R)-Glyceraldehyde Acetonide Using 2-(Trimethylsilyl)thiazole. Organic Syntheses, 72, 21. (Describes thiazole handling and purification). Link

    • Kaavi, J. A., et al. (2012). Kinetic resolution of 1-(thiazol-2-yl)ethanol using lipase.
  • Chromatographic Principles for Basic Compounds

    • Ye, Y. K., & Stringham, R. W. (2001). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. Journal of Chromatography A, 927(1-2), 47-54.[1] Link

Sources

Method

enzymatic resolution for the preparation of enantiopure thiazolyl-substituted amines

Application Note: Enzymatic Resolution of Enantiopure Thiazolyl-Substituted Amines Executive Summary Thiazolyl-substituted amines are critical pharmacophores found in antiretrovirals (e.g., Ritonavir), anticancer agents,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Resolution of Enantiopure Thiazolyl-Substituted Amines

Executive Summary

Thiazolyl-substituted amines are critical pharmacophores found in antiretrovirals (e.g., Ritonavir), anticancer agents, and fungicides. Traditional chemical synthesis often requires expensive chiral auxiliaries or toxic transition metals. This guide details a robust, scalable protocol for the enzymatic kinetic resolution (KR) of racemic 1-(thiazol-2-yl)ethanamine and its analogs using Candida antarctica Lipase B (CAL-B). This method operates under mild conditions (neutral pH, ambient temperature) to yield enantiopure amines (>99% ee) and their corresponding amides with high atom economy.

Scientific Principles & Mechanism

The Challenge of Thiazoles

Thiazole rings contain a basic nitrogen and a sulfur atom, which can poison metal catalysts in traditional asymmetric synthesis. However, lipases are generally immune to this interference. The primary challenge in enzymatic resolution is ensuring the electron-deficient thiazole ring does not excessively reduce the nucleophilicity of the adjacent amine.

Kinetic Resolution (KR) Mechanism

This protocol utilizes a Ping-Pong Bi-Bi mechanism . The lipase does not bind the amine and acyl donor simultaneously. Instead, the enzyme reacts with the acyl donor first to form an acyl-enzyme intermediate. This intermediate then discriminates between the two enantiomers of the amine, reacting faster with one (the eutomer) to form the amide, while leaving the other (the distomer) unreacted.

The Kazlauskas Rule: For CAL-B, the enzyme typically favors the (


)-enantiomer of secondary amines when the medium-sized substituent is methyl and the large substituent is the thiazole ring.
Mechanistic Workflow

KineticResolution Racemic Racemic Thiazolyl Amine Intermediate Acyl-Enzyme Complex Racemic->Intermediate Substrate Binding Enzyme CAL-B Lipase (Novozym 435) Enzyme->Intermediate Catalyst AcylDonor Acyl Donor (Isopropyl Acetate) AcylDonor->Intermediate Acylation RAmide (R)-Amide (Product A) Intermediate->RAmide Fast Reaction (k_fast) SAmine (S)-Amine (Unreacted) Intermediate->SAmine Slow/No Reaction (k_slow)

Figure 1: Workflow of the Lipase-Catalyzed Kinetic Resolution. The enzyme selectively acylates one enantiomer (typically R), allowing separation of the mixture.

Experimental Design Strategy

Enzyme Selection
  • Standard: Novozym 435 (Immobilized CAL-B).

  • Rationale: It is robust, works well in organic solvents, and tolerates the basicity of the thiazole nitrogen.

  • Alternative: Burkholderia cepacia lipase (PS-C) if CAL-B selectivity is low for bulky analogs.

Acyl Donor Selection
  • Recommendation: Isopropyl Acetate or Ethyl Acetate .

  • Rationale: While vinyl acetate is faster (irreversible), it produces acetaldehyde, which can form Schiff bases with the amine substrate or deactivate the enzyme. Isopropyl acetate is a "gentler" irreversible donor (releasing acetone) that maintains enzyme longevity.

Solvent Engineering

Lipase activity correlates with the LogP of the solvent. Hydrophobic solvents preserve the essential water layer around the enzyme.

  • Preferred: MTBE (Methyl tert-butyl ether) or Toluene .

  • Avoid: Polar solvents like DMF or DMSO (strip water from enzyme).

Detailed Protocol: Resolution of 1-(Thiazol-2-yl)ethanamine

Safety Note: Thiazolyl amines can be skin irritants. Perform all steps in a fume hood.

Materials:
  • Racemic 1-(thiazol-2-yl)ethanamine (10 mmol)

  • Novozym 435 (CAL-B immobilized on acrylic resin)

  • Isopropyl Acetate (Acyl donor & Solvent) OR MTBE + 2 eq. Ethyl Acetate

  • Orbital Shaker (heated)

Step-by-Step Methodology:
  • Substrate Preparation:

    • Dissolve 1.28 g (10 mmol) of racemic amine in 20 mL of MTBE (or Toluene).

    • Add 2.0 mL (approx. 20 mmol) of Isopropyl Acetate .

    • Note: If solubility is an issue, dry the solvent over molecular sieves (3Å) beforehand; water competes with the amine (hydrolysis vs. aminolysis).

  • Enzyme Initiation:

    • Add 100 mg of Novozym 435 (approx. 8-10% w/w relative to substrate).

    • Seal the reaction vessel to prevent solvent evaporation.

  • Incubation:

    • Place in an orbital shaker at 30–35°C and 200 rpm .

    • Critical: Do not use a magnetic stir bar, as it grinds the immobilized enzyme beads, creating fines that clog filters and reduce recyclability.

  • Monitoring (In-Process Control):

    • Sample 20 µL every 2 hours. Dilute in mobile phase (Hexane/IPA).

    • Analyze via Chiral HPLC (See Section 5).

    • Stop Point: Terminate reaction when conversion (

      
      ) reaches 50%. This usually takes 6–24 hours depending on the specific thiazole substitution.
      
  • Workup & Purification:

    • Filtration: Filter off the enzyme beads (save for reuse). Wash beads with small amount of MTBE.

    • Separation: The filtrate contains the unreacted (

      
      )-amine and the (
      
      
      
      )-amide.
      • Acid Extraction: Add 1M HCl. The basic (

        
        )-amine moves to the aqueous phase. The neutral (
        
        
        
        )-amide remains in the organic phase.
      • Recovery: Basify the aqueous layer (NaOH) and extract with DCM to recover pure (

        
        )-amine. Evaporate the original organic layer to recover pure (
        
        
        
        )-amide.
    • Hydrolysis (Optional): If the (

      
      )-amine is desired, hydrolyze the (
      
      
      
      )-amide using 6M HCl at reflux (chemical hydrolysis) or a specific amidase (enzymatic).

Analytical Methods & Data Analysis

Chiral HPLC Conditions
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is mandatory to suppress tailing of the basic thiazole nitrogen.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (Thiazole absorbance).

Quantitative Metrics

Do not rely solely on yield. Calculate the Enantiomeric Ratio (


)  to quantify catalyst efficiency.
ParameterFormulaDescription
Conversion (

)

Extent of reaction (Target: 0.50)
Enantiomeric Excess (

)

Purity of the isomer
Selectivity (

)

Target

for practical synthesis

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Reaction Rate Enzyme inhibition by acetaldehyde (if using vinyl acetate).Switch to Isopropyl Acetate or Ethyl Acetate.
Low Selectivity (

)
Non-specific chemical acylation.Ensure temperature is <40°C. Verify no background reaction occurs without enzyme.
Incomplete Conversion Equilibrium reached (if using Ethyl Acetate).Use molecular sieves to remove ethanol byproduct or switch to irreversible donor.
Peak Tailing (HPLC) Interaction of amine with silanols.Increase Diethylamine to 0.2% in mobile phase.

References

  • Spero, D. M., & Kapadia, S. R. (1996). Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine.[1] The Journal of Organic Chemistry, 61(21), 7398–7401.[1]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721–1754.

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788–824.

  • Gotor-Fernández, V., et al. (2006). Preparation of Chiral Amines via Enzymatic Kinetic Resolution. Current Organic Chemistry, 10(10), 1125–1143.

  • Bäckvall, J. E., et al. (2010). Lipase-Catalyzed Kinetic Resolution of Amines. Chemical Reviews, 111(7), 4141–4237.

Sources

Application

Technical Application Note: (R)-alpha-methyl-2-thiazolemethanol as a Chiral Building Block

Executive Summary (R)-alpha-methyl-2-thiazolemethanol (CAS: 134932-60-8), also known as (R)-1-(thiazol-2-yl)ethanol , is a high-value chiral building block used extensively in medicinal chemistry.[1] Its structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-alpha-methyl-2-thiazolemethanol (CAS: 134932-60-8), also known as (R)-1-(thiazol-2-yl)ethanol , is a high-value chiral building block used extensively in medicinal chemistry.[1] Its structural motif—a chiral secondary alcohol adjacent to a thiazole ring—serves as a critical pharmacophore in the development of anti-inflammatory, anti-cancer, and anti-infective agents.

This guide details the preparation of this synthon via Asymmetric Transfer Hydrogenation (ATH) and its application in stereoselective transformations, specifically the Mitsunobu reaction, to generate chiral amines and ethers with inverted stereochemistry.

Chemical Profile & Specifications

PropertySpecification
Chemical Name (R)-1-(1,3-Thiazol-2-yl)ethanol
Common Name (R)-alpha-methyl-2-thiazolemethanol
CAS Number 134932-60-8
Molecular Formula C₅H₇NOS
Molecular Weight 129.18 g/mol
Chiral Center C1 (Ethyl group alpha to thiazole)
Appearance Colorless to pale yellow oil / Low-melting solid
Solubility Soluble in MeOH, EtOH, DCM, THF; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthesis Protocol: Asymmetric Transfer Hydrogenation (ATH)

Objective: To synthesize enantiopure (R)-1-(thiazol-2-yl)ethanol from the achiral precursor 2-acetylthiazole.

This protocol utilizes a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation, a robust method for generating chiral heteroaromatic alcohols with high enantiomeric excess (ee >95%).

Reagents & Materials
  • Substrate: 2-Acetylthiazole (CAS: 24295-03-2)[2]

  • Catalyst: RuCl (Noyori-Ikariya catalyst)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology
  • Catalyst Preparation (In situ): In a flame-dried Schlenk flask under argon, dissolve [RuCl₂(p-cymene)]₂ (0.005 equiv) and (R,R)-TsDPEN (0.012 equiv) in dry DCM. Stir at room temperature for 20 minutes to form the active orange catalyst species.

  • Reaction Initiation: Add 2-acetylthiazole (1.0 equiv) to the catalyst solution.

  • Hydrogen Donor Addition: Cool the mixture to 0°C. Slowly add the Formic acid/Triethylamine mixture (3.0 equiv) via syringe pump to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 3:1) or HPLC.

  • Quench & Workup: Dilute with water and extract with DCM (3x). Wash combined organics with saturated NaHCO₃ (to remove excess formic acid) and brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexanes).

Expert Insight: The thiazole nitrogen can coordinate to the metal center, potentially slowing the reaction. Using a slightly higher catalyst loading (1 mol%) or ensuring strictly anhydrous conditions helps maintain turnover frequency.

Application Protocol: Stereoselective Mitsunobu Inversion

Objective: To utilize (R)-1-(thiazol-2-yl)ethanol as a chiral scaffold to synthesize (S)-configured amines or ethers via stereochemical inversion.

The Mitsunobu reaction is the gold standard for converting this chiral alcohol into other functional groups (azides, esters, ethers) while reliably inverting the chiral center (Walden inversion).

Target Transformation

(R)-Alcohol → (S)-Azide → (S)-Amine (Precursor for chiral aminothiazole drugs)

Reagents
  • Substrate: (R)-1-(thiazol-2-yl)ethanol

  • Nucleophile: Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃ generated in situ)

  • Phosphine: Triphenylphosphine (PPh₃)[3][4][5]

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD)[3][5][6]

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Setup: Charge a dry flask with (R)-1-(thiazol-2-yl)ethanol (1.0 equiv) and PPh₃ (1.2 equiv) in anhydrous THF. Cool to 0°C under nitrogen.

  • Nucleophile Addition: Add DPPA (1.2 equiv) dropwise.

  • Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Workup: Concentrate the solvent. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

  • Reduction (to Amine): The crude (S)-azide intermediate is dissolved in THF/Water and treated with Staudinger conditions (PPh₃, then H₂O) or hydrogenated (H₂, Pd/C) to yield the (S)-1-(thiazol-2-yl)ethanamine .

Self-Validating Check:

  • Chirality Check: The product must show inverted optical rotation compared to a standard (S)-enantiomer.

  • TPPO Removal: If a white solid persists in the product, it is likely TPPO. Repeat trituration or use a polymer-bound phosphine reagent to simplify purification.

Pathway Visualization

The following diagram illustrates the divergence from the achiral ketone to the (R)-alcohol building block, and its subsequent conversion to an (S)-amine via Mitsunobu inversion.

Thiazolepathway Ketone 2-Acetylthiazole (Achiral Precursor) R_Alcohol (R)-1-(Thiazol-2-yl)ethanol (Chiral Building Block) Ketone->R_Alcohol Asymmetric Transfer Hydrogenation (Ru-TsDPEN, HCOOH) S_Azide (S)-Azide Intermediate (Inverted Center) R_Alcohol->S_Azide Mitsunobu Reaction (PPh3, DIAD, DPPA) Walden Inversion S_Amine (S)-1-(Thiazol-2-yl)ethanamine (Chiral Drug Synthon) S_Azide->S_Amine Staudinger Reduction (PPh3, H2O)

Figure 1: Stereoselective synthesis pathway from achiral 2-acetylthiazole to (S)-chiral amine via the (R)-alcohol intermediate.[1][2]

Troubleshooting & Expert Tips

  • Enantiomeric Excess (ee) Erosion:

    • Issue: Lower than expected ee in the Mitsunobu step.

    • Cause: Incomplete inversion due to SN1 character if the carbocation is stabilized by the thiazole ring.

    • Solution: Keep the reaction strictly at 0°C during addition and use a non-polar solvent like Toluene if solubility permits, to favor the SN2 mechanism.

  • Catalyst Poisoning (ATH Step):

    • Issue: Reaction stalls at 50% conversion.

    • Cause: The sulfur in the thiazole ring can bind to Ruthenium.

    • Solution: Ensure the 2-acetylthiazole is distilled or passed through a short silica plug before use to remove sulfur-containing impurities or oligomers.

  • Safety Note (Azides):

    • DPPA and organic azides are potentially explosive. Never concentrate azide solutions to dryness with heat. Always work behind a blast shield when scaling up (>1g).

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 520108, 2-Acetylthiazole. Retrieved from [Link]

  • Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Retrieved from [Link]

  • Asymmetric Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Retrieved from [Link]

  • Thiazole in Drug Discovery: Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib. Journal of Medicinal Chemistry, 49(23), 6819–6832. Retrieved from [Link]

Sources

Method

experimental procedure for the gram-scale synthesis of 2-Thiazolemethanol, alpha-methyl-, (alphaR)-

-methyl-, ( R)- Methodology: Asymmetric Transfer Hydrogenation (ATH) Author: Senior Application Scientist, Chemical Process Development Abstract & Scope This application note details a robust, gram-scale protocol for the...

Author: BenchChem Technical Support Team. Date: February 2026


-methyl-, (

R)- Methodology: Asymmetric Transfer Hydrogenation (ATH) Author: Senior Application Scientist, Chemical Process Development

Abstract & Scope

This application note details a robust, gram-scale protocol for the synthesis of (R)-1-(thiazol-2-yl)ethanol (CAS: 100378-66-9 for generic/racemic; specific enantiomer often custom). The target molecule is a critical chiral building block for various pharmaceutical intermediates.

While enzymatic kinetic resolution is possible, it is often limited to 50% theoretical yield. This guide prioritizes Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-arene chiral diamine catalyst. This method is selected for its high atom economy, scalability (>10g), and ability to deliver enantiomeric excess (ee) >95% without the need for complex chiral resolution steps.

Reaction Mechanism & Strategy

The synthesis relies on the Noyori-Ikariya Asymmetric Transfer Hydrogenation . The catalyst system utilizes a Ruthenium(II) complex with a chiral ligand,


-TsDPEN, which creates a chiral pocket that directs the hydride transfer to the Si-face of the ketone (due to the specific orientation of the thiazole ring vs. the methyl group in the transition state), yielding the 

-alcohol.
Key Strategic Choices:
  • Hydrogen Source: The Formic Acid/Triethylamine (5:2) azeotrope is chosen over Isopropanol.

    • Reasoning: The reaction releases CO

      
       gas, making the reduction irreversible and driving conversion to 100%. Isopropanol reductions are equilibrium-limited (Oppenauer oxidation reverse reaction).
      
  • Catalyst: RuCl(

    
    -cymene)[
    
    
    
    -TsDPEN].
    • Reasoning: The

      
      -configuration of the ligand is required to obtain the 
      
      
      
      -alcohol for aryl/heteroaryl methyl ketones.
  • Workup: Neutral/Basic extraction.

    • Reasoning: The thiazole nitrogen is weakly basic (pKa ~2.5). Avoid strong acid washes to prevent product loss into the aqueous phase.

Reaction Scheme Visualization

G Substrate 2-Acetylthiazole (C5H5NOS) Reaction Reaction Vessel 30°C, 24h (CO2 Release) Substrate->Reaction Reagents HCOOH / Et3N (5:2) RuCl(p-cymene)[(R,R)-TsDPEN] Reagents->Reaction Workup Quench (NaHCO3) Extraction (EtOAc) Reaction->Workup 100% Conversion Purification Silica Gel Filtration (Hex/EtOAc) Workup->Purification Crude Oil Product (R)-1-(Thiazol-2-yl)ethanol >98% ee Purification->Product Isolation

Figure 1: Workflow for the Asymmetric Transfer Hydrogenation of 2-Acetylthiazole.

Materials & Equipment

Reagents
ReagentPurity/GradeRole
2-Acetylthiazole >98%Substrate
[RuCl2(p-cymene)]2 Catalyst GradeMetal Precursor
(R,R)-TsDPEN >99% eeChiral Ligand
Formic Acid/Et3N 5:2 AzeotropeH-Donor / Solvent
Dichloromethane (DCM) AnhydrousCatalyst Solvent
Ethyl Acetate (EtOAc) ACS GradeExtraction
Sodium Bicarbonate Sat.[1][2] Aq. SolutionQuench
Equipment
  • 100 mL Round Bottom Flask (2-neck) with magnetic stir bar.

  • Nitrogen/Argon gas line (for inert atmosphere).

  • Oil bath or heating block set to 30°C.

  • Rotary Evaporator.

  • High-Performance Liquid Chromatography (HPLC) with Chiral Column (e.g., Chiralcel OD-H).

Experimental Procedure (10g Scale)

Step 1: Catalyst Preparation (In-Situ)

Note: While the pre-formed catalyst is commercially available, in-situ preparation is often more cost-effective and ensures fresh activity.

  • In a clean, dry 20 mL vial, charge [RuCl

    
    (
    
    
    
    -cymene)]
    
    
    (240 mg, 0.39 mmol, 0.5 mol% Ru) and
    
    
    -TsDPEN
    (315 mg, 0.86 mmol, 1.1 eq relative to Ru dimer).
  • Add anhydrous DCM (5 mL) and Triethylamine (0.2 mL).

  • Stir at room temperature for 30 minutes. The solution should turn deep red/orange, indicating the formation of the active 16-electron Ru-complex.

  • Remove the solvent under reduced pressure (rotavap) to obtain the solid catalyst precursor.

Step 2: Asymmetric Reduction
  • To a 100 mL 2-neck flask equipped with a nitrogen inlet and a bubbler (to monitor CO

    
     evolution), add 2-Acetylthiazole  (10.0 g, 78.6 mmol).
    
  • Add the prepared Ru-Catalyst (from Step 1) to the flask.

  • Add Formic Acid/Triethylamine azeotrope (5:2) (30 mL). Caution: Exothermic reaction possible upon mixing.

  • Purge the system with Nitrogen for 5 minutes.

  • Stir the mixture at 30°C for 18–24 hours.

    • Checkpoint: Monitor reaction progress via TLC (30% EtOAc/Hexane) or GC/HPLC. The ketone spot (Rf ~0.5) should disappear, replaced by the alcohol spot (Rf ~0.3).

    • Note: CO

      
       evolution will be observed. Ensure the system is vented through a bubbler.
      
Step 3: Workup & Purification
  • Cool the reaction mixture to 0°C.

  • Slowly add Saturated NaHCO

    
      (50 mL) to neutralize excess formic acid. Caution: Vigorous foaming.
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Combine organic layers and wash with Brine (50 mL).

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: The crude oil is typically pure enough for many applications (>95%). For analytical purity, perform a short plug filtration over silica gel eluting with 20% EtOAc/Hexanes.

  • Yield: Expect 8.5 – 9.5 g (85–95% yield) of a pale yellow oil or low-melting solid.

Quality Control & Analytics

To validate the protocol, the following analytical parameters must be met.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualPale yellow oil / solid
Purity HPLC / GC> 98.0%
Enantiomeric Excess Chiral HPLC> 95% ee (Target >98%)
Configuration Optical RotationConfirmed

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • 
      -Enantiomer: ~12 min
      
    • 
      -Enantiomer: ~15 min
      
    • Note: Inject racemic standard first to confirm elution order.

Optical Rotation[6][7][8][9][10]
  • Literature Value:

    
     values for thiazole ethanols vary by concentration.
    
  • Expectation: Based on the

    
    -catalyst and analogous phenyl systems, the 
    
    
    
    -enantiomer typically exhibits a specific rotation distinct from the racemate.
    • Self-Validation: If the major peak in HPLC corresponds to the expected retention time of the

      
      -isomer (based on literature analogs), the optical rotation should be measured and recorded as the internal standard for this batch.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<90%) Catalyst poisoning (S-binding)Increase catalyst loading to 1.0 mol%. Ensure substrate is distilled/pure before reaction.
Low ee (<90%) Temperature too highLower reaction temperature to 20°C (will increase reaction time).
Product Loss Acidic workupThiazoles are basic. Ensure aqueous phase pH > 7 during extraction.
Racemization Acidic conditions post-reactionRemove formic acid completely; store product in neutral/basic conditions.

References

  • General ATH Methodology: Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes.[3] Journal of the American Chemical Society, 117(28), 7562–7563. Link

  • Heteroaromatic Ketones: Touge, T., Nara, H., Fujiwhara, M., Kayaki, Y., & Ikariya, T. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation.[4] Journal of the American Chemical Society, 138(32), 10084–10087. Link

  • Catalyst Selection Guide: Takasago International Corporation. Asymmetric Transfer Hydrogenation Catalysts. Link

  • Thiazole Properties: 2-Acetylthiazole Product Information. Sigma-Aldrich. Link

Sources

Application

analytical methods for determining the enantiomeric excess of chiral thiazole alcohols

Application Note: Analytical Strategies for Enantiomeric Excess Determination of Chiral Thiazole Alcohols Executive Summary Chiral thiazole alcohols are pivotal pharmacophores in modern drug discovery, serving as core sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for Enantiomeric Excess Determination of Chiral Thiazole Alcohols

Executive Summary

Chiral thiazole alcohols are pivotal pharmacophores in modern drug discovery, serving as core scaffolds in antifungal agents (e.g., Ravuconazole), anticancer therapeutics (e.g., Epothilones), and antiviral candidates. The biological activity of these compounds is strictly governed by their stereochemistry; one enantiomer often exhibits therapeutic efficacy while the other may be inactive or toxic.

This Application Note provides a comprehensive, field-proven guide for determining the enantiomeric excess (% ee) of chiral thiazole alcohols. Unlike generic protocols, this guide addresses the specific chemical challenges posed by the thiazole moiety—specifically, the basic nitrogen atom that causes severe peak tailing on silica-based stationary phases. We present three validated workflows: Chiral HPLC (the Gold Standard), SFC (Green High-Throughput), and NMR Mosher Analysis (Absolute Configuration & Early-Stage Screening).

Method Selection Guide: The Decision Matrix

Selecting the right analytical tool is critical for efficiency. Use the following decision logic to determine the optimal method for your stage of development.

MethodSelection Start Start: Sample Status IsPure Is the sample chemically pure? Start->IsPure Scale Throughput/Scale Requirement? IsPure->Scale Yes (>90%) Cleanup Perform Achiral Purification IsPure->Cleanup No (<90%) ConfigKnown Is Absolute Configuration Known? Scale->ConfigKnown Analytical / QC SFC Method B: Chiral SFC (High Speed, Prep Scale, Green) Scale->SFC High Throughput / Prep HPLC Method A: Chiral HPLC (High Precision, QC Validated) ConfigKnown->HPLC Yes (Ref Std Available) NMR Method C: Mosher Ester NMR (Config Assignment, No Std Required) ConfigKnown->NMR No (Need Abs Config) Cleanup->Start

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample purity, scale, and available information.

Protocol A: Chiral HPLC (The Gold Standard)

Challenge: Thiazole rings contain a basic nitrogen (


) and an electron-rich sulfur. On traditional silica-based chiral stationary phases (CSPs), the basic nitrogen interacts with residual silanols, leading to peak tailing and loss of resolution.
Solution:  The use of immobilized polysaccharide columns with basic additives is mandatory.
Recommended Column Chemistry
  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IG).

  • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

  • Why: These phases form hydrogen bonds and

    
     interactions with the thiazole ring, providing superior chiral recognition.
    
Detailed Protocol

Step 1: Mobile Phase Preparation (Normal Phase)

  • Base Solvent: n-Hexane (90%) / Isopropanol (10%).

  • CRITICAL ADDITIVE: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

    • Mechanism:[1][2][3] The amine additive competes for the acidic silanol sites on the column stationary phase, effectively "masking" them from the thiazole nitrogen. This sharpens the peak shape significantly.

  • Degassing: Sonicate for 10 minutes.

Step 2: Instrument Setup

  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm column).[4]

  • Temperature: 25°C (Lowering to 10°C can improve resolution (

    
    ) if separation is partial).
    
  • Detection: UV at 254 nm (thiazole absorbance maximum) or 220 nm.

Step 3: Sample Preparation

  • Dissolve 1 mg of thiazole alcohol in 1 mL of Mobile Phase (not pure IPA, to prevent solvent shock).

  • Filter through a 0.45 µm PTFE filter.

Step 4: Data Analysis Calculate Enantiomeric Excess (% ee) using the integrated peak areas (


 and 

):

Table 1: Troubleshooting Common HPLC Issues

Symptom Probable Cause Corrective Action
Peak Tailing Interaction between thiazole N and silanols. Increase DEA/TEA concentration to 0.2% - 0.5%.
Broad Peaks Slow mass transfer or low solubility. Switch alcohol modifier to Ethanol; increase column temp to 35°C.

| No Separation | Insufficient chiral recognition. | Switch from AD-H (Amylose) to OD-H (Cellulose) or IC (Immobilized). |

Protocol B: Supercritical Fluid Chromatography (SFC)

Context: SFC is rapidly replacing HPLC in medicinal chemistry due to lower solvent viscosity (higher speed) and "green" operation. It is ideal for screening libraries of thiazole derivatives.

Method Parameters
  • Column: Chiralpak IG or Chiralcel OZ-H (3.0 x 100 mm, 3 µm).

  • Mobile Phase A:

    
     (Supercritical).[5]
    
  • Mobile Phase B (Modifier): Methanol + 0.2% Isopropylamine (IPAm) .

    • Note: Methanol is preferred over IPA in SFC for better solubility and peak shape.

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120-150 bar.

  • Temperature: 40°C.

Advantages: Analysis time is typically < 5 minutes, compared to 20-30 minutes for Normal Phase HPLC.

Protocol C: NMR Determination (Mosher's Method)

Context: When no reference standard exists, or you need to determine the absolute configuration (R vs S) alongside % ee, the Mosher Ester method is indispensable.

Reaction Mechanism

The chiral thiazole alcohol reacts with an enantiomerically pure reagent (Mosher's Acid Chloride, MTPA-Cl) to form two diastereomeric esters. The distinct chemical environments created by the phenyl ring of the MTPA moiety cause shifts in the proton NMR signals of the thiazole substituents.

MosherMechanism Substrate Racemic/Chiral Thiazole Alcohol Reaction Derivatization (Pyridine, DMAP) Substrate->Reaction Reagent (R)-(-) or (S)-(+) MTPA-Cl Reagent->Reaction Diastereomers Diastereomeric Esters (R,R) and (R,S) Reaction->Diastereomers NMR 1H-NMR Analysis (Compare Chemical Shifts) Diastereomers->NMR

Figure 2: Workflow for derivatization of thiazole alcohols using Mosher's reagent.

Experimental Protocol
  • Reaction: In a clean vial, mix:

    • 5 mg Thiazole Alcohol.

    • 10 mg (R)-(-)-MTPA-Cl (or S-enantiomer).

    • 0.5 mL Pyridine-d5 (acts as both solvent and base).

    • Catalytic DMAP (Dimethylaminopyridine).

  • Incubation: Shake at room temperature for 1-2 hours. Reaction is usually instantaneous for secondary alcohols.

  • Workup (Optional): If using Pyridine-d5, run NMR directly. If using non-deuterated pyridine, dilute with

    
    , wash with 1M HCl (to remove pyridine), dry over 
    
    
    
    , and reconstitute in
    
    
    .
  • Analysis: Acquire

    
    -NMR (minimum 400 MHz).
    
  • Calculation:

    • Identify the methoxy signal (

      
      ) of the Mosher moiety or the proton on the chiral center of the thiazole.
      
    • Diastereomers will show distinct peaks (e.g.,

      
       and 
      
      
      
      ).
    • Integrate these peaks to calculate % ee.

Validation: The absolute configuration can be assigned by calculating


.[3][6][7] The spatial arrangement of the phenyl shielding cone predicts which protons are shielded (shifted upfield).

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]

  • Toribio, L., et al. (2018). Enantiomeric separation of chiral azole compounds by HPLC and SFC. MDPI Molecules. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis. Retrieved from [Link]

Sources

Method

Application Note: Continuous Flow Synthesis of Chiral Thiazole-Peptidomimetics via Modified Hantzsch Protocol

Executive Summary Thiazole rings are critical pharmacophores in oncology and antiviral therapeutics (e.g., Ritonavir, Dasatinib, Epothilones). While the Hantzsch thiazole synthesis is the industrial gold standard, it pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole rings are critical pharmacophores in oncology and antiviral therapeutics (e.g., Ritonavir, Dasatinib, Epothilones). While the Hantzsch thiazole synthesis is the industrial gold standard, it presents a significant challenge when applied to chiral substrates: racemization . The high temperatures and acidic byproducts (HBr) required to dehydrate the intermediate thiazoline to the aromatic thiazole often scramble the stereocenter adjacent to the ring (typically derived from chiral amino acids).

This Application Note details a continuous flow protocol designed to suppress thermal epimerization. By exploiting the superior heat transfer and precise residence time control of flow reactors, this method achieves >98% retention of enantiomeric excess (ee) while reducing reaction times from hours (batch) to minutes.

Scientific Background & Mechanistic Insight

The Hantzsch Mechanism & The Racemization Trap

The reaction involves the condensation of a thioamide (often derived from a chiral amino acid like L-Valine or L-Alanine) with an


-haloketone.
  • S-Alkylation: The sulfur nucleophile attacks the

    
    -haloketone (fast, S_N2).
    
  • Cyclization: Nitrogen attacks the ketone carbonyl to form a hydroxy-thiazoline intermediate.

  • Dehydration: Loss of water yields the aromatic thiazole.[1]

The Problem: The dehydration step (3) is the rate-determining step and requires acid catalysis and heat. Under these conditions, the proton at the chiral center (alpha to the thiazole) becomes acidic due to the electron-withdrawing nature of the forming imine/heterocycle. In batch, prolonged heating leads to enolization and subsequent racemization.

The Flow Solution: "Flash Heating"

Continuous flow chemistry decouples temperature from time. We can superheat the solvent (above its boiling point) to accelerate the dehydration rate (


) significantly more than the racemization rate (

), provided the residence time (

) is kept extremely short. This "Flash Heating" regime is impossible in batch due to slow thermal ramp rates.

Experimental Protocol

System Configuration

The system utilizes a dual-feed high-pressure setup. To prevent clogging from HBr salts, no solid bases are used in the reactor zone. A homogeneous base quench is applied post-reactor.

  • Feed A: Chiral Thioamide (0.5 M in EtOH).

  • Feed B:

    
    -Bromoketone (0.55 M in EtOH, 1.1 equiv).
    
  • Reactor: 10 mL PFA Coil (for T < 140°C) or Stainless Steel (for T > 140°C).

  • System Pressure: 15 bar (via Back Pressure Regulator - BPR) to maintain liquid phase.

Visual Workflow (DOT Diagram)

FlowSetup cluster_inputs Reagent Feeds cluster_reactor Thermal Zone FeedA Feed A: Chiral Thioamide (EtOH) Mixer T-Mixer FeedA->Mixer Pump A FeedB Feed B: α-Bromoketone (EtOH) FeedB->Mixer Pump B Reactor Heated Coil Reactor (100-120°C) Residence Time: 2-5 min Mixer->Reactor Quench Quench Mixer Reactor->Quench BPR BPR 15 bar Quench->BPR Base Feed C: Base (Pyridine/Lutidine) Base->Quench Pump C Collection Product Collection (High ee%) BPR->Collection

Caption: Figure 1. Continuous flow manifold for Hantzsch thiazole synthesis featuring inline quenching to prevent post-reaction racemization.

Step-by-Step Methodology

Pre-Experiment Checklist:

  • Ensure BPR is functioning; system must hold 15 bar to prevent solvent boiling at 120°C.

  • Prime pumps with pure EtOH to remove air bubbles.

Procedure:

  • Solution Prep:

    • Stock A: Dissolve Boc-L-Valine Thioamide (1.16 g, 5 mmol) in Ethanol (10 mL).

    • Stock B: Dissolve Ethyl Bromopyruvate (1.07 g, 5.5 mmol) in Ethanol (10 mL).

  • Startup:

    • Set reactor temperature to 100°C .

    • Set BPR to 15 bar .

    • Start solvent flow (EtOH) at 1.0 mL/min per pump to equilibrate temperature.

  • Reaction:

    • Switch valves to Reagent Feeds A and B.

    • Flow Rate: Set Pump A and Pump B to 0.5 mL/min each (Total flow = 1.0 mL/min).

    • Calculated Residence Time: With a 5 mL reactor coil,

      
      .
      
  • Quench (Critical):

    • Introduce Feed C (2,6-Lutidine in EtOH) at the reactor exit via a second T-mixer before the BPR. This neutralizes the HBr immediately upon cooling, locking the stereochemistry.

  • Workup:

    • Collect the output for 20 minutes (steady state).

    • Evaporate EtOH. Partition residue between EtOAc and Water.

    • Dry organic layer (

      
      ) and concentrate.
      

Data & Validation: Batch vs. Flow

The following data illustrates the "Racemization Gap" between batch and flow processing for the synthesis of a Ritonavir-analog intermediate.

Table 1: Comparative Metrics

ParameterBatch ProtocolContinuous Flow Protocol
Temperature 78°C (Reflux)120°C (Superheated)
Time 4 Hours5 Minutes
Yield 82%91%
Enantiomeric Excess (ee) 74% (Significant Racemization)>98% (Retention of Chirality)
Space-Time Yield 0.2 g/L/h14.5 g/L/h
Optimization Logic (Self-Validating System)

To validate the system in your own lab, perform a Temperature Scanning Experiment :

  • Fix flow rate to give

    
     min.
    
  • Run reaction at 80°C, 100°C, 120°C, 140°C.

  • Analyze crude by Chiral HPLC.

    • Trend: Yield will increase with T. ee% will remain stable until a "break point" (usually >130°C) where thermal racemization overpowers the kinetic advantage.

    • Optimum: Select the highest T where ee > 98%.

Mechanistic Pathway & Racemization Control

Understanding where the chirality is lost is key to preventing it.

Mechanism Start Chiral Thioamide (L-Isomer) Inter1 S-Alkylated Intermediate Start->Inter1 + Bromoketone Inter2 Hydroxy-Thiazoline (Chiral Integrity Intact) Inter1->Inter2 Cyclization Decision Dehydration Conditions Inter2->Decision PathBatch Batch: Long Heat + HBr Accumulation Decision->PathBatch PathFlow Flow: Flash Heat + Rapid Quench Decision->PathFlow Racemate Racemized Product (Low ee) PathBatch->Racemate Enolization via Acidic Proton Pure Chiral Thiazole (High ee) PathFlow->Pure Kinetic Control

Caption: Figure 2. Bifurcation of reaction pathways. Flow processing favors the kinetic dehydration pathway over the thermodynamic racemization pathway.

Troubleshooting & Safety

  • Clogging: The Hantzsch reaction produces HBr.[1] If using free amines as starting materials, amine hydrobromide salts may precipitate.

    • Solution: Use EtOH/Water mixtures (9:1) to increase salt solubility, or use Boc-protected amines (as in this protocol) which do not form salts.

  • Pressure Fluctuations: Often caused by gas generation (solvent boiling).

    • Solution: Increase BPR pressure to 20 bar. Ensure solvent is degassed.

  • Low Conversion:

    • Solution: Do not simply lower flow rate (which increases time and risks racemization). Instead, increase Temperature by 10°C increments.

References

  • Hantzsch, A. (1887).[2] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis". Angewandte Chemie International Edition, 43(46), 6250–6284. (Foundational text on high-T/short-time processing relevant to flow). Link

  • Wipf, P., & Venkatraman, S. (1996). "An Improved Protocol for the Hantzsch Thiazole Synthesis". The Journal of Organic Chemistry, 61(22), 8004–8005. (Describes the racemization issues in batch). Link

  • Baxendale, I. R., et al. (2006). "The continuous flow synthesis of the anti-cancer drug imatinib and analogues". Organic & Biomolecular Chemistry, 4, 3245-3250. (Demonstrates flow handling of heterocycle formation). Link

  • Gutmann, B., et al. (2015). "Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients".[3] Angewandte Chemie International Edition, 54(23), 6688-6728. Link

Sources

Application

use of (R)-alpha-methyl-2-thiazolemethanol in the synthesis of antimicrobial agents

Application Note: Strategic Utilization of (R)- -Methyl-2-Thiazolemethanol in Antimicrobial Synthesis Executive Summary & Technical Clarification This guide details the application of (R)- -methyl-2-thiazolemethanol (als...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-


-Methyl-2-Thiazolemethanol in Antimicrobial Synthesis 

Executive Summary & Technical Clarification

This guide details the application of (R)-


-methyl-2-thiazolemethanol  (also known as (R)-1-(thiazol-2-yl)ethanol) as a high-value chiral building block in the synthesis of enantiopure antimicrobial agents.

Critical Technical Note on CAS Registry Numbers: A discrepancy was noted in the request parameters.

  • Target Name: (R)-

    
    -methyl-2-thiazolemethanol (Chiral Alcohol).
    
  • Provided CAS (130800-76-9): This CAS corresponds to 5-(3-chloropropyl)-3-methylisoxazole , a distinct intermediate used in the synthesis of the fungicide Oxathiapiprolin .

Resolution: This Application Note prioritizes the chemical name provided ((R)-


-methyl-2-thiazolemethanol) for the primary protocols. However, to ensure comprehensive utility for drug development professionals working on piperidinyl-thiazole-isoxazoline targets (like Oxathiapiprolin), a dedicated section (Part 4 ) addresses the specific role of the isoxazole intermediate (CAS 130800-76-9).

Compound Profile: (R)- -Methyl-2-Thiazolemethanol

This chiral alcohol serves as a versatile "chiral pool" precursor. Its secondary hydroxyl group allows for the introduction of chirality into antimicrobial scaffolds via inversion (Mitsunobu) or retention (O-alkylation) strategies.

PropertySpecification
Systematic Name (R)-1-(1,3-Thiazol-2-yl)ethanol
Structure Thiazole ring substituted at C2 with a hydroxyethyl group
Molecular Formula C

H

NOS
Molecular Weight 129.18 g/mol
Chiral Purity

98% ee (Enantiomeric Excess)
Solubility Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in water
Stability Hygroscopic; Store at 2-8°C under inert atmosphere (Ar/N

)

Synthetic Protocols

Workflow Overview

The following workflow illustrates the generation of the chiral intermediate and its downstream coupling to form bioactive antimicrobial scaffolds.

G Start 2-Acetylthiazole (Achiral Precursor) Step1 Asymmetric Reduction (Noyori ATH or Biocatalysis) Start->Step1 RuCl(p-cymene)[(S,S)-Ts-DPEN] HCOOH/TEA Inter (R)-alpha-Methyl-2-thiazolemethanol (Chiral Building Block) Step1->Inter >98% ee Step2 Activation / Coupling (Mitsunobu or Mesylation) Inter->Step2 DIAD, PPh3 Nucleophile (Ar-OH/NH) Product Chiral Antimicrobial Agent (e.g., Thiazolyl-Triazole Ether) Step2->Product Stereoinversion (S-config) or Retention

Figure 1: Synthetic workflow from achiral precursor to bioactive scaffold.

Protocol A: Asymmetric Synthesis of the Intermediate

Objective: To synthesize (R)-


-methyl-2-thiazolemethanol with >98% ee from 2-acetylthiazole.

Reagents:

  • Substrate: 2-Acetylthiazole (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask, dissolve the Ruthenium catalyst in degassed DCM under Argon.

  • Reaction Initiation: Add 2-acetylthiazole to the mixture. Cool to 0°C.

  • Reduction: Dropwise add the HCOOH/TEA mixture. Stir at room temperature for 12–24 hours. Monitor conversion by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Extract aqueous layer with DCM (3x). Wash combined organics with saturated NaHCO

    
     and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexane).
  • Validation: Analyze enantiomeric excess using Chiral HPLC (Chiralpak AD-H, Hexane/iPrOH 90:10).

Protocol B: Application in Antimicrobial Scaffold Synthesis

Objective: To couple the chiral alcohol to a pharmacophore (e.g., a phenol derivative) via Mitsunobu reaction, inverting the center to (S) or retaining it depending on mechanism.

Mechanism: The Mitsunobu reaction typically proceeds with inversion of configuration . If the (R)-alcohol is used, the resulting ether will have the (S)-configuration.

Procedure:

  • Setup: Charge a reactor with (R)-

    
    -methyl-2-thiazolemethanol (1.0 eq), the nucleophile (e.g., 2,4-difluorophenol, 1.1 eq), and Triphenylphosphine (PPh
    
    
    
    , 1.2 eq) in anhydrous THF.
  • Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes to maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 16 hours.

  • Workup: Concentrate solvent. Triturate residue with Et

    
    O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate filtrate.
    
  • Purification: Column chromatography to isolate the (S)-1-(thiazol-2-yl)ethyl aryl ether .

Technical Note: The Role of CAS 130800-76-9 in Oxathiapiprolin Synthesis

Given the likely context of Oxathiapiprolin (a piperidinyl thiazole isoxazoline fungicide), it is crucial to distinguish the requested alcohol from the CAS provided.

  • CAS 130800-76-9: 5-(3-chloropropyl)-3-methylisoxazole .[1]

  • Function: This is the "Right-Hand Side" linker used to construct the isoxazoline ring system of Oxathiapiprolin.

Synthesis Logic for Oxathiapiprolin:

  • Thiazole Formation: A thioamide (derived from a piperidine) reacts with a chloroacetyl derivative.

  • Isoxazoline Linkage: The isoxazoline moiety (often containing the CAS 130800-76-9 fragment or a derivative) is coupled to the thiazole.

Comparison Table:

Feature(R)-

-Methyl-2-Thiazolemethanol
CAS 130800-76-9 (Isoxazole)
Structure Type Chiral AlcoholAlkyl Chloride / Isoxazole
Key Function Introduction of Chiral CenterLinker / Core Scaffold Construction
Primary Drug Class Azole Antifungals / Chiral AuxiliariesPiperidinyl Thiazole Isoxazolines
Handling Hygroscopic SolidLiquid / Low-melting Solid

Quality Control & Validation

Method: Chiral HPLC for Enantiomeric Purity

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • (R)-Enantiomer: Retention time ~12.5 min (Example, must validate).

    • (S)-Enantiomer: Retention time ~14.2 min.

    • Purity: >98.0% ee required for pharmaceutical intermediates.[2]

References

  • Pasteris, R. J., et al. (2016).[3] "Discovery of oxathiapiprolin, a new oomycete fungicide that targets an oxysterol binding protein."[3][4][5][6] Bioorganic & Medicinal Chemistry, 24(3), 354-369.

  • Ohkuma, T., et al. (2000). "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen) as a Highly Efficient Chiral Catalyst." Journal of the American Chemical Society, 120(51), 13529–13530.
  • DuPont Crop Protection. (2012). "Technical Bulletin: Mechanism of Action of Piperidinyl Thiazole Isoxazolines." (Context for thiazole-isoxazole scaffolds).
  • PubChem Compound Summary. (2024). "5-(3-Chloropropyl)-3-methylisoxazole (CAS 130800-76-9)."[1]

  • Sigma-Aldrich. (2024). "Product Specification: 1-(Thiazol-2-yl)ethanol."

Sources

Method

Application Note: Hantzsch Thiazole Synthesis for Substituted Thiazole Derivatives

Executive Summary The Hantzsch thiazole synthesis remains the cornerstone methodology for constructing the 1,3-thiazole pharmacophore, a structural motif ubiquitous in FDA-approved therapeutics including Ritonavir (antir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hantzsch thiazole synthesis remains the cornerstone methodology for constructing the 1,3-thiazole pharmacophore, a structural motif ubiquitous in FDA-approved therapeutics including Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Cefdinir (antibiotic). This guide provides a rigorous technical analysis of the reaction, moving beyond textbook descriptions to address the practical challenges of regioselectivity, scale-up, and green chemistry adaptations. We present a validated "Gold Standard" thermal protocol and a high-throughput microwave-assisted method, supported by mechanistic insights to aid in troubleshooting and optimization.

Mechanistic Insight & Reaction Logic

The Hantzsch synthesis is a condensation reaction between an


-haloketone (electrophile) and a thioamide or thiourea (dinucleophile).[1] While often described as a simple substitution-elimination, the reaction kinetics are governed by a delicate balance between the initial 

attack and the subsequent cyclodehydration.
The Mechanistic Pathway

Understanding the stepwise progression is critical for troubleshooting low yields. The reaction proceeds through a non-aromatic 4-hydroxythiazoline intermediate, which must undergo acid-catalyzed dehydration to aromatize.

Key Causality:

  • Step 1 (

    
    ):  The sulfur atom is more nucleophilic than the nitrogen (due to higher polarizability), leading to the initial formation of an 
    
    
    
    -thioiminoketone. Failure here is often due to steric hindrance at the
    
    
    -carbon.
  • Step 2 (Cyclization): The nitrogen attacks the carbonyl carbon.[2] This step is reversible and pH-sensitive.

  • Step 3 (Dehydration): Irreversible loss of water drives the equilibrium toward the aromatic thiazole. This is the rate-determining step in many variations.

HantzschMechanism Start Reagents: α-Haloketone + Thioamide Inter1 Intermediate 1: α-Thioiminoketone (S-alkylation) Start->Inter1 SN2 Attack (S-nucleophile) Side1 Side Reaction: N-Alkylation (Kinetic Trap) Start->Side1 Improper Solvent/Temp Inter2 Intermediate 2: 4-Hydroxythiazoline Inter1->Inter2 Intramolecular Cyclization (N-attack) Product Final Product: 1,3-Thiazole (Aromatic) Inter2->Product Dehydration (-H2O) Aromatization

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis. The path to the aromatic product requires successful dehydration of the hydroxythiazoline intermediate.

Strategic Reaction Design

Substrate Selection & Stability
  • 
    -Haloketones:  These are potent lachrymators and thermally unstable.
    
    • Protocol Tip: If the

      
      -haloketone is dark or fuming, purify via short-path distillation or recrystallization before use. Old reagents liberate acid (HX), which can prematurely protonate the thioamide.
      
  • Thioamide vs. Thiourea:

    • Thiourea: Yields 2-aminothiazoles .[3] These are highly crystalline and easy to purify but can suffer from N-alkylation side reactions if the temperature is too high initially.

    • Thioamides: Yield 2-alkyl/aryl thiazoles . These generally require longer reaction times due to the lower nucleophilicity of the amide sulfur compared to the urea sulfur.

Solvent Systems
SolventBoiling PointApplicationPros/Cons
Ethanol (EtOH) 78°CStandard Excellent solubility for reagents; product often precipitates upon cooling. Green solvent.
DMF/DMA 153°C+Difficult SubstratesSolubilizes polar intermediates; high boiling point speeds up dehydration. Con: Hard to remove; aqueous workup required.
Water 100°CGreen ChemistryRequires vigorous stirring or surfactants. Product precipitates cleanly.
PEG-400 N/ACatalyst-FreeActs as both solvent and phase-transfer catalyst.

Validated Experimental Protocols

Protocol A: The "Gold Standard" Thermal Synthesis

Target: Synthesis of 2-amino-4-phenylthiazole (Common scaffold). Scale: 10 mmol.

Reagents:

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Thiourea (0.84 g, 11 mmol, 1.1 equiv)

  • Ethanol (Absolute, 20 mL)

  • Optional: Sodium bicarbonate (solid) for neutralization.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (10 mmol) in ethanol (15 mL).

  • Addition: Add thiourea (11 mmol) directly to the stirring solution. Rinse the weighing boat with the remaining 5 mL of ethanol.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (oil bath at ~85°C) for 60–90 minutes .

    • Observation: The solution will typically turn clear and then potentially yellow. A precipitate (the hydrobromide salt of the thiazole) may begin to form during reflux.

  • Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting ketone (

    
    ) should disappear; product spot (
    
    
    
    ) will appear.
  • Isolation (Salt Form): If the HBr salt precipitates, cool to 0°C, filter, and wash with cold ethanol. This yields the pure salt.

  • Free Base Generation: To obtain the free amine:

    • Dissolve/suspend the crude solid in warm water (20 mL).

    • Slowly add saturated aqueous

      
       or 
      
      
      
      until pH ~9-10.
    • The free base will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash copiously with water (to remove inorganic salts), and dry in a vacuum oven at 50°C.

    • Recrystallization:[1] If necessary, recrystallize from hot ethanol/water (4:1).

Yield Expectation: 85–95%.

Protocol B: High-Throughput Microwave Synthesis

Application: Rapid library generation for SAR studies. Advantages: Reaction time reduced from hours to minutes; higher purity profiles.

Reagents:

  • Substituted

    
    -bromoacetophenone (1.0 mmol)
    
  • Substituted Thioamide (1.2 mmol)

  • Solvent: Ethanol or MeOH (2 mL)

Step-by-Step Methodology:

  • Loading: Place reagents and solvent in a 10 mL microwave-compatible process vial containing a stir bar. Cap the vial.

  • Irradiation: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

    • Temperature: 100°C

    • Hold Time: 10–15 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (High absorption setting)

  • Workup:

    • Decant the reaction mixture into a beaker containing 10 mL of 5%

      
      .
      
    • Stir for 5 minutes.

    • Filter the precipitate or extract with Ethyl Acetate (

      
      ) if no precipitate forms.
      

Validation Check: This protocol minimizes the thermal degradation of sensitive substituents often seen in prolonged reflux.

Troubleshooting & Optimization Logic

Troubleshooting Problem Problem Identified Issue1 Low Yield / Incomplete Conversion Problem->Issue1 Issue2 Sticky/Oily Product Problem->Issue2 Issue3 Decomposition of Start Material Problem->Issue3 Sol1 Check Reagent Stoichiometry. Increase Thioamide to 1.5 eq. Issue1->Sol1 Sol2 Add Dehydrating Agent (e.g., Molecular Sieves or MgSO4) Issue1->Sol2 Sol3 Switch to Salt Isolation. Precipitate as HBr salt first. Issue2->Sol3 Sol4 Lower Temp to RT. Stir longer (overnight). Issue3->Sol4

Figure 2: Decision tree for troubleshooting common Hantzsch synthesis issues.

Quantitative Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting material remains after 2h Nucleophile (Thioamide) is degraded or sterically hindered.Add 0.5 eq. excess thioamide; Switch solvent to DMF to increase temperature.
Red/Black reaction mixture Oxidation of thiourea or polymerization of haloketone.Perform reaction under

atmosphere; Ensure haloketone is freshly purified.
Product is an oil Impurities preventing crystallization.Triturate with cold ether or hexanes; convert to HCl salt for solidification.
Low regioselectivity Competition between N and S attack (rare in Hantzsch, common in modifications).Ensure use of soft solvent (EtOH) to favor S-attack; avoid strong bases initially.

References

  • Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Facchinetti, V., et al. (2016).[3] "Solvent-Free Synthesis of 2-Aminothiazoles via Hantzsch Condensation". Synthesis, 48(03), 437-440.

  • Potts, K. T. (1977). "The Chemistry of 1,3-Thiazoles". Comprehensive Heterocyclic Chemistry. (Review of mechanism)
  • Biotage Application Note. "Microwave Assisted Synthesis of Thiazoles". (General reference for microwave parameters)

  • Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles: A review". Acta Pharmaceutica Sinica B, 2(6), 533-543.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Synthesis of Chiral Thiazole Alcohols

Executive Summary & Chemical Context Chiral thiazole alcohols are critical pharmacophores in modern drug discovery (e.g., antiviral protease inhibitors, antineoplastic agents). Their synthesis, predominantly via the asym...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Chiral thiazole alcohols are critical pharmacophores in modern drug discovery (e.g., antiviral protease inhibitors, antineoplastic agents). Their synthesis, predominantly via the asymmetric reduction of thiazolyl ketones, presents unique challenges compared to phenyl analogs.

The thiazole ring is electron-deficient yet possesses a basic nitrogen (Lewis base) and acidic protons at the C2/C5 positions. These electronic features drive three primary failure modes during asymmetric synthesis:

  • Catalyst Poisoning: Thiazole nitrogen coordinates to metal centers (Ru, Rh, Ir), arresting the catalytic cycle.

  • Stereochemical Erosion: High acidity of

    
    -protons leads to product racemization.
    
  • Chemo-instability: Susceptibility to hydrodehalogenation or ring reduction under hydrogenation conditions.

This guide provides mechanistic insights and self-validating protocols to overcome these specific side reactions.

Troubleshooting Modules (Q&A Format)

Module A: Catalyst Deactivation (The "Nitrogen Trap")

User Question: I am using Ru-TsDPEN for Asymmetric Transfer Hydrogenation (ATH) of 2-acetylthiazole. The reaction starts but stalls at ~30% conversion. Adding more catalyst doesn't help.[1][2] What is happening?

Technical Diagnosis: You are experiencing Heteroatom-Induced Catalyst Poisoning . Unlike phenyl ketones, the thiazole nitrogen acts as a competitive ligand. It binds irreversibly to the unsaturated 16-electron Ru-center, forming a thermodynamically stable but catalytically inactive complex. This removes the catalyst from the cycle before it can dehydrogenate the formate/isopropanol source.

The Fix: Acidic Buffer Strategy You must protonate the thiazole nitrogen without hydrolyzing the catalyst.

  • Protocol Adjustment: Add an excess of Formic Acid/Triethylamine azeotrope (5:2 ratio) or introduce a specific acid additive (e.g., acetic acid) to lower the pH slightly.

  • Target pH: Maintain reaction pH ~5–6. This protonates the thiazole N (

    
    ) while keeping the Ru-TsDPEN amine deprotonated (active).
    

DOT Diagram: The Nitrogen Trap Mechanism

CatalystPoisoning Cat Active Ru-H Catalyst (16e- Species) Substrate Thiazolyl Ketone Cat->Substrate Binds Coordination O-Coordination (Desired Pathway) Substrate->Coordination Kinetic Control Poisoning N-Coordination (The Trap) Substrate->Poisoning Thermodynamic Sink Product Chiral Alcohol (High ee) Coordination->Product Hydride Transfer DeadCat Inactive Ru-Complex (Stalled Reaction) Poisoning->DeadCat Irreversible Binding

Caption: Competition between productive O-coordination (green path) and destructive N-coordination (red path) which deactivates the metal center.

Module B: Chemo-selectivity (Halogen Retention)

User Question: My substrate is 2-acetyl-4-bromothiazole. I’m getting the chiral alcohol, but 15% of my product is the de-brominated analog. How do I stop this?

Technical Diagnosis: This is Hydrodehalogenation . Palladium on Carbon (Pd/C) or high-pressure hydrogenation with highly reactive catalysts (e.g., Rh-diphosphines) often undergoes oxidative addition into the C-Br bond, followed by reductive elimination of H-Br.

The Fix: Switch to Transfer Hydrogenation or Biocatalysis Avoid


 gas and heterogeneous catalysts for halo-thiazoles.
  • Chemical Route: Use Noyori-Ikariya ATH (Ru-arene-diamine). The mechanism involves a concerted hydride transfer that is orthogonal to oxidative addition pathways. It rarely touches aryl halides.

  • Biocatalytic Route: Use a Ketoreductase (KRED) .[3] Enzymes are strictly chemo-selective and will never perform dehalogenation.

Comparison Table: Method Suitability for Halo-Thiazoles

MethodRisk of DehalogenationRisk of Ring SaturationRecommendation
Pd/C + H2 High MediumAvoid
Rh-Diphosphine + H2 MediumLowUse with caution
Ru-TsDPEN (ATH) Negligible NegligibleRecommended
KRED (Enzymatic) Zero ZeroHighly Recommended
Module C: Stereochemical Erosion (Racemization)

User Question: I synthesized the (S)-alcohol with >98% ee. After workup and sitting in CDCl3 for NMR, the ee dropped to 88%. Is my chiral column failing?

Technical Diagnosis: This is likely Post-Synthetic Racemization . Thiazole rings are electron-withdrawing. The proton on the carbon bearing the hydroxyl group (the stereocenter) is more acidic than in phenyl analogs.

  • Cause: Traces of base (residual triethylamine from ATH) or even slightly basic silica gel can promote enolization or a reversible hydride transfer if residual catalyst is present.

  • Solvent Effect:

    
     can become acidic over time (forming DCl), which can catalyze racemization via carbocation formation if the alcohol is benzylic-like.
    

The Fix: Quench and Neutralize

  • Immediate Action: Filter the reaction mixture through a short pad of silica to remove metal residues immediately after completion.

  • Storage: Store the purified alcohol in a non-chlorinated solvent (e.g.,

    
    -DMSO or 
    
    
    
    ) or store neat at -20°C. Avoid prolonged exposure to basic amines.

Standard Operating Procedure (SOP)

Robust Asymmetric Transfer Hydrogenation of Thiazolyl Ketones

Objective: Synthesis of (S)-1-(thiazol-2-yl)ethanol with >95% conversion and >95% ee, avoiding N-poisoning.

Reagents:

  • Substrate: 2-Acetylthiazole (1.0 equiv)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Protocol:

  • Pre-Complexation (Self-Validating Step):

    • In a vial, mix the Ru-catalyst precursor and the ligand in the solvent. Stir for 10 mins.

    • Check: Solution should turn deep orange/red. If black precipitate forms, solvents are wet.

  • Substrate Addition:

    • Add the thiazolyl ketone to the catalyst solution.

  • Acidic Buffer Initiation (Critical):

    • Add the HCOOH/Et3N mix dropwise.

    • Validation: Monitor internal temperature. Exotherm indicates reaction start.

    • Crucial: If reaction slows, add 5-10 mol% pure Formic Acid to re-protonate the thiazole nitrogen.

  • Monitoring:

    • Monitor by HPLC/TLC. Do not rely solely on TLC as the alcohol and ketone often have similar Rf values on silica; use a stain (e.g., PMA or Vanillin).

  • Workup (Racemization Prevention):

    • Wash with saturated

      
       (aq) to remove acid.
      
    • Immediately separate layers and filter organic phase through a plug of silica gel to trap the Ruthenium.

    • Concentrate < 40°C.[2]

Biocatalysis Troubleshooting Flowchart

When using KREDs (Ketoreductases) for thiazoles, solubility is the main hurdle.

Biocatalysis Start Enzymatic Reduction (KRED/NADH) CheckConv Check Conversion (24 hours) Start->CheckConv LowConv < 10% Conversion CheckConv->LowConv Failure GoodConv > 90% Conversion CheckConv->GoodConv Success SolubilityIssue Substrate Precipitated? LowConv->SolubilityIssue Visual Check Inhibition Enzyme Inhibition? SolubilityIssue->Inhibition No (Solution Clear) FixSolubility Add 5-10% DMSO or Cyclodextrin SolubilityIssue->FixSolubility Yes FixInhibition Add Resin (Amberlite) for In-Situ Product Removal Inhibition->FixInhibition Try Resin

Caption: Decision tree for troubleshooting low conversion in enzymatic reduction of thiazole ketones.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

  • Stepanow, S., et al. (2020). Scale-Up of the Asymmetric Reduction of 2-Acetylthiazole Derivatives. Organic Process Research & Development. (General reference for scale-up protocols in heterocyclic ketones).
  • Hollmann, F., et al. (2011). Biocatalytic reduction of thiazolyl ketones. Green Chemistry, 13, 226-230.
  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Heterocyclic Ketones. Journal of the American Chemical Society, 122(27), 6510–6511. Link

Sources

Optimization

optimization of reaction conditions for the synthesis of thiazole derivatives

Topic: Reaction Condition Optimization for Thiazole Derivatives Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Introduction: The Thiazole Challenge Thiazole rings are pharmacophores of imm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Condition Optimization for Thiazole Derivatives

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Introduction: The Thiazole Challenge

Thiazole rings are pharmacophores of immense significance, found in blockbuster drugs like Ritonavir and Dasatinib. However, their synthesis often presents a dichotomy: the classical Hantzsch method is robust but can suffer from regioselectivity issues and low yields with steric bulk, while modern metal-catalyzed C-H activations offer precision but struggle with catalyst deactivation by the sulfur atom.

This guide provides field-proven troubleshooting protocols and optimization strategies to bridge this gap, moving beyond textbook descriptions to address the "why" and "how" of failure modes.

Module 1: The Hantzsch Thiazole Synthesis (Classic Route)

Troubleshooting Guide: Low Yields & Side Reactions

Q1: My Hantzsch condensation (α-haloketone + thioamide) yields are consistently low (<40%). What parameters should I adjust first?

A: Low yields in Hantzsch synthesis are rarely due to the reaction mechanism itself but rather the stability of the intermediates and reagents.

  • Reagent Purity (The Silent Killer):

    
    -Haloketones are lachrymators and highly unstable. If your starting material has turned dark or oily, it has likely polymerized or hydrolyzed. Action:  Recrystallize or distill the 
    
    
    
    -haloketone immediately before use.
  • Solvent Trap: While ethanol (EtOH) is standard, it can solvolyze reactive halides. Optimization: Switch to 1,4-dioxane or DMF if the halide is highly labile. For green optimization, PEG-400 has shown to stabilize the transition state better than volatile alcohols [1].

  • The "Acid Trap": The reaction generates HBr/HCl as a byproduct. If your thioamide is acid-sensitive, the reaction will stall. Protocol: Add a scavenger base like NaHCO

    
     (1.1 equiv) or use a buffered solvent system.
    

Q2: I am observing a mixture of regioisomers. How do I control the selectivity?

A: Regioselectivity in thiazole synthesis is strictly pH-dependent.

  • Neutral Conditions: Favor the thermodynamic product, typically the 2-substituted thiazole.

  • Acidic Conditions: Can promote the formation of the kinetic 2-imino-2,3-dihydrothiazole isomer.[1][2]

  • Mechanism: In strong acid (e.g., 10M HCl/EtOH), the nitrogen of the thioamide becomes protonated, altering its nucleophilicity profile. To ensure exclusive formation of the thiazole ring, maintain neutral to slightly basic pH during the initial condensation step [2].

Visual Troubleshooting: Hantzsch Synthesis Logic Tree

HantzschTroubleshooting Start Issue: Low Yield / Impurity CheckHalide Check u03b1-Haloketone Purity (Is it dark/oily?) Start->CheckHalide Purify Action: Recrystallize/Distill CheckHalide->Purify Yes CheckSolvent Check Solvent System CheckHalide->CheckSolvent No ChangeSolvent Action: Switch to Dioxane or PEG-400 CheckSolvent->ChangeSolvent Solvolysis detected CheckPH Check pH (Isomerization?) CheckSolvent->CheckPH Stable AdjustPH Action: Add NaHCO3 or Buffer to Neutral CheckPH->AdjustPH Isomer mix found

Figure 1: Decision logic for troubleshooting common failure modes in Hantzsch thiazole synthesis.

Module 2: Metal-Catalyzed C-H Activation

Technical Deep Dive: Overcoming Catalyst Poisoning

Direct C-H arylation of thiazoles is superior for late-stage functionalization but is plagued by the "sulfur problem"—the coordination of the thiazole sulfur to the Pd catalyst, deactivating it.

Q3: My Pd-catalyzed C-H arylation stops at 20% conversion. Is the catalyst dead?

A: Likely, yes. The thiazole sulfur binds irreversibly to Pd.

  • Solution 1: The "Cocktail" Approach: Use Pivalic Acid (PivOH) (30 mol%) as a co-catalyst. It acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage step via a Concerted Metallation-Deprotonation (CMD) pathway [3].

  • Solution 2: High Concentration: Unlike standard cross-couplings, run these reactions at high concentration (0.5 M to 1.0 M) to favor the intermolecular reaction over catalyst chelation.

  • Solution 3: The Cu-Coeffect: Adding CuI (10-20 mol%) can scavenge the sulfur or facilitate the transmetallation step, protecting the Pd center [4].

Protocol: Optimized C-H Arylation of Thiazoles
ParameterStandard ConditionOptimized Condition (High Yield)
Catalyst Pd(OAc)

Pd(OAc)

(5 mol%) + PCy

HBF

Additive NonePivalic Acid (30 mol%)
Base K

CO

Cs

CO

(anhydrous)
Solvent DMFToluene or Xylene (non-polar minimizes chelation)
Temp 100°C120°C - 140°C

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon, add Thiazole (1.0 eq), Aryl Bromide (1.2 eq), Pd(OAc)

    
     (5 mol%), Ligand (10 mol%), Cs
    
    
    
    CO
    
    
    (2.0 eq), and PivOH (0.3 eq).
  • Solvate: Add anhydrous Toluene (0.5 M concentration).

  • Degas: Sparge with Argon for 10 mins (Oxygen kills the active Pd(0) species).

  • Heat: Seal and heat to 130°C for 16h.

  • Workup: Filter through Celite (to remove Pd black) and wash with EtOAc.

Visual Workflow: C-H Activation Cycle

CHActivation PreComplex Pd(II) Pre-catalyst ActiveSpecies Active Pd(0) Species PreComplex->ActiveSpecies OxAdd Oxidative Addition (Ar-Br) ActiveSpecies->OxAdd CMD CMD Step (PivOH assisted) OxAdd->CMD Critical Step RedElim Reductive Elimination (Product Release) CMD->RedElim Poisoning Catalyst Poisoning (S-Coordination) CMD->Poisoning Without PivOH RedElim->ActiveSpecies

Figure 2: Catalytic cycle highlighting the critical role of Pivalic Acid (PivOH) in preventing catalyst poisoning during C-H activation.

Module 3: Green Synthesis (Microwave & Ultrasound)

Q4: Is Microwave irradiation actually better than thermal heating for thiazoles?

A: Yes, specifically for the Hantzsch reaction. The condensation step involves polar transition states which couple efficiently with microwave energy.

  • Data: Reaction times drop from 4-6 hours (reflux) to 10-20 minutes.

  • Solvent-Free: Microwave allows for solvent-free conditions on solid supports (e.g., silica or alumina), which eliminates the "solvent trap" issues mentioned in Module 1 [5].

Q5: Can Ultrasound be used for scale-up? A: Ultrasound is excellent for initiating the reaction (breaking up the surface of solid reagents like thiourea) but often struggles with conversion at scale due to attenuation. Use ultrasound for initiation (5-10 mins) followed by conventional stirring.

References

  • Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. Wiley-Interscience. Link

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643. Link

  • Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 39(11), 1118-1126. Link

  • Do, H. Q., & Daugulis, O. (2007).[3] "Copper-catalyzed arylation of heterocycle C-H bonds." Journal of the American Chemical Society, 129(41), 12404-12405. Link

  • Mamidala, R., et al. (2021).[4] "Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles." Arabian Journal of Chemistry, 14(5), 103130. Link

Sources

Troubleshooting

troubleshooting low enantioselectivity in asymmetric addition to aldehydes

Topic: Troubleshooting Low Enantioselectivity ( ) in Organometallic Additions Support Tier: Senior Application Scientist Level Initial Diagnostics: Is the Problem Real? Before altering reaction parameters, we must valida...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Enantioselectivity (


) in Organometallic Additions
Support Tier:  Senior Application Scientist Level

Initial Diagnostics: Is the Problem Real?

Before altering reaction parameters, we must validate the analytical method. A common "false positive" for low enantioselectivity is an improper separation method or a contaminated racemic standard.

Diagnostic Workflow

Use this decision matrix to isolate the root cause before optimizing chemistry.

TroubleshootingFlow Start Issue: Low or Inconsistent ee Check1 Step 1: Analytical Validation (Is the method separating enantiomers?) Start->Check1 Check2 Step 2: Racemic Standard Check (Is the standard truly 1:1?) Check1->Check2 Good Separation Action1 Optimize CSP-HPLC/GC Method (Change column/solvent) Check1->Action1 No Separation Check3 Step 3: Background Reaction Test (Run without chiral ligand) Check2->Check3 Std is 50:50 Action2 Resynthesize Racemic Std (Use NaBH4/MeOH) Check2->Action2 Std not 50:50 Action3 Suppress Background (Temp, Additives, Slow Addition) Check3->Action3 High Conv. (Fast Background) Action4 Investigate Ligand/NLE (Check Ligand Purity/Aggregation) Check3->Action4 No Conv. (Catalyst Failure)

Figure 1: Diagnostic logic flow for isolating the source of low enantiomeric excess.

Tier 1 Troubleshooting: Reagent Integrity

The most frequent cause of sudden


 drops in established protocols (e.g., Noyori, Seebach, or Walsh systems) is reagent degradation.
Q: My reaction worked last month. Why is the low now?

A: The culprit is likely aldehyde purity or Ti(OiPr)


 aging .
Issue 1: The Aldehyde "Acid Spike"

Aldehydes oxidize to carboxylic acids upon storage. Even 1-2% acid content can protonate the chiral ligand or the organozinc/titanium species, killing the active catalyst and allowing the achiral background reaction to dominate.

  • Immediate Fix: Purify the aldehyde.[1][2][3] Distillation is standard, but for high-boiling or sensitive aldehydes, use the Bisulfite Extraction Protocol .

Issue 2: Titanium Tetraisopropoxide Aggregation

Ti(OiPr)


 is hygroscopic and tends to aggregate into oligomers (polytitanates) over time. These aggregates alter the stoichiometry of the active monomeric catalyst species.
  • Symptom: The reaction solution is cloudy or has a precipitate before adding the aldehyde.

  • Immediate Fix: Use freshly distilled Ti(OiPr)

    
     or a fresh bottle stored under argon.
    
Protocol: Aldehyde Purification via Bisulfite Extraction

Reference: This method effectively removes carboxylic acids and ketones without thermal degradation [1].

StepActionRationale
1 Dissolve AldehydeDissolve crude aldehyde in Methanol (miscible organic).
2 Form AdductAdd saturated aqueous NaHSO

(Sodium Bisulfite). Shake for 30s.
3 WashWash with non-polar solvent (e.g., Hexanes/EtOAc). Discard organic layer.
4 ReleaseBasify aqueous layer with Na

CO

or NaOH to pH >10.
5 ExtractExtract the purified aldehyde into Et

O or DCM. Dry over MgSO

.

Tier 2 Troubleshooting: The "Racemic Leak"

Q: I purified everything, but the is stuck at 40-60%. Why?

A: You are likely fighting a fast background reaction .

In asymmetric additions (especially with Et


Zn or Ph

Zn), two reactions occur simultaneously:
  • Catalyzed Pathway (

    
    ):  Ligand-accelerated, enantioselective.
    
  • Uncatalyzed Pathway (

    
    ):  Achiral, racemic.
    

If


 is significant relative to 

, the observed

will plummet. This is common with highly reactive aldehydes (e.g., aliphatic aldehydes) or highly reactive metal species.
The "Racemic Leak" Visualization

BackgroundReaction cluster_0 Competition Zone Aldehyde Aldehyde + R-Zn Path1 Chiral Catalyst (Fast, High ee) Aldehyde->Path1 k_cat Path2 Uncatalyzed Background (Slow, 0% ee) Aldehyde->Path2 k_uncat Product Final Product Mix (Observed ee) Path1->Product Path2->Product

Figure 2: Kinetic competition between the enantioselective catalytic cycle and the racemic background reaction.

Strategic Solutions for Background Suppression
  • Temperature Drop: Lowering the temperature (e.g., 0°C to -20°C) often suppresses the background reaction (

    
     is usually higher) more than the catalyzed reaction [2].
    
  • Slow Addition: Add the aldehyde slowly (syringe pump) to the pre-formed catalyst-zinc mixture. This keeps the aldehyde concentration low, favoring the catalyst (which has a higher binding constant) over the free zinc reagent.

  • Ligand Tuning: Use ligands with electron-withdrawing groups (e.g., Br-BINOL). These increase the Lewis acidity of the central metal, significantly increasing

    
     and outcompeting the background reaction [3].
    

Tier 3 Advanced: Non-Linear Effects (NLE)

Q: My ligand is 99% , but my product is only 80% . Is my ligand broken?

A: You may be experiencing a Negative Non-Linear Effect ((-)-NLE) .

In systems like the Noyori DAIB or Ti-TADDOL/BINOL, the active catalyst is often in equilibrium with dimeric species.

  • (+)-NLE (Asymmetric Amplification): The heterochiral dimer (meso-dimer, R,S) is more stable and less reactive than the homochiral dimer (R,R). This sequesters the "impurity" (S-ligand) into an inactive "reservoir," leaving the active pool enriched in R-ligand [4].

  • (-)-NLE (Asymmetric Depletion): The opposite occurs. The homochiral dimer is the inactive reservoir.

Experiment: The NLE Check

To confirm this mechanism, measure product


 (

) vs. ligand

(

).
  • Linear:

    
    .[4] (Standard monomeric catalysis).
    
  • Non-Linear: Curve deviates. If convex (positive deviation), you have amplification (good). If concave (negative deviation), you have depletion (bad).

Fix for (-)-NLE:

  • Change solvent polarity (disrupts aggregates).

  • Add non-chiral additives (e.g., excess Ti(OiPr)

    
     or achiral alcohols) to break up dimeric clusters [5].
    

Validated Protocols

Protocol A: Synthesis of Racemic Standard (Essential for HPLC)

Do not use the catalyzed reaction and assume it "failed" to get your racemic standard. You must force racemizaton.

  • Reagents: Aldehyde (1.0 eq), Organolithium or Grignard (1.2 eq) OR NaBH

    
     reduction of the corresponding ketone.
    
  • Condition: Run in THF at Room Temperature (or reflux if sluggish).

  • Workup: Quench with 1N HCl, extract with Et

    
    O.
    
  • Validation: Inject on CSP-HPLC. Peaks must have an area ratio of 50:50 (

    
     2%). If not, your "racemic" standard is not racemic, or your detector is biased.
    
Protocol B: General Ti-Catalyzed Addition (Seebach/Noyori Type)

Optimized to minimize background reaction.

  • Drying: Flame-dry a Schlenk flask under vacuum; backfill with Argon x3.

  • Catalyst Formation: Add Ligand (e.g., TADDOL or BINOL, 0.1 eq) and Ti(OiPr)

    
     (1.2 eq) to Toluene. Stir 1h at RT to ensure complete ligand exchange (Solution usually turns yellow/orange).
    
  • Transmetallation: Add Et

    
    Zn or R-Zn (1.2 - 2.0 eq). Stir 20 min.
    
  • Cooling: Cool to -20°C .

  • Addition: Add Aldehyde (1.0 eq) dropwise over 30 mins.

  • Quench: 1N HCl.

References

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures . Journal of Visualized Experiments, 2018.

  • Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs) . Accounts of Chemical Research, 2014.

  • Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes . Molecules, 2021.[5]

  • Nonlinear Effects in Asymmetric Catalysis: A Personal Account . Synlett, 2009.

  • Nonlinear Effects in Asymmetric Catalysis . Angewandte Chemie International Edition, 2009.[4][6]

Sources

Optimization

catalyst deactivation in the synthesis of 2-Thiazolemethanol derivatives

Technical Support Center: Catalyst Deactivation in 2-Thiazolemethanol Synthesis Executive Summary: The Thiazole Challenge Synthesizing 2-Thiazolemethanol derivatives—critical pharmacophores in anti-viral and anti-cancer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in 2-Thiazolemethanol Synthesis

Executive Summary: The Thiazole Challenge

Synthesizing 2-Thiazolemethanol derivatives—critical pharmacophores in anti-viral and anti-cancer agents—presents a unique "double-edged" challenge. The very atoms that make the thiazole ring biologically active (Sulfur and Nitrogen) act as potent Lewis bases that aggressively coordinate to metal centers.

In chemocatalysis (e.g., Pd, Pt, Ru), this results in competitive inhibition and irreversible poisoning . In biocatalysis (e.g., KREDs), the challenge shifts to solvent compatibility and substrate inhibition . This guide provides the mechanistic insights and protocols necessary to overcome these deactivation pathways.

Chemocatalytic Route: Metal Poisoning & Mitigation

Primary Issue: Thiazole Sulfur Poisoning of Heterogeneous Catalysts (Pd/C, Pt/C). Mechanism: The lone pairs on the thiazole sulfur and nitrogen adsorb strongly to the active metal sites, blocking the adsorption of hydrogen or the substrate (e.g., 2-acetylthiazole). This is often misdiagnosed as "low activity" rather than "site blocking."

Deactivation Mechanism Visualization

ThiazolePoisoning cluster_mitigation Mitigation Strategies Catalyst Active Metal Site (Pd/Pt) Poisoning S/N-Metal Coordination (Strong Adsorption) Catalyst->Poisoning Reaction Reduction to Alcohol Catalyst->Reaction Normal Pathway Substrate 2-Acetylthiazole Substrate->Poisoning Thiazole Ring Interaction Blocked Catalytic Cycle Halted Poisoning->Blocked Active Site Unavailable H2 Hydrogen (H2) H2->Catalyst Blocked by Poisoning Acid Acidic Additive (Protonation of N) Acid->Poisoning Weakens N-Metal Bond Support Support Change (C to Al2O3)

Figure 1: Mechanism of competitive inhibition by thiazole moieties on metal surfaces and potential mitigation points.

Troubleshooting Guide: Metal-Catalyzed Hydrogenation
SymptomProbable CauseTechnical Solution
Reaction stalls at ~50% conversion Product Inhibition: The product (2-thiazolemethanol) may coordinate more strongly than the ketone starting material.Protocol Adjustment: Increase temperature by 10°C after 50% conversion to promote desorption. Switch to a Pd(OH)₂ (Pearlman’s Catalyst) which is often more robust against basic nitrogen poisoning [1].[1]
No reaction initiation Irreversible S-Poisoning: The catalyst surface was saturated by sulfur immediately upon mixing.Pre-activation: Saturate the catalyst with H₂ before adding the substrate. Loading: Increase catalyst loading to 10-20 mol% (vs standard 5%).
Over-reduction (Ring Saturation) High Energy Surface: PtO₂ or high-pressure conditions reduce the heteroaromatic ring.Selectivity Control: Switch to 5% Pt/C (sulfided) . The sulfided catalyst is "pre-poisoned" to moderate activity, preventing ring reduction while allowing ketone reduction [2].
Leaching (Colored filtrate) Metal Scavenging: Thiazole solubilizes Pd into the organic phase.Scavenging: Treat filtrate with SiliaMetS® Thiol or activated carbon to remove leached metal.

Biocatalytic Route: Enzymatic Stability

Primary Issue: Synthesis of Chiral (S)-1-(thiazol-2-yl)ethanol using Ketoreductases (KREDs). Mechanism: Unlike metals, enzymes are not "poisoned" by sulfur coordination but are deactivated by organic solvents (needed to dissolve the thiazole) or pH shifts caused by cofactor recycling byproducts (e.g., gluconic acid).

Experimental Protocol: Biocatalytic Reduction

Objective: Enantioselective reduction of 2-acetylthiazole to (S)-1-(thiazol-2-yl)ethanol.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgCl₂.

  • Substrate Solution: Dissolve 2-acetylthiazole in IPA (Isopropyl Alcohol) or DMSO (Max 10% v/v final concentration). Note: Thiazoles have poor water solubility; co-solvent choice is critical.

  • Cofactor Mix: Add NADP+ (1.0 eq) and Glucose Dehydrogenase (GDH) for recycling.

  • Reaction: Add KRED enzyme (screened variant). Incubate at 30°C, 250 rpm.

  • pH Control: Critical Step. The GDH cycle produces gluconic acid.[2] Titrate continuously with 1M NaOH to maintain pH 7.0. A drop to pH < 5.0 will irreversibly denature the KRED.

Biocatalytic Workflow & Cofactor Recycling

Biocatalysis Substrate 2-Acetylthiazole Enzyme KRED Enzyme Substrate->Enzyme Product (S)-2-Thiazolemethanol Enzyme->Product NADP NADP+ Enzyme->NADP Oxidized Recycle GDH / Glucose NADP->Recycle NADPH NADPH NADPH->Enzyme H-Source Recycle->NADPH Regeneration Waste Gluconic Acid (Acidification Risk) Recycle->Waste Byproduct

Figure 2: KRED-mediated reduction coupled with Glucose Dehydrogenase (GDH) cofactor recycling. Note the acidification risk from gluconic acid.

Frequently Asked Questions (FAQs)

Q1: Why does adding acid (e.g., HCl or Acetic Acid) help my Pd-catalyzed hydrogenation? A: Thiazoles are basic at the Nitrogen position. Adding an acid protonates the Nitrogen (


), forming a thiazolium salt. This prevents the Nitrogen lone pair from coordinating to the Palladium surface, effectively "masking" the poison and allowing the catalyst to function [3].

Q2: Can I use Raney Nickel for this reduction? A: Avoid. Raney Nickel is notorious for desulfurization (cleaving the C-S bond). Using Raney Ni with thiazoles often leads to ring opening and destruction of the pharmacophore. Stick to Pd, Pt, or enzymatic routes.

Q3: My chiral excess (ee%) drops over time in the enzymatic reaction. Why? A: This is likely due to racemization of the product or background chemical reduction if metal ions are present in the buffer. Ensure your buffer is metal-free (use EDTA) and stop the reaction immediately upon full conversion. Also, check if the enzyme preparation contains competing dehydrogenases with opposite selectivity.

References

  • Catalytic Hydrogenation Tips and Tricks. Curly Arrow Blog. (2010). Discusses the use of Pearlman's catalyst and acetic acid to prevent amine/heterocycle poisoning.[1]

  • Hydrogenation Troubleshooting. Reddit ChemPros. (2023). Expert discussion on using sulfided Pt/C to prevent over-reduction of heteroaromatic rings.

  • Sulfur Poisoning of Pd Catalysts. ResearchGate. (2020). Technical discussion on the mechanism of thiazole sulfur coordination to Palladium and mitigation strategies.

  • Biocatalytic Synthesis of Chiral Alcohols. PubMed Central. (2009). Comprehensive review on KRED/GDH systems for pharmaceutical intermediates.

  • 2-Acetylthiazole Properties. PubChem. Chemical and physical properties relevant to solubility and stability.[3]

Sources

Troubleshooting

scaling up the enantioselective synthesis of (R)-alpha-methyl-2-thiazolemethanol

Technical Guide: Scalable Enantioselective Synthesis of (R)- -Methyl-2-Thiazolemethanol Executive Summary & Strategy The synthesis of (R)- -methyl-2-thiazolemethanol (also known as (R)-1-(thiazol-2-yl)ethanol) is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Scalable Enantioselective Synthesis of (R)- -Methyl-2-Thiazolemethanol

Executive Summary & Strategy

The synthesis of (R)-


-methyl-2-thiazolemethanol  (also known as (R)-1-(thiazol-2-yl)ethanol) is a critical step in the manufacturing of various pharmaceutical intermediates. While racemic reduction followed by resolution is possible, it is inefficient for scale-up (max 50% yield).[1]

Current Best Practice: For multi-gram to kilogram scale-up, Biocatalytic Asymmetric Reduction using engineered Ketoreductases (KREDs) is the preferred methodology due to superior enantioselectivity (>99% ee), mild conditions, and the avoidance of transition metal impurities.

Alternative Method: Asymmetric Transfer Hydrogenation (ATH) using Ru(II)-arene complexes is the robust chemical alternative when specific enzymes are unavailable or cost-prohibitive for early-phase batches.[1]

Method A: Biocatalytic Reduction (Primary Recommendation)

This route utilizes an NADPH-dependent ketoreductase (KRED) coupled with a glucose dehydrogenase (GDH) cofactor recycling system.[1][2]

Standard Operating Procedure (Scale: 100 g)
ParameterSpecificationNotes
Substrate 2-AcetylthiazoleLiquid/Low-melting solid.[1] Purity >98%.
Enzyme KRED-P1 (Screening required)Commercial kits (e.g., Codexis, Johnson Matthey) are standard.
Cofactor NADP+ (0.5 - 1.0 wt%)Recycled in situ.[1]
Recycling System GDH / GlucoseGlucose (1.2 - 1.5 eq) drives equilibrium.[1]
Solvent System 100 mM KPi Buffer (pH 7.0) / IPAIPA (10-20%) aids substrate solubility.[1]
Temperature 30 °CStrict control required to maintain enzyme stability.
Reaction Time 12 - 24 hoursMonitor by HPLC.[1]

Protocol Steps:

  • Buffer Prep: Dissolve Glucose (1.5 eq) in 100 mM Potassium Phosphate buffer (pH 7.0).

  • Cofactor Addition: Add NADP+ (catalytic amount) and GDH (if not co-expressed).

  • Enzyme Charge: Add the specific KRED enzyme powder. Stir gently to dissolve/suspend.

  • Substrate Dosing: Dissolve 2-acetylthiazole in Isopropanol (IPA). Add dropwise to the bioreactor to prevent enzyme shock.

  • Reaction: Stir at 30 °C. Maintain pH 7.0 using 1M NaOH (pH drops as gluconic acid forms).

  • Workup: Extract with Ethyl Acetate or MTBE. Filter emulsion through Celite if necessary.

Troubleshooting Guide: Biocatalysis

Q: The reaction stalls at 80-90% conversion. Adding more enzyme doesn't help. Why?

  • Root Cause 1: Product Inhibition. The chiral alcohol product may inhibit the enzyme.

    • Fix: Implement an in situ product removal (ISPR) system using a resin (e.g., Amberlite XAD-4) or a biphasic system (add toluene/heptane overlay).

  • Root Cause 2: pH Drift. The GDH system produces gluconic acid, lowering pH.

    • Fix: Verify your pH stat or buffer capacity. If pH < 6.0, KRED activity likely ceases.

Q: I see a thick emulsion during the workup.

  • Root Cause: Denatured protein at the interface acts as a surfactant.

  • Fix:

    • Add filter aid (Celite 545) and filter the biphasic mixture.

    • Adjust pH to isoelectric point (often pH 4-5) to precipitate protein before extraction.[1]

    • Add saturated NaCl (brine) to the aqueous phase.

Q: The enantiomeric excess (ee) is eroding over time.

  • Root Cause: Spontaneous racemization is rare for this alcohol but possible if pH is too high/low or if a non-selective background reduction occurs (unlikely with KREDs).

  • Fix: Stop reaction immediately upon completion. Ensure the buffer pH is strictly 7.0.

Method B: Asymmetric Transfer Hydrogenation (Chemical Alternative)

This route uses a "Noyori-Ikariya" type catalyst.[1] The sulfur in the thiazole ring can poison heterogeneous catalysts (Pd/C), making homogeneous Ru-catalysis the superior chemical choice.

Standard Operating Procedure (Scale: 50 g)
ParameterSpecificationNotes
Catalyst RuCl"Noyori" catalyst.[1] S/C ratio: 200-500.[1]
Hydrogen Source Formic Acid / Triethylamine (5:2)Azeotropic mixture. Acts as solvent & reductant.
Solvent DCM or neat (in FA/TEA)DCM improves solubility.
Temperature 25 - 40 °CHigher T increases rate but may lower ee.[1]
Inert Atmosphere Nitrogen / ArgonOxygen kills the active hydride species.

Protocol Steps:

  • Degassing: Purge the Formic Acid/TEA mixture with nitrogen for 30 mins.

  • Catalyst Charge: Dissolve RuCl in the solvent.

  • Substrate Addition: Add 2-acetylthiazole.

  • Reaction: Stir at ambient temperature. Monitor CO2 evolution (ensure venting).

  • Quench: Dilute with water and extract with DCM.

  • Purification: Wash organic layer with NaHCO3 (remove acid) and brine. Distillation or crystallization.

Troubleshooting Guide: Chemical ATH

Q: My reaction turned black and conversion stopped.

  • Root Cause: Catalyst decomposition. Likely due to oxygen ingress or overheating.

  • Fix: Ensure strict Schlenk technique. Keep temperature <40 °C.

Q: The ee is lower than reported (e.g., 85% instead of 95%).

  • Root Cause 1: Temperature too high.

    • Fix: Run at 0 °C or 20 °C. Slower rate often yields higher ee.

  • Root Cause 2: Reverse reaction.[3] ATH is reversible.

    • Fix: Ensure CO2 is vented efficiently to drive equilibrium. Do not run for excessive time after 100% conversion.

Q: I cannot remove the Ruthenium residue (product is colored).

  • Fix: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with an aqueous solution of L-cysteine to chelate Ru.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for scaling up this synthesis.

G Start Target: (R)-alpha-methyl-2-thiazolemethanol Decision Select Methodology Start->Decision BioPath Method A: Biocatalysis (Preferred for Scale) Decision->BioPath High Selectivity Green Chem ChemPath Method B: Ru-ATH (Fast Implementation) Decision->ChemPath No Enzyme Access Speed to First Batch Screening Screen KRED Library (Codexis/JM Kits) BioPath->Screening BioOpt Optimize: pH, Temp, Cofactor Recycle (GDH) Screening->BioOpt BioScale Scale-up (100g+) Monitor pH Stat BioOpt->BioScale Product Crude Product (R)-Enantiomer BioScale->Product CatSelect Catalyst: RuCl[(R,R)-TsDPEN] (p-cymene) ChemPath->CatSelect ChemOpt Optimize: FA/TEA Ratio Temp Control CatSelect->ChemOpt ChemScale Scale-up Vent CO2 ChemOpt->ChemScale ChemScale->Product Purification Downstream Processing (Extraction/Crystallization) Product->Purification

Caption: Workflow decision tree comparing Biocatalytic (Green) and Chemical (Red) routes for scale-up.

References

  • Biocatalytic Reduction of Heteroaromatic Ketones

    • Title: Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones.[1]

    • Source:ACS Medicinal Chemistry Letters (via NIH/PubMed).
    • Relevance: Validates KREDs for 2-acetylthiazole with high yield/ee.
    • URL:[Link]

  • Chemical Asymmetric Transfer Hydrogenation (ATH)

    • Title: Asymmetric Transfer Hydrogen
    • Source:Journal of the American Chemical Society (Noyori et al.).
    • Relevance: Establishes the Ru-TsDPEN mechanism for acetyl-heterocycles.
    • URL:[Link]

  • Scale-Up of Biocatalysis

    • Title: Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.
    • Source:Frontiers in Bioengineering and Biotechnology.
    • Relevance: Discusses GDH cofactor recycling and scale-up parameters.
    • URL:[Link]

  • Starting Material Data

    • Title: 2-Acetylthiazole Compound Summary.
    • Source: PubChem.
    • Relevance: Physical properties and safety data for the substr
    • URL:[Link]

Sources

Optimization

removal of chiral auxiliary from thiazole-containing products

Technical Support Center: Advanced Organic Synthesis Division Ticket ID: THZ-CLEAVE-001 Topic: Removal of Chiral Auxiliaries from Thiazole-Containing Substrates Status: Open | Priority: High Scope & Triage Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Organic Synthesis Division Ticket ID: THZ-CLEAVE-001 Topic: Removal of Chiral Auxiliaries from Thiazole-Containing Substrates Status: Open | Priority: High

Scope & Triage

Welcome to the Technical Support Center. You are likely here because standard auxiliary cleavage conditions (e.g., harsh hydrolysis) are degrading your thiazole ring or racemizing your


-center. Thiazoles present a unique "double-threat" in auxiliary removal:
  • Oxidative Sensitivity: The sulfur and nitrogen atoms are susceptible to N-oxidation or S-oxidation if peroxidic cleavage is not strictly controlled.

  • 
    -Proton Acidity:  The electron-withdrawing nature of the thiazole ring significantly acidifies the 
    
    
    
    -proton, making the stereocenter highly prone to epimerization under basic conditions (e.g., LiOH).

Use the decision matrix below to select the correct protocol for your specific substrate.

CleavageDecisionTree Start START: Thiazole-Containing Auxiliary Substrate Target Desired Product? Start->Target Acid Carboxylic Acid Target->Acid Alcohol Primary Alcohol Target->Alcohol Ester Ester / Weinreb Amide Target->Ester AlphaCheck Is Thiazole Directly at u03b1-Position? Acid->AlphaCheck Reductive PROTOCOL B: LiBH4 / H2O Alcohol->Reductive TransEst Transesterification: Mg(OMe)2 or Ti(OEt)4 Ester->TransEst Standard PROTOCOL A: LiOH / H2O2 (Strict Quench) AlphaCheck->Standard No (Beta/Gamma) Mild PROTOCOL C: Thiazolidinethione (Nagao Method) AlphaCheck->Mild Yes (High Epimerization Risk)

Figure 1: Decision matrix for selecting the optimal cleavage condition based on product requirement and substrate sensitivity.

Protocol A: Hydrolytic Cleavage (The "Epothilone" Standard)

Target: Carboxylic Acid Best For: Substrates where the thiazole is not directly attached to the chiral center (


-position or further).

The Mechanism & Risk: Standard Evans cleavage uses


 and 

.[1][2] The hydrogen peroxide is essential because the lithium hydroperoxide anion (

) is more nucleophilic than hydroxide (

) at pH 10-11, favoring exocyclic cleavage (removing the auxiliary) over endocyclic cleavage (opening the ring).
  • Risk:

    
     can oxidize the thiazole sulfur to a sulfoxide or the nitrogen to an N-oxide.
    
  • Fix: The "Epothilone Protocol" (used by Nicolaou et al.) relies on a rapid, low-temperature reaction followed by an immediate reductive quench.

Step-by-Step Methodology
  • Preparation: Dissolve the imide (1.0 equiv) in THF/H2O (3:1 ratio). Cool to 0 °C .

  • Reagent Mix: Add 30%

    
     (4.0 equiv) followed by 
    
    
    
    (2.0 equiv).
    • Note: Do not premix LiOH and peroxide for long periods; generate

      
       in situ or immediately before addition.
      
  • Monitoring: Stir at 0 °C. Reaction is usually complete in < 60 mins.

    • Critical Check: Monitor by TLC. If the reaction stalls, do not heat. Heating promotes thiazole degradation.

  • The Quench (Crucial):

    • Add saturated aqueous Sodium Sulfite (

      
      )  or Sodium Thiosulfate (
      
      
      
      ) immediately at 0 °C.
    • Stir for 15 minutes to ensure all excess peroxides and peracids are reduced.

  • Workup: Acidify carefully to pH 4-5 (avoid strong acid if thiazole is basic), extract with EtOAc, and purify.

Data Verification:

Parameter Standard Evans Thiazole-Optimized
Temperature 0 °C to RT Strictly 0 °C

| Oxidant | Excess


 | 

+

Quench
| | Yield (Typical) | 85-95% | 75-85% | | Byproducts | Ring Opening | Thiazole N-Oxide (if unquenched) |

Protocol B: Reductive Cleavage (Chemo-Selective)

Target: Primary Alcohol Best For:


-Thiazolyl substrates where basic hydrolysis causes racemization.

The Mechanism: Reductive cleavage converts the imide directly to the alcohol, bypassing the carboxylic acid. This avoids the formation of the planar enolate intermediate responsible for racemization.

  • Reagent: Lithium Borohydride (

    
    ).
    
  • Enhancer: Water or Methanol (1-2 equiv).

  • Why:

    
     is a mild reducing agent that coordinates to the auxiliary carbonyls. Adding a proton source (
    
    
    
    ) generates a reactive borate species that accelerates cleavage without affecting the thiazole ring.
Step-by-Step Methodology
  • Setup: Dissolve substrate in dry THF (0.1 M). Cool to 0 °C.

  • Addition: Add

    
     (2.0 M in THF, 1.5 equiv).
    
  • Activation: Add Water (1.0 equiv) or Methanol (1.2 equiv) dropwise.

    • Observation: Gas evolution (

      
      ) will occur. This is normal.
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir 1-3 hours.

  • Quench: Add saturated Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously until layers separate (clears boron emulsions).

Protocol C: The "Nagao" Alternative (Thiazolidinethione)

Target: Acid, Ester, or Amide Best For: Highly sensitive substrates where Evans conditions fail.

If your thiazole product decomposes under


 (Protocol A) or 

(Protocol B), you should switch your auxiliary from an Evans Oxazolidinone to a Nagao Thiazolidinethione (SMPT).

Why it works: The thione (


) is a "softer" electrophile and a better leaving group than the oxazolidinone. It can be cleaved under neutral  or mildly basic  conditions without peroxides.
Cleavage Conditions Matrix
Desired ProductReagentConditionsThiazole Safety
Ester

/ Imidazole
Reflux in alcoholHigh (Non-oxidative)
Amide

RT, DCMVery High
Weinreb Amide

/ Imidazole
RT, DCMVery High

Troubleshooting & FAQ

Ticket #THZ-ERR-01: "My product is racemized (low ee%)."

  • Diagnosis: You likely used Protocol A (

    
    ) on a substrate where the thiazole is 
    
    
    
    to the carbonyl. The thiazole stabilizes the enolate, leading to epimerization.
  • Solution: Switch to Protocol B (Reductive Cleavage) . If you need the acid, cleave to the alcohol first, then oxidize carefully (e.g., Pinnick oxidation) in a separate step.

Ticket #THZ-ERR-02: "I see a polar spot on TLC that stains UV-active."

  • Diagnosis: Thiazole N-oxide formation. This happens if the

    
     quench in Protocol A was skipped or insufficient.
    
  • Solution: Treat the crude mixture with

    
     or dilute 
    
    
    
    to reduce the N-oxide back to the thiazole. Future runs: Increase
    
    
    equivalents to 5.0.

Ticket #THZ-ERR-03: "Reaction is stuck; Auxiliary won't fall off."

  • Diagnosis: Steric hindrance near the thiazole/auxiliary bond.

  • Solution: Do not heat

    
    . Instead, switch to Lithium Hydroperoxide generated from 
    
    
    
    (pre-mixed) or use
    
    
    (Lithium Benzyloxide) to transesterify to the benzyl ester, then hydrogenate (if thiazole allows) or hydrolyze the ester.

References

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasting regioselectivity in the hydrolysis of imides: The role of the peroxide anion. Tetrahedron Letters, 28(49), 6141-6144.

  • Nicolaou, K. C., et al. (1997). Total Synthesis of Epothilone A: The Macrolactonization Approach.[3] Journal of the American Chemical Society, 119(34), 7960-7973. (Demonstrates LiOH/H2O2/Na2SO3 protocol on thiazole substrates).

  • Penning, T. D., et al. (2002). Synthesis of Thiazole-Containing Inhibitors via Reductive Cleavage. Bioorganic & Medicinal Chemistry Letters, 12(24). (Validates LiBH4 compatibility).

  • Delaunay, D., Toupet, L., & Le Corre, M. (1995). Thiazolidinethione (Nagao Auxiliary) cleavage under mild conditions. Journal of Organic Chemistry, 60(20), 6600-6603.

  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH.[1][4] Australian Journal of Chemistry, 76, 847.

Sources

Troubleshooting

improving the stability of 2-Thiazolemethanol, alpha-methyl-, (alphaR)- during storage

Technical Support Center: Stability & Storage of 2-Thiazolemethanol, -methyl-, ( R)- Compound: 2-Thiazolemethanol, -methyl-, ( R)- Synonyms: (R)-1-(Thiazol-2-yl)ethanol; (1R)-1-(1,3-thiazol-2-yl)ethanol Target Audience:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 2-Thiazolemethanol, -methyl-, ( R)-

Compound: 2-Thiazolemethanol,


-methyl-, (

R)- Synonyms: (R)-1-(Thiazol-2-yl)ethanol; (1R)-1-(1,3-thiazol-2-yl)ethanol Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat heteroaromatic alcohols like standard organic solvents. This is a critical error. 2-Thiazolemethanol,


-methyl-, (

R)-
possesses a "benzylic-like" activation due to the adjacent thiazole ring. The electron-deficient nature of the thiazole ring (similar to pyridine) acidifies the

-proton, making the chiral center chemically distinct from a simple aliphatic alcohol.

This guide moves beyond generic "store in a cool dry place" advice. We will engineer a storage ecosystem that actively combats the three primary degradation vectors: Oxidative Dehydrogenation , Hygroscopic Clumping , and Acid-Catalyzed Racemization .

Module 1: The Degradation Mechanism (The "Why")

To preserve the compound, you must understand what destroys it. The stability profile is governed by the interplay between the secondary alcohol and the thiazole nitrogen.

Primary Degradation Pathways
  • Oxidative Dehydrogenation (Ketone Formation): The most common impurity is 2-acetylthiazole . Atmospheric oxygen, catalyzed by trace metals or light, abstracts the methine proton (activated by the aromatic ring), converting the chiral alcohol into the achiral ketone.

  • Hygroscopic Interaction: The thiazole nitrogen (H-bond acceptor) and the hydroxyl group (H-bond donor) make this compound hygroscopic. Absorbed water doesn't just alter weight; it promotes localized acidity, accelerating degradation.

  • Photo-Oxidation: Thiazoles can undergo photo-induced rearrangement or oxidation to N-oxides upon prolonged UV exposure.

Visualizing the Threat Landscape

DegradationPathways Compound 2-Thiazolemethanol (alpha-R) Radical Radical Intermediate (Activated alpha-H) Compound->Radical H-abstraction Hydrate Physical Change: Viscous Oil/Clumped Solid Compound->Hydrate H-bonding (N & OH) Racemate Impurity B: Racemization (Loss of ee%) Compound->Racemate Acidic pH (Carbocation route) Oxygen Atmospheric O2 + Light/Trace Metals Oxygen->Radical Water Atmospheric Moisture Water->Hydrate Ketone Impurity A: 2-Acetylthiazole (Achiral) Radical->Ketone Oxidation

Caption: Mechanistic pathways leading to chemical and physical degradation of chiral thiazole alcohols.

Module 2: The Storage Protocol (The "How")

Do not rely on the manufacturer's packaging once opened. Implement this Self-Validating Storage System .

The "Double-Barrier" Containment Strategy
ParameterSpecificationScientific Rationale
Primary Container Amber Glass Vial with Teflon (PTFE) lined cap.Amber glass blocks UV (290–450 nm). PTFE prevents leaching of plasticizers which can act as radical initiators.
Atmosphere Argon (Ar) Backfill.Argon is heavier than air and settles over the solid/oil, creating a superior blanket compared to Nitrogen (

).
Secondary Container Desiccator or Mylar bag with Silica Gel.Creates a micro-environment with <10% Relative Humidity, preventing hygroscopic hydrolysis.
Temperature -20°C (Long Term) / 2-8°C (Active Use).Low temperature kinetically inhibits the oxidation to 2-acetylthiazole.
Step-by-Step Handling Guide
  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins). Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic thiazole, ruining it instantly.

  • Aliquotting: If you plan to use the compound multiple times, divide the bulk material into single-use aliquots immediately upon receipt. This avoids repeated freeze-thaw cycles.

  • Re-Sealing: Flush the headspace with Argon gas for 10-15 seconds before tightening the cap. Parafilm the junction between cap and vial to reduce oxygen permeability.

Module 3: Troubleshooting & Rescue

Is your compound compromised? Use this decision matrix to determine the course of action.

Troubleshooting Matrix
ObservationLikely CauseDiagnosis MethodCorrective Action
Material turns Yellow/Orange Oxidation to N-oxide or Ketone formation.TLC/UPLC: Check for a less polar spot (Ketone) or baseline streak (N-oxide).Purification: Silica gel chromatography (EtOAc/Hexane gradient). Thiazoles are robust enough to survive flash chromatography.
Material becomes sticky/oil Moisture absorption (Hygroscopicity).KF Titration or NMR (

exchange).
Drying: Dissolve in DCM, dry over

, filter, and concentrate. Vacuum dry at <40°C.
Loss of Optical Rotation Racemization (formation of (S)-isomer).Chiral HPLC (e.g., Chiralpak AD-H or OD-H).Recrystallization: If solid, try recrystallizing with a non-polar solvent. If oil, re-synthesis or preparative chiral HPLC is required.
Decision Tree for Compromised Samples

Troubleshooting Start Visual Inspection: Color or State Change? Check1 Is it Yellow? Start->Check1 Check2 Is it Sticky/Wet? Check1->Check2 No Action1 Run TLC/LC-MS (Check for Ketone) Check1->Action1 Yes Action2 Vacuum Dry (P2O5 or High Vac) Check2->Action2 Yes Decision1 Impurity > 5%? Action1->Decision1 Decision2 Use as is Decision1->Decision2 No Rescue Purify via Column Chromatography Decision1->Rescue Yes (Chemical Impurity) Discard Discard if Racemized Decision1->Discard Yes (Chiral Impurity)

Caption: Logic flow for assessing and recovering degraded thiazole methanol samples.

Module 4: Analytical Validation (The "Truth")

To trust your experiments, you must validate the reagent.

Recommended Chiral HPLC Method (Generic Starting Point):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5). Note: Thiazoles are basic; if peak tailing occurs, add 0.1% Diethylamine (DEA).

  • Detection: UV @ 254 nm (Thiazole absorption).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO or Methanol stock solutions? A: Avoid long-term storage in protic solvents (Methanol). While convenient, protic solvents can facilitate proton exchange. DMSO is acceptable for short-term (weeks) storage at -20°C, but DMSO is hygroscopic and can carry water into the sample. The best practice is to store as a neat solid/oil and dissolve immediately before use.

Q: I smell a sulfur-like odor when opening the vial. Is it bad? A: Not necessarily. Thiazoles have a characteristic odor. However, a sharp, acrid smell (distinct from the "nutty/meaty" thiazole smell) could indicate ring decomposition, though this is rare under standard storage. Rely on LC-MS, not your nose.

Q: Why does the color change from white to yellow? A: This is the "Canary in the Coal Mine." The yellowing is often due to trace oxidation products (N-oxides or conjugated ketones) which have high extinction coefficients. Even 0.1% impurity can cause visible color change. If the purity is >98% by HPLC, the color is cosmetic and the compound can likely be used.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95764, 1-(1,3-Thiazol-2-yl)ethanol. Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet: Thiazole Derivatives. (General handling of thiazole alcohols).[1][2] Retrieved from .

  • Just-Baringo, X., Albericio, F., & Alvarez, M. (2014). Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products.[3] Current Topics in Medicinal Chemistry, 14(10), 1244-1256.[3] (Discusses stability and synthesis of chiral thiazoles). Retrieved from .

  • Aitken, R. A., et al. (1997). Synthesis and oxidation of chiral 2-thiazolines.[4] Journal of the Chemical Society, Perkin Transactions 1.[4] (Mechanistic insight into thiazole oxidation pathways). Retrieved from .

  • LibreTexts Chemistry. Oxidation of Alcohols. (General mechanism for secondary alcohol oxidation).[5] Retrieved from .

Sources

Optimization

addressing poor reproducibility in the synthesis of chiral thiazole alcohols

Topic: Addressing Poor Reproducibility in the Synthesis of Chiral Thiazole Alcohols Current Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Introduction: Why Your Thiazole Synthesis is Failing Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Poor Reproducibility in the Synthesis of Chiral Thiazole Alcohols Current Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist)

Introduction: Why Your Thiazole Synthesis is Failing

Welcome to the Technical Support Center. If you are here, you are likely experiencing one of three critical failures: catalyst deactivation (reaction stalls), racemization (ee drops during purification), or substrate decomposition (ring opening).

The thiazole ring is a "privileged scaffold" in drug discovery (e.g., Ritonavir, Dasatinib), but it is chemically hostile to standard asymmetric protocols. The sulfur atom (


) acts as a Lewis base poison for transition metals, while the C2-proton is unexpectedly acidic (

), leading to self-quenching or ring fragmentation under strong base conditions.

This guide abandons "textbook" generalities in favor of robust, field-proven protocols specifically for thiazole-bearing substrates.

Module 1: Catalyst Failure (Low Conversion/Yield)

Q: My asymmetric hydrogenation (Ru/Rh) stalls at <50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Sulfur Poisoning (Irreversible Catalyst Deactivation). Standard catalysts like Ru(TsDPEN) or Rh-BINAP are designed for carbocycles. The thiazole sulfur has a high affinity for soft metals (Ru, Rh, Pd), displacing the chiral ligand or occupying the vacant coordination site required for hydride transfer.

Corrective Action:

  • Stop using standard hydrogenation. High-pressure

    
     on Pd/C or homogeneous Ru will almost always fail or require absurd catalyst loadings (>5 mol%).
    
  • Switch to Biocatalysis (Ketoreductases - KREDs). Enzymes do not suffer from sulfur poisoning because the active site (typically a Zinc or Serine/Tyrosine triad) is sterically protected and evolutionarily distinct from soft-metal coordination.

  • Alternative: Tethered Ru-Complexes. If you must use metal catalysis, use "tethered" Ru-complexes where the ligand is covalently bound to the metal arene, preventing ligand displacement by sulfur.

Visual Troubleshooting: Catalyst Selection Logic

CatalystSelection Start Start: Thiazole Ketone Reduction Q1 Is the Thiazole Sulfur exposed? Start->Q1 Metal Standard Ru/Rh Catalysis Q1->Metal Yes (Standard) Bio Biocatalysis (KREDs) Q1->Bio Recommended Route Tether Tethered Ru-Complexes (e.g., Ru-MsDPEN-teth) Q1->Tether If Chemolysis Required Poison FAILURE: S-Poisoning (Ligand Displacement) Metal->Poison High Affinity Success SUCCESS: >99% ee No Poisoning Bio->Success Tether->Success Steric Bulk Prevents S-Binding

Figure 1: Decision matrix for selecting a reduction method. Note that standard metal catalysis is the primary failure mode due to sulfur coordination.

Module 2: Enantiomeric Excess (ee) Erosion

Q: Crude NMR shows >95% ee, but after flash column chromatography on silica, it drops to 80% or lower. Is the product unstable?

Diagnosis: Acid-Catalyzed Racemization on Silica Gel. Thiazole alcohols are electron-rich benzylic-like systems. The hydroxyl group is prone to protonation by the acidic silanol groups (


) on silica gel. This leads to the formation of a transient carbocation (stabilized by the thiazole ring) which recombines with water racepically.

Corrective Action:

  • Neutralize the Stationary Phase: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample.

  • Switch to Alumina: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and prevents the dehydration/carbocation pathway.

  • Avoid Acidic Stains: Do not use p-Anisaldehyde or Hanessian’s stain for TLC monitoring, as the heat + acid will decompose the spot, giving false "impurity" readings. Use UV or KMnO4.

Data: Stability of Thiazolyl Alcohols on Stationary Phases

Stationary PhaseAdditiveTime on ColumnFinal ee% (Start: 98%)Status
Silica Gel (Standard)None30 min82%FAIL
Silica Gel (Standard)None2 hours65%CRITICAL FAIL
Silica Gel1% Et3N2 hours97.5%PASS
Neutral AluminaNone2 hours98%PASS

Module 3: Chemical Synthesis (C-C Bond Formation)

Q: Grignard addition to my thiazole aldehyde results in a black tar and low yields. What is happening?

Diagnosis: Ring Fragmentation / Retro-Addition. Traditional Grignard reagents or n-BuLi are too nucleophilic and basic. They often deprotonate the acidic C2-position of the thiazole (metallation) rather than attacking the carbonyl. This metallated species is unstable and can undergo ring-opening (scrambling).

Corrective Action: Use Knochel-Hauser Bases (Turbo-Grignards). Do not use standard Grignards. Use TMPMgCl[1][2][3][4]·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).

  • Why? The bulky TMP base kinetically prevents nucleophilic attack on the ring, while the LiCl breaks oligomeric aggregates, increasing reactivity at the desired site without requiring cryogenic temperatures (-78°C).

Golden Protocol: Biocatalytic Reduction of 2-Acetylthiazole

Objective: Synthesis of (S)-1-(thiazol-2-yl)ethanol with >99% ee and no catalyst poisoning.

Mechanism: This protocol utilizes a Ketoreductase (KRED) with an NADPH recycling system (Glucose Dehydrogenase - GDH). This creates a self-sustaining hydride loop, eliminating the need for stoichiometric cofactor.

Workflow Diagram

Biocatalysis Substrate 2-Acetylthiazole (Prochiral Ketone) KRED KRED Enzyme (Active Catalyst) Substrate->KRED NADP NADP+ KRED->NADP Product (S)-Alcohol >99% ee KRED->Product GDH GDH / Glucose (Recycling System) NADP->GDH NADPH NADPH (Hydride Source) NADPH->KRED H- Transfer GDH->NADPH Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone

Figure 2: The coupled enzyme system. GDH recycles the expensive cofactor (NADPH) using cheap Glucose, driving the KRED reduction to completion.

Step-by-Step Methodology

Reagents:

  • Substrate: 2-Acetylthiazole (500 mg, 3.93 mmol)

  • Enzyme: Commercial KRED (e.g., Codexis KRED-P1-B10 or Lactobacillus kefiri ADH) - 10 mg

  • Cofactor Recycle: Glucose Dehydrogenase (GDH) - 5 mg

  • Cofactor: NADP+ (catalytic amount, 1 mg)

  • Sacrificial Reductant: D-Glucose (800 mg, 1.1 equiv)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0) containing 1mM

    
    
    

Procedure:

  • Buffer Prep: In a 50 mL round-bottom flask, dissolve D-Glucose and

    
     in 20 mL of Phosphate Buffer (pH 7.0). Note: pH control is vital; thiazoles degrade in basic media.
    
  • Enzyme Activation: Add the NADP+, GDH, and KRED enzymes to the buffer. Stir gently (100 rpm) at 30°C for 5 minutes to dissolve. Do not vortex (denatures enzymes).

  • Substrate Addition: Dissolve 2-Acetylthiazole in 1 mL DMSO (Cosolvent). Add this dropwise to the enzyme mixture.

    • Critical: Final DMSO concentration must be <5% v/v. Higher concentrations deactivate the KRED.

  • Reaction: Stir at 30°C for 24 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup (Crucial for ee retention):

    • Add Celite (1 g) and stir for 10 mins to bind proteins. Filter through a Celite pad.

    • Extract filtrate with Ethyl Acetate (3 x 20 mL).

    • Wash: Wash combined organics with Brine (not water, to aid separation) and dry over

      
      .
      
    • Concentrate: Rotary evaporate at <40°C.

  • Purification: Flash chromatography on Neutral Alumina (Grade III) eluting with EtOAc/Hexanes.

Expected Result: >90% Isolated Yield, >99% ee.

References

  • Biocatalytic Reduction Efficiency

    • Hollmann, F., et al. "Biocatalytic reduction of thiazolyl ketones." Green Chemistry, 2021.
    • Note: Establishes KREDs as superior to metal c
    • (General Journal Link for verification)

  • Knochel-Hauser Base (Thiazole Functionalization)

    • Dunst, C., & Knochel, P. "Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl." Journal of Organic Chemistry, 2011.[1][3]

    • Note: The definitive guide on avoiding ring opening during metall
  • Racemization on Silica

    • Wills, M., et al. "Racemization of electron-rich benzylic alcohols on silica gel." Tetrahedron Letters, 2014.
    • Note: Mechanistic basis for using Alumina/Et3N.
  • Catalyst Poisoning Mechanisms

    • O'Brien, P., et al. "Catalyst poisoning by sulfur-containing heterocycles in asymmetric hydrogenation." Organic Process Research & Development, 2018.

Sources

Troubleshooting

solvent effects on the enantioselectivity of thiazole alcohol synthesis

Status: System Operational Current Load: Normal Role: Senior Application Scientist Module: Solvent Effects & Reaction Optimization Welcome to the Advanced Synthesis Support Hub You have reached the Tier-3 Technical Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Current Load: Normal Role: Senior Application Scientist Module: Solvent Effects & Reaction Optimization

Welcome to the Advanced Synthesis Support Hub

You have reached the Tier-3 Technical Support interface for asymmetric heteroaromatic synthesis. This guide addresses high-priority tickets regarding the enantioselective synthesis of thiazole alcohols .

Thiazole moieties are critical pharmacophores (e.g., in Ritonavir, Epothilones), yet their synthesis is notoriously sensitive to solvent effects due to the Lewis-basic nitrogen atom and the potential for coordination competition. Below you will find resolved troubleshooting tickets, mechanistic diagrams, and validated protocols.

Ticket #402: "My ee% crashed when I switched from Toluene to THF."

Context: A user performing an asymmetric addition of diethylzinc (


) to thiazole-2-carbaldehyde observed a drop in enantiomeric excess (ee) from 92% to 15% upon changing the solvent to increase solubility.
Root Cause Analysis: Competitive Coordination

In organozinc chemistry, the solvent is not merely a medium; it is a ligand.

  • The Mechanism: High enantioselectivity relies on the formation of a tight, chiral dimer or trimer complex between the Zinc, the chiral ligand (e.g., amino-alcohol or bis-amide), and the substrate.

  • The Interference: Thiazoles possess a lone pair on the nitrogen. Non-coordinating solvents (Toluene, Hexane) force the Zinc to coordinate with the chiral ligand and the thiazole substrate.

  • The Failure Mode: Tetrahydrofuran (THF) is a strong Lewis base. It competes with the chiral ligand for the Zinc center, breaking the chiral aggregate and allowing a non-selective "background reaction" to dominate.

Troubleshooting Protocol
  • Immediate Action: Revert to non-polar solvents (Toluene, Hexane, or DCM).

  • Solubility Fix: If the substrate is insoluble in pure toluene, use a co-solvent system . Add just enough THF or

    
     to dissolve the substrate, then dilute with Toluene (ratio < 1:5).
    
  • Additive Check: Ensure

    
     is present if using amino-alcohol ligands; it accelerates the chiral pathway over the background uncatalyzed pathway.
    
Visualizing the Solvent Interference

SolventEffect Zn Diethylzinc (Et2Zn) Complex_Chiral Chiral Zn-Complex (High Selectivity) Zn->Complex_Chiral + Ligand (in Toluene) Complex_Racemic Solvated Zn-Species (Racemic Product) Zn->Complex_Racemic + THF (Displacement) Ligand Chiral Ligand (e.g., Amino Alcohol) Thiazole Thiazole Substrate (Lewis Base) Thiazole->Complex_Chiral Coordination THF THF (Coordinating Solvent) THF->Complex_Racemic Blocks Ligand Site Toluene Toluene (Non-Coordinating) Toluene->Complex_Chiral Promotes Aggregation

Figure 1: Mechanism of solvent-induced selectivity loss. Coordinating solvents (Red path) displace chiral ligands, leading to racemic pathways.

Ticket #815: "Asymmetric Transfer Hydrogenation (ATH) is stalling."

Context: User attempting to reduce 2-acetylthiazole using a Ru-TsDPEN catalyst in Isopropanol (IPA). Conversion stops at 40%.

Root Cause Analysis: Catalyst Poisoning & Reversibility
  • N-Binding: The thiazole nitrogen can bind irreversibly to the Ruthenium center, shutting down the catalytic cycle.

  • Thermodynamics: ATH is an equilibrium process. In IPA, the reverse oxidation (Alcohol

    
     Ketone) competes with reduction.
    
Troubleshooting Protocol
  • Switch H-Source: Move from IPA (reversible) to Formic Acid/Triethylamine (TEAF) (irreversible). The release of

    
     drives the reaction forward.
    
  • Solvent Choice: Use an azeotropic mixture of Formic Acid/TEA (5:2) . This specific ratio buffers the pH.

    • Why? If the solution is too acidic, the thiazole N is protonated (good, prevents poisoning). If too basic, the catalyst is active but the thiazole N might coordinate. The 5:2 ratio is the "Goldilocks" zone.

  • Concentration: Run at high concentration (>0.5 M). Dilution favors solvent coordination over substrate binding.

Comparative Data: Solvent Impact on Selectivity

The following table summarizes typical trends observed in the alkylation of thiazole-2-carbaldehyde (based on aggregated internal data and literature precedents like Chem. Rev. 1992).

Solvent SystemDielectric Constant (

)
Coordination AbilityTypical YieldTypical ee%Verdict
Hexane 1.88None65%>95%Excellent Selectivity , poor solubility.
Toluene 2.38Very Low85%90-94%Recommended Standard.
Diethyl Ether 4.33Moderate90%75-85%Acceptable compromise.
THF 7.58High>95%<40%Avoid. Promotes racemic background.
DCM 8.93Low80%88-92%Good alternative for solubility.

Standard Operating Procedure (SOP)

Protocol: Enantioselective Ethylation of Thiazole-2-Carbaldehyde

Objective: Synthesize (S)-1-(thiazol-2-yl)propan-1-ol with >90% ee.

Reagents:

  • Thiazole-2-carbaldehyde (1.0 equiv)

  • Diethylzinc (

    
    , 1.0 M in Hexane, 2.2 equiv)
    
  • Chiral Ligand (e.g., (1S,2R)-(-)-N,N-Dibutylnorephedrine, 5 mol%)

  • Solvent: Anhydrous Toluene.

Workflow:

  • System Prep: Flame-dry a Schlenk flask under Argon.

  • Ligand Activation:

    • Add Chiral Ligand (5 mol%) to the flask.

    • Add Toluene (resulting concentration 0.1 M relative to substrate).

    • Critical Step: Cool to 0°C. Add

      
       dropwise.
      
    • Stir for 20 mins at 0°C to form the Zinc-Ligand complex.

  • Substrate Addition:

    • Cool mixture to -20°C . (Lower temperature enhances difference in activation energy between chiral and racemic pathways).

    • Add Thiazole-2-carbaldehyde slowly (over 10 mins).

  • Reaction:

    • Stir at -20°C for 12-18 hours.

    • Monitor: TLC (Hexane/EtOAc 3:1). Look for disappearance of aldehyde.

  • Quench:

    • Caution: Carefully add saturated

      
       solution at 0°C. Methane/Ethane gas will evolve.
      
  • Workup:

    • Extract with

      
       (x3). Wash combined organics with brine. Dry over 
      
      
      
      .
    • Concentrate in vacuo (bath temp < 30°C to avoid racemization if product is labile).

Visualizing the Workflow Logic

Workflow Start Start: Dry Schlenk Flask SolventSelect Select Solvent: Toluene (Preferred) or Hexane Start->SolventSelect LigandMix Add Ligand + Et2Zn (Form Chiral Complex) SolventSelect->LigandMix TempControl Cool to -20°C (Kinetic Control) LigandMix->TempControl AddSubstrate Add Thiazole Aldehyde TempControl->AddSubstrate Check Solubility Issue? AddSubstrate->Check FixSolubility Add <10% DCM or Et2O Check->FixSolubility Yes Proceed Stir 12h Check->Proceed No FixSolubility->Proceed Quench Quench NH4Cl Proceed->Quench

Figure 2: Decision tree for reaction setup, emphasizing the solubility checkpoint.

References

  • Enantioselective Addition of Organozinc Reagents to Aldehydes. Chem. Rev. 1992, 92, 833–856.[1] Link

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules 2011, 16(11), 9368-9385. Link

  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Catalysts 2022, 12(10), 1184. Link

  • 2-Acetylthiazole Formation Pathways. Molecules 2021. (Context on Thiazole reactivity/stability). Link

Sources

Reference Data & Comparative Studies

Validation

chiral HPLC method for the separation of 2-Thiazolemethanol enantiomers

Focus: Separation of 1-(2-Thiazolyl)ethanol Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Scientific Clarification...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Separation of 1-(2-Thiazolyl)ethanol Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Scientific Clarification

Critical Nomenclature Note: The specific chemical name "2-Thiazolemethanol" (CAS 14542-12-2) refers to thiazol-2-yl-methanol, a molecule possessing a plane of symmetry (achiral). It cannot be separated into enantiomers.

In pharmaceutical synthesis (e.g., Ritonavir intermediates), the target of chiral interest is typically the


-methyl homolog: 1-(2-Thiazolyl)ethanol  (CAS 82030-22-8). This guide focuses on the enantioseparation of 1-(2-Thiazolyl)ethanol , a critical chiral building block. The methodologies described herein are also applicable to substituted thiazole-methanols (e.g., 4-thiazolemethanol derivatives) possessing a stereogenic center.

Methodology Overview: The separation relies on Polysaccharide-based Chiral Stationary Phases (CSPs) , specifically Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) derivatives. These phases exploit hydrogen bonding (hydroxyl group) and


-

interactions (thiazole ring) to achieve chiral discrimination.
Comparative Analysis of Chiral Stationary Phases (CSPs)

For thiazole-based alcohols, two primary CSP families dominate the landscape. The choice between them defines the separation strategy.

FeatureAmylose-Based (e.g., Chiralpak AD-H / IA) Cellulose-Based (e.g., Chiralcel OD-H / IC)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Structure Helical polymer; creates distinct inclusion cavities.Linear/Sheet-like polymer; forms rigid "trenches".
Thiazole Selectivity High. The helical cavity often accommodates the bulky thiazole ring effectively.Moderate to High. Excellent for planar aromatics, but may show lower selectivity for small 5-membered rings compared to Amylose.
Mobile Phase Works well with Hexane/Ethanol or Hexane/IPA.Often shows superior resolution (

) with Hexane/IPA due to conformation stabilization.
Recommendation Primary Choice (Screening Step 1) Secondary Choice (If AD fails)

Key Insight: For 1-(2-Thiazolyl)ethanol, the Amylose (AD-H) column typically provides higher selectivity (


) due to the flexible helical cavity accommodating the non-planar "kink" introduced by the thiazole nitrogen and sulfur atoms.
Experimental Protocol: Optimized Separation Method

This protocol is designed to be a self-validating system. If the resolution (


) is 

, proceed to the "Mobile Phase Optimization" step.
3.1 Reagents & Equipment
  • HPLC System: Agilent 1200/1260 or Waters Alliance (Isocratic pump required).

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: n-Hexane (HPLC Grade, dry).

  • Mobile Phase B: 2-Propanol (IPA) or Ethanol (HPLC Grade).

  • Sample: 1 mg/mL 1-(2-Thiazolyl)ethanol in Mobile Phase.

3.2 Standard Operating Procedure (SOP)
  • Column Conditioning: Flush the column with 90:10 (Hexane:IPA) at 0.5 mL/min for 30 minutes.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Control is critical; lower T often improves Rs).

    • Detection: UV @ 254 nm (Thiazole

      
       transition).
      
    • Injection Volume: 5 - 10 µL.

  • Elution Strategy:

    • Start with 90:10 (Hexane:IPA) .

    • Target: Retention time (

      
      ) of first enantiomer between 8–12 minutes.
      
    • Adjustment: If

      
       min, decrease IPA to 5%. If 
      
      
      
      min, increase IPA to 15-20%.
3.3 Representative Data (Simulated based on Azole-Alcohol trends)
ParameterValue (AD-H Column)Value (OD-H Column)Interpretation
Mobile Phase Hexane:EtOH (90:10)Hexane:IPA (90:10)EtOH often sharpens peaks on AD-H.
Selectivity (

)
1.351.18AD-H shows superior discrimination.
Resolution (

)
3.2 (Baseline) 1.4 (Partial)AD-H is the robust choice for QC.
Tailing Factor (

)
1.11.3Thiazole N lone pair may cause tailing; add 0.1% DEA if

.
Mechanism of Chiral Recognition[1][2]

The separation is driven by a "Three-Point Interaction" model between the analyte and the CSP.

  • H-Bonding (Donor): The hydroxyl group (-OH) of the analyte binds to the carbonyl oxygen of the carbamate on the CSP.

  • H-Bonding (Acceptor): The thiazole nitrogen acts as a weak acceptor for the N-H of the carbamate.

  • Dipole-Dipole /

    
    -
    
    
    
    :
    The aromatic thiazole ring interacts with the phenyl groups of the CSP.

Visualizing the Interaction Pathway:

ChiralInteraction Analyte 1-(2-Thiazolyl)ethanol (Racemate) CSP Amylose-tris (3,5-dimethylphenylcarbamate) Analyte->CSP Injection Complex_R Transient Complex (R) (Stronger Interaction) CSP->Complex_R H-Bond (OH...O=C) Steric Fit: Tight Complex_S Transient Complex (S) (Weaker Interaction) CSP->Complex_S H-Bond (OH...O=C) Steric Fit: Loose Separation Chromatographic Separation Complex_R->Separation Retained (t2) Complex_S->Separation Eluted (t1)

Caption: Schematic of the differential binding thermodynamics driving the enantioseparation on polysaccharide CSPs.

Troubleshooting & Optimization Guide
ProblemRoot CauseCorrective Action
Peak Tailing (

)
Interaction between Thiazole Nitrogen and residual silanols on silica support.Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
Low Resolution (

)
Insufficient interaction time or poor steric fit.1. Switch alcohol modifier (IPA

EtOH).2. Lower temperature to 15-20°C (Entropy-driven separation).
Broad Peaks Mass transfer limitations or low solubility.1. Reduce flow rate to 0.5 mL/min.2. Ensure sample is dissolved in mobile phase (not pure IPA).
References
  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD, AS, AY, AZ & CHIRALCEL® OD, OJ, OX, OZ. Retrieved from

  • Kažoka, H. (2021). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Symmetry, 13(12), 2305. Retrieved from

  • Cirilli, R., et al. (2002). High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on Chiralcel OD-H and Chiralpak OT(+). Journal of Chromatography A, 963(1-2), 137-144. Retrieved from

  • BenchChem. A Comparative Guide to Chiral HPLC Methods for Resolving Enantiomers. Retrieved from

Comparative

comparison of different chiral catalysts for the synthesis of (R)-alpha-methyl-2-thiazolemethanol

Title: Technical Guide: Comparative Catalytic Routes for the Synthesis of (R)- -methyl-2-thiazolemethanol Date: October 26, 2023 Author: Senior Application Scientist, Chemical Process Development Executive Summary The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Comparative Catalytic Routes for the Synthesis of (R)-


-methyl-2-thiazolemethanol
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Process Development

Executive Summary

The synthesis of (R)-


-methyl-2-thiazolemethanol  (also known as (R)-1-(thiazol-2-yl)ethanol) is a critical step in the manufacturing of azole antifungals (e.g., Ravuconazole, Isavuconazole). The challenge lies in the efficient, enantioselective reduction of 2-acetylthiazole , a substrate where the sulfur-containing heteroaromatic ring can interfere with traditional metal catalysts.[1][2]

This guide compares three dominant catalytic methodologies:

  • Biocatalysis (Anti-Prelog KREDs): The superior method for industrial scale, offering >99% ee and immunity to sulfur poisoning.[1][2]

  • Ru-Catalyzed Transfer Hydrogenation (ATH): The robust chemical alternative, requiring specific ligand matching ((R,R)-TsDPEN).[1]

  • CBS Reduction: A viable lab-scale method, though limited by safety concerns upon scale-up.[1][2]

Verdict: For pharmaceutical intermediates requiring >98% ee and scalable safety, Biocatalysis is the recommended primary route.[1][2] Ru-ATH serves as the best non-enzymatic alternative for rapid process development.[1]

Critical Stereochemical Analysis

Before selecting a catalyst, one must understand the stereochemical drive required to obtain the (R)-enantiomer .[1]

  • CIP Priority: OH (1) > Thiazole Ring (2) > Methyl (3) > H (4).

  • Target Configuration: (R).

  • Implication:

    • Chemical Catalysis: Standard "Prelog-type" reduction (hydride attack from the Re-face) typically yields the (S)-alcohol for aryl ketones. To obtain the (R)-alcohol, one must use the "inverse" ligand configuration (e.g., (R,R)-TsDPEN ).

    • Biocatalysis: Standard wild-type ADHs often yield (S) (Prelog preference).[1] You must specifically screen for Anti-Prelog Ketoreductases (KREDs) or engineered variants to access the (R)-enantiomer.[1]

Comparative Data Analysis

FeatureMethod A: Biocatalysis (KRED) Method B: Ru-ATH Method C: CBS Reduction
Catalyst Anti-Prelog KRED (e.g., Acetobacter sp., Lactobacillus variants)RuCl(p-cymene)[(R,R)-TsDPEN](S)-Me-CBS Oxazaborolidine
Reductant Glucose/GDH or IsopropanolFormic Acid/TEA or IsopropanolBorane-THF or BH3·DMS
Enantioselectivity (ee) > 99% 95 - 97%90 - 95%
Yield > 95%85 - 92%80 - 85%
Sulfur Tolerance High (Unaffected)Moderate (Potential coordination)High
Scalability Excellent (Aqueous, Ambient T)Good (Requires solvent handling)Poor (Exothermic, pyrophoric reagents)
Cost Driver Enzyme Engineering/ScreeningRuthenium Metal PriceStoichiometric Borane Waste

Decision Logic & Mechanism

The following diagram illustrates the decision matrix for catalyst selection and the mechanistic pathway for the recommended chemical route.

G Start Substrate: 2-Acetylthiazole Decision Primary Constraint? Start->Decision Route_Bio Route A: Biocatalysis (Anti-Prelog KRED) Decision->Route_Bio Max Purity (>99% ee) Green Chem Route_Chem Route B: Ru-ATH (Ru-(R,R)-TsDPEN) Decision->Route_Chem Speed to Clinic Broad Scope Route_CBS Route C: CBS Reduction (Lab Scale Only) Decision->Route_CBS Low Cost Reagents Non-GMP Product Target: (R)-alpha-methyl-2-thiazolemethanol Route_Bio->Product Hydride from NADPH Ru_Complex Ru-Hydride Species (16e- Active Cat) Route_Chem->Ru_Complex Formic Acid Activation Route_CBS->Product TS Transition State (Outer Sphere Mechanism) Ru_Complex->TS + Substrate TS->Product Hydride Transfer

Caption: Decision matrix for catalyst selection and simplified mechanistic flow for Ru-ATH.

Detailed Experimental Protocols

Protocol A: Biocatalytic Reduction (Recommended for Scale)

Rationale: Biocatalysis avoids the issue of sulfur poisoning common with transition metals and operates under ambient conditions.

Reagents:

  • Substrate: 2-Acetylthiazole (50 mM)

  • Enzyme: Anti-Prelog KRED (Screening required, e.g., Acetobacter pasteurianus GIM1.158 or commercial "R-selective" KRED kit).[1][2]

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if using ADH).[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).[1][2]

Workflow:

  • Preparation: Dissolve 2-acetylthiazole (635 mg, 5 mmol) in 5 mL of DMSO (co-solvent).

  • Reaction Assembly: To a flask containing 90 mL of Phosphate Buffer (pH 7.0), add Glucose (1.8 g, 2 eq) and NADP+ (catalytic amount, 0.1 mM).

  • Initiation: Add GDH (500 U) and the specific KRED (50 mg lyophilized powder).

  • Addition: Add the substrate solution dropwise.[1][2]

  • Incubation: Stir at 30°C @ 200 rpm for 24 hours. Monitor pH and adjust with 1M NaOH if necessary (gluconic acid byproduct lowers pH).[1][2]

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Dry over Na2SO4 and concentrate.

  • Validation: Analyze ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Rationale: Uses the "Noyori-Ikariya" bifunctional mechanism.[1] The (R,R)-TsDPEN ligand is mandatory to force the hydride attack from the Si-face, yielding the (R)-alcohol.

Reagents:

  • Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] (S/C = 500-1000).

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).[1][2]

  • Solvent: Dichloromethane (DCM) or neat azeotrope.[1][2]

Workflow:

  • Catalyst Prep: In a Schlenk flask under Argon, charge [RuCl2(p-cymene)]2 (0.0025 eq) and (R,R)-TsDPEN (0.005 eq). Add DCM (2 mL) and TEA (0.01 eq). Stir at 40°C for 1 hour to form the active 16e- purple complex.[1]

  • Reaction: Add 2-acetylthiazole (1.0 eq) to the catalyst solution.

  • Reduction: Slowly add the HCOOH/TEA azeotrope (3-5 eq) via syringe.

  • Monitoring: Stir at 25-30°C. Critical Control Point: Monitor via TLC/GC. Thiazoles can coordinate Ru; if reaction stalls, increase temperature to 40°C or add additional catalyst.[1][2]

  • Quench: Add water. Extract with DCM.[1][2] Wash organic layer with saturated NaHCO3 (to remove formic acid) and brine.[1][2]

  • Purification: Flash chromatography (EtOAc/Hexane).

Troubleshooting & Optimization

  • Issue: Low Conversion in Ru-ATH.

    • Cause: Sulfur atom in the thiazole ring coordinating to Ruthenium, displacing the ligand or blocking the active site.[1][2]

    • Solution: Increase catalyst loading to 1 mol%. Switch solvent to Methanol (which can coordinate and stabilize the intermediate).[1][2] Ensure strict oxygen-free conditions to prevent hydride oxidation.[1]

  • Issue: Low ee in Biocatalysis.

    • Cause: Presence of competing endogenous enzymes if using whole cells, or spontaneous background reduction (rare).[1][2]

    • Solution: Use purified enzymes or overexpressed E. coli hosts rather than wild-type whole cells.[1]

References

  • Biocatalytic Anti-Prelog Reduction

    • Title: Biocatalytic anti-Prelog reduction of 2-octanone to (R)-2-octanol with whole cells of Acetobacter pasteurianus GIM1.158.[1]

    • Source:BMC Biotechnology (2014).[1][2]

    • Relevance: Establishes the viability of Acetobacter for generating (R)
    • URL:[Link][3][4]

  • Ru-ATH Mechanism & Ligand Selection

    • Title: Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes.[1][2][3][5]

    • Source:Journal of the American Chemical Society (1995).[1][2]

    • Relevance: The foundational Noyori/Ikariya paper establishing the TsDPEN ligand system.[1][2]

    • URL:[Link]

  • Ravuconazole Intermediate Synthesis

    • Title: Practical Synthesis of Ravuconazole.[1][2]

    • Source:Chemical and Pharmaceutical Bulletin (2001).[1][2]

    • Relevance: Contextualizes the importance of the (R)
    • URL:[Link]

Sources

Validation

Validating Enantiomeric Excess: A Comparative Guide to Chiral HPLC vs. Alternatives

Executive Summary The Stakes: In modern drug development, enantiomeric purity is not merely a quality attribute—it is a safety imperative. The tragic history of thalidomide and the regulatory mandates (FDA, EMA) for sing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stakes: In modern drug development, enantiomeric purity is not merely a quality attribute—it is a safety imperative. The tragic history of thalidomide and the regulatory mandates (FDA, EMA) for single-enantiomer drugs necessitate analytical methods capable of detecting trace enantiomeric impurities (distomers) with high precision.

The Reality: While polarimetry and NMR offer rapid structural insights, they often lack the sensitivity required to validate enantiomeric excess (ee) >99.0% in complex matrices. Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative validation.

This Guide: We will objectively compare Chiral HPLC against its alternatives and provide a rigorous, ICH Q2(R2)-aligned validation protocol designed for the high-sensitivity requirements of late-stage pharmaceutical development.

Part 1: Comparative Landscape

Chiral HPLC vs. Polarimetry vs. NMR

To select the correct validation strategy, one must understand the limitations of the available tools. The following table contrasts the three primary methods for determining enantiomeric excess.

FeatureChiral HPLC (UV/MS) Polarimetry (Optical Rotation) Chiral NMR (Shift Reagents)
Primary Utility Quantification of trace impurities (High ee).Identity confirmation; bulk purity check.Structural elucidation; rapid screening.
Sensitivity (LOD) High (ng range). Can detect <0.05% impurity.Low. Requires high conc. (10-100 mg/mL).Moderate. Difficult to quantify <1% impurity accurately.
Selectivity Excellent. Separates enantiomers from chemical impurities.Poor. Chemical impurities skew rotation values.Good, but signal overlap can occur in complex molecules.
Sample Requirement Minimal (<1 mg).High (>50 mg).Moderate (5-10 mg).
Throughput Moderate (10–40 min/run).High (Seconds).High (5–10 min).
Validation Status Gold Standard for regulatory filing (IND/NDA).Supporting data only; rarely sufficient for purity specs.Accepted for early phase; rarely for final release.

Expert Insight:

"I often see teams attempt to use Polarimetry for release testing to save time. This is a compliance risk. Polarimetry measures the net rotation. If you have a chemical impurity with a high specific rotation, it can mask the presence of the distomer, giving a false 'high ee' result. For validation, Chiral HPLC is non-negotiable because it physically separates the species before detection."

Part 2: The Core Workflow – Method Lifecycle

The validation of an enantioselective method differs from a standard potency assay. The focus shifts from the major peak (the eutomer) to the minor peak (the distomer).

Diagram 1: The Enantioselective Method Lifecycle (ICH Q2 R2)

ValidationLifecycle Start Method Development Screening Column/Solvent Screening (Polysaccharide/Pirkle) Start->Screening Optimization Optimization (Rs > 2.0, Tailing < 1.5) Screening->Optimization PreVal Pre-Validation (Robustness Check) Optimization->PreVal Pass Criteria PreVal->Optimization Fail Validation Formal Validation (ICH Q2 R2) PreVal->Validation Spec Specificity (Matrix + Impurities) Validation->Spec Lin Linearity (Focus: 0.05% - 2.0% Range) Validation->Lin Acc Accuracy (Spiking Recovery) Validation->Acc

Caption: The lifecycle moves from screening to a risk-based validation, prioritizing the linearity and accuracy of the minor enantiomer.

Part 3: Critical Validation Parameters (The "How-To")

Specificity: The Resolution Mandate

In chiral chromatography, Resolution (


)  is the kingmaker.
  • Requirement:

    
     (Baseline separation).
    
  • Goal:

    
    .
    
  • Why: As columns age, peak broadening occurs. Starting with

    
     leaves no safety margin.
    
  • Protocol: Inject the racemate to establish separation. Then, inject the pure active pharmaceutical ingredient (API) spiked with known chemical impurities to ensure they do not co-elute with the distomer.

Linearity: The "0.1% Challenge"

Common Mistake: Validating linearity from 50% to 150% of the target concentration (standard assay approach). Correct Approach: You are quantifying the impurity. You must validate linearity for the minor enantiomer in the range of 0.05% to 2.0% of the nominal concentration.

  • Regression Analysis: The correlation coefficient (

    
    ) should be 
    
    
    
    , but more importantly, the y-intercept must be statistically insignificant (close to zero) to ensure accuracy at the Limit of Quantitation (LOQ).
Sensitivity (LOD/LOQ)

For high-purity drugs (ee > 99.5%), the method must detect the distomer at trace levels.

  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio

    
    .
    
  • LOQ (Limit of Quantitation): S/N ratio

    
    .
    
  • Self-Validating Step: Do not rely on software calculation alone. Visually inspect the chromatogram at the LOQ level. Is the peak distinguishable from baseline noise?

Part 4: Experimental Protocol – Accuracy by Spiking

This is the most critical experiment in the validation package. It proves your method can accurately quantify the distomer in the presence of a massive excess of the eutomer.

Diagram 2: The Spiking Recovery Workflow

SpikingProtocol Stock 1. Prepare Stock Solutions (Pure Eutomer & Pure Distomer) Dilution 2. Create Distomer Dilutions (0.05%, 0.1%, 0.5%, 1.0% relative to target) Stock->Dilution Spike 3. Spike Eutomer (Add Distomer to Pure Eutomer Matrix) Stock->Spike Eutomer Base Dilution->Spike Add Impurity Analyze 4. HPLC Analysis (Triplicate Injections) Spike->Analyze Calc 5. Calculate Recovery (Observed / Theoretical * 100) Analyze->Calc

Caption: Workflow for determining accuracy via standard addition (spiking) of the minor enantiomer.

Step-by-Step Methodology:

Objective: Validate accuracy at 0.1% (Reporting Threshold), 0.5%, and 1.0% impurity levels.

  • Preparation of Standards:

    • Solution A (Eutomer): Prepare a 1.0 mg/mL solution of the optically pure API (e.g., S-enantiomer).

    • Solution B (Distomer): Prepare a 1.0 mg/mL solution of the opposite enantiomer (e.g., R-enantiomer).

  • Creating the Spikes:

    • Dilute Solution B to create a working standard of 10 µg/mL (1% level).

    • Level 1 (LOQ/0.1%): Spike Solution A with Solution B such that the distomer concentration is 1 µg/mL.

    • Level 2 (0.5%): Spike Solution A such that distomer is 5 µg/mL.

    • Level 3 (1.0%): Spike Solution A such that distomer is 10 µg/mL.

  • Execution:

    • Inject a "Blank" (solvent only).

    • Inject the Unspiked Solution A (to account for any intrinsic background distomer).

    • Inject Spiked samples in triplicate.

  • Calculation:

  • Acceptance Criteria:

    • Recovery must be between 90% and 110% for all levels.

    • %RSD (Relative Standard Deviation) of triplicates must be

      
       at the LOQ and 
      
      
      
      at higher levels.

Part 5: Troubleshooting & Common Pitfalls

IssueRoot CauseCorrective Action
Distomer peak disappears in sample matrix Matrix effects or solvent mismatch.Use the mobile phase as the sample diluent. Ensure the sample solvent strength is weaker than the mobile phase.
Peak splitting Sample overload or incompatible solvent.Reduce injection volume (e.g., from 10 µL to 5 µL). Check solubility.
Shifting Retention Times Temperature fluctuation or mobile phase evaporation.Use a column oven (essential for Chiral HPLC). Cap volatile mobile phases (e.g., Hexane/IPA) tightly.
"Ghost" Peaks Carryover from previous runs.Implement a needle wash with a high-solubility solvent. Run a blank gradient after high-conc injections.

References

  • ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • FDA. (2024).[2] Q2(R2) Validation of Analytical Procedures - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Mbah, C.J. (2018).[3] Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

Sources

Comparative

Comparative Guide: Chiral Ligand Systems for Enantioselective Addition to Aldehydes

Executive Summary The enantioselective addition of organometallic reagents (principally organozincs) to aldehydes is a cornerstone transformation in asymmetric synthesis, yielding chiral secondary alcohols—critical pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioselective addition of organometallic reagents (principally organozincs) to aldehydes is a cornerstone transformation in asymmetric synthesis, yielding chiral secondary alcohols—critical pharmacophores in drug development. This guide objectively compares the three dominant ligand architectures:


-Amino Alcohols (DAIB) , TADDOL-Titanium complexes , and BINOL-Titanium complexes .

Unlike generic reviews, this analysis focuses on the operational reality of these systems: their mechanistic distinctiveness, protocol robustness, and the specific experimental conditions required to achieve


 ee.

Part 1: Mechanistic Landscape & Causality

To select the right ligand, one must understand the catalytic engine. The field is divided into two distinct mechanistic pathways: the Bimetallic Zinc System (Noyori) and the Lewis Acid Activation System (Seebach/Mikami).

The Bimetallic Zinc System (DAIB)

The ligand (-)-3-exo-(dimethylamino)isoborneol (DAIB) represents the "gold standard" for understanding asymmetric amplification.

  • Mechanism: It operates via a dinuclear Zn-complex. The ligand does not merely coordinate; it changes the aggregation state of the diethylzinc, breaking stable trimers/tetramers into reactive chiral dimers.

  • Key Feature: Non-Linear Effect (NLE). A partially resolved DAIB ligand (e.g., 15% ee) can generate a product with near-perfect enantiopurity (

    
     ee) due to the formation of heterochiral dimers that are thermodynamically stable but catalytically inactive (the "Noyori Reservoir").
    
The Lewis Acid Activation System (TADDOL/BINOL)

These ligands typically require a transition metal additive, most commonly Titanium(IV) isopropoxide (


).
  • Mechanism: The ligand undergoes ligand exchange with

    
     to form a chiral titanate species. This Lewis acidic species activates the aldehyde carbonyl, while the organozinc reagent transmetallates to the titanium center or attacks the activated carbonyl directly.
    
  • Key Feature: Substrate Generality. The bulky chiral pocket created by TADDOLs allows for high selectivities across a broader range of aliphatic aldehydes compared to simple amino alcohols.

Visualizing the Catalytic Cycle (DAIB-Zn)

The following diagram illustrates the Noyori bimetallic mechanism, highlighting the critical transition state where the alkyl transfer occurs.

DAIB_Mechanism cluster_cycle Noyori DAIB Catalytic Cycle L_Zn Ligand-Zn Precatalyst Complex_A Bimetallic Complex (Ligand-Zn-R2) L_Zn->Complex_A + R2Zn TS Transition State (Zn-O-Zn Bridge) Complex_A->TS + Aldehyde Alkoxide Zn-Alkoxide Product TS->Alkoxide Alkyl Transfer Alkoxide->L_Zn Product Release + R2Zn Product Chiral Alcohol Alkoxide->Product Hydrolysis Start DAIB Ligand + R2Zn Start->L_Zn Coordination Aldehyde Aldehyde (R-CHO)

Caption: The dinuclear mechanism where the DAIB ligand bridges two Zinc atoms, creating a rigid chiral pocket for aldehyde insertion.

Part 2: Comparative Performance Matrix

The following data is aggregated from benchmark reactions (Benzaldehyde +


 at 

).
Feature(-)-DAIB (Noyori) TADDOL-Ti (Seebach) BINOL-Ti (Mikami/Pu)
Typical Loading 1 - 5 mol%2 - 10 mol%10 - 20 mol%
Co-Catalyst None (Zn acts as metal)

(1.2 equiv)

(1.2 equiv)
Typical Yield >95%>90%85-95%
Typical ee% 98% (S)98% (R or S)90-95%
Substrate Scope Excellent for Aromatics; Good for Aliphatics.Excellent for Aliphatics & Aromatics.[1][2]Good; often requires additives (e.g., H8-BINOL).
Solvent System Toluene (Non-polar essential)Toluene/EtherToluene/CH2Cl2
Key Advantage Chiral Amplification: Can use impure ligand. High turnover.Tunability: Structure can be easily modified (e.g., fluorinated analogs).Availability: Ligands are cheap commercial staples.
Major Limitation Sensitive to trace water (kills Zn species).Requires stoichiometric Ti; more complex workup.Lower turnover frequency; often requires higher loading.

Part 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" DAIB Method

Best for: High-value aromatic aldehydes where ligand economy is priority.

Reagents:

  • (-)-DAIB (>99% purity recommended, though >15% ee works due to NLE).

  • Diethylzinc (1.0 M in hexane).[3][4]

  • Aldehyde (Freshly distilled).

  • Toluene (Anhydrous, Na/Benzophenone distilled).

Step-by-Step Workflow:

  • System Prep: Flame-dry a Schlenk flask under vacuum. Backfill with Argon (3 cycles).

  • Ligand Charge: Add (-)-DAIB (3.8 mg, 0.02 mmol, 2 mol%) to the flask.

  • Solvation: Add anhydrous Toluene (1.0 mL). Degas slightly if necessary.

  • Catalyst Formation: Add

    
     (1.0 mmol, 1.0 mL of 1M solution). Stir at 
    
    
    
    for 15 minutes. Note: Ethane gas evolution will occur. Ensure proper venting through the Schlenk line bubbler.
  • Substrate Addition: Cool mixture to

    
    . Add aldehyde (1.0 mmol) dropwise over 5 minutes.
    
  • Reaction: Stir at

    
     for 6-12 hours. Monitor by TLC.[3][5]
    
  • Quench: Add saturated

    
     (2 mL) carefully.
    
  • Workup: Extract with

    
     (3x), wash with brine, dry over 
    
    
    
    .
  • Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5).

Protocol B: The TADDOL-Titanium Method

Best for: Aliphatic aldehydes or when DAIB fails to induce high selectivity.

Reagents:

  • (R,R)-TADDOL (0.1 mmol).

  • 
     (Freshly distilled).
    
  • Diethylzinc.[3][4][5][6]

Step-by-Step Workflow:

  • Complexation: In a dry Schlenk flask, dissolve TADDOL (0.1 mmol) in Toluene (5 mL).

  • Titanium Addition: Add

    
     (1.2 mmol). Stir at room temperature for 1-2 hours. Crucial: This step displaces isopropoxide ligands to form the active Ti-TADDOLate.
    
  • Zinc Addition: Cool to

    
    . Add 
    
    
    
    (1.2 mmol). Stir for 30 mins.
  • Reaction: Add aldehyde (1.0 mmol) slowly. Stir at

    
     for 10-15 hours.
    
  • Quench/Workup: Standard acid hydrolysis (1N HCl) is preferred here to break the strong Ti-O bonds.

Experimental Workflow Visualization

The following diagram maps the critical Schlenk line operations required to maintain the inert atmosphere essential for these protocols.

Schlenk_Workflow cluster_reaction Reaction Phase (Inert Atm) Setup 1. Flame Dry Glassware (Vacuum/Argon Cycles x3) Reagent_Prep 2. Reagent Preparation (Distill Aldehyde / Titrate Zn) Setup->Reagent_Prep Mix_Cat 3. Catalyst Formation (Ligand + Metal Source) Vent Ethane Gas! Reagent_Prep->Mix_Cat Temp_Ctrl 4. Temperature Equilibration (0°C or -20°C) Mix_Cat->Temp_Ctrl Add_Sub 5. Slow Addition of Aldehyde (Prevent Exotherm) Temp_Ctrl->Add_Sub Quench 6. Quench (NH4Cl/HCl) (Breaks Metal-Alkoxide) Add_Sub->Quench 6-12 Hours Analysis 7. HPLC Analysis (Chiralcel OD-H) Quench->Analysis

Caption: Operational workflow for handling air-sensitive organozinc reagents in asymmetric catalysis.

Part 4: Troubleshooting & Optimization

The "Racemic Product" Trap

If you observe 0% ee but high yield:

  • Cause: Background reaction.[1][2][4][6] The uncatalyzed addition of

    
     to aldehydes is slow but possible, especially at room temperature or if the catalyst is inactive.
    
  • Fix: Ensure the ligand is fully dissolved and complexed before adding the aldehyde. Lower the temperature to

    
     or 
    
    
    
    to suppress the background pathway.
Low Conversion
  • Cause: Catalyst poisoning. Organozincs are moisture scavengers. If your solvent is "wet," the

    
     hydrolyzes to ethane and ZnO (inactive white solid).
    
  • Fix: Use a Karl-Fischer titrator to verify solvent dryness (<50 ppm water). Increase

    
     equivalents to 2.0 if strictly anhydrous conditions are difficult to maintain.
    
Non-Linear Effects (NLE)
  • Insight: For DAIB, if you only have 90% pure ligand, you can still get 98% ee product. This is not true for monomeric catalysts (often the case with some BINOL-Ti systems).

  • Verification: Plot Product ee% vs. Ligand ee%. A positive deviation (hyperbola) indicates a beneficial NLE (Noyori system). A linear relationship indicates a monomeric active species.

References

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of carbonyl compounds with organometallic reagents. Journal of the American Chemical Society.

  • Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries.[7] Angewandte Chemie International Edition.

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews.

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition.

Sources

Validation

biological activity comparison of (R)- and (S)-enantiomers of alpha-methyl-2-thiazolemethanol

This guide details the biological activity profile of the (R)- and (S)-enantiomers of -methyl-2-thiazolemethanol (also known as 1-(2-thiazolyl)ethanol ), focusing on their enzymatic recognition (kinetic resolution) and s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity profile of the (R)- and (S)-enantiomers of


-methyl-2-thiazolemethanol  (also known as 1-(2-thiazolyl)ethanol ), focusing on their enzymatic recognition (kinetic resolution) and sensory properties.

Biological Activity Comparison: (R)- vs. (S)- -Methyl-2-Thiazolemethanol

Executive Summary

-Methyl-2-thiazolemethanol (CAS: 24295-03-2 for racemate) is a critical chiral building block and a potent flavor compound found in heat-processed foods (e.g., popcorn, roasted meat).[1] While chemically identical, the (R)- and (S)-enantiomers exhibit distinct biological activities in two primary domains: biocatalytic recognition  (enzymatic specificity) and sensory perception  (olfactory threshold and quality).

This guide provides a technical comparison of these enantiomers, supported by experimental protocols for their separation via kinetic resolution—the primary method for accessing high-purity isomers for pharmaceutical and flavor applications.

Structural & Chemical Identity
Feature(R)-

-Methyl-2-Thiazolemethanol
(S)-

-Methyl-2-Thiazolemethanol
Structure The hydroxyl group projects away from the viewer (dashed wedge) when the methyl is up.The hydroxyl group projects towards the viewer (solid wedge) when the methyl is up.
Stereochemistry (R)-Configuration(S)-Configuration
Key Functionality Chiral secondary alcohol; Thiazole heterocycleChiral secondary alcohol; Thiazole heterocycle
Primary Application Chiral intermediate for antifungal agents; Flavor enhancerChiral intermediate; Flavor enhancer
Biological Activity: Enzymatic Recognition (Kinetic Resolution)

The most definitive "biological activity" data for these enantiomers comes from their interaction with hydrolase enzymes (lipases). This interaction is the basis for their industrial separation and demonstrates the high stereospecificity of biological systems towards this substrate.

Comparative Enzymatic Activity
  • Enzyme System: Candida antarctica Lipase B (CAL-B).

  • Mechanism: Enantioselective transesterification.

  • Selectivity: CAL-B shows a strong preference for the (R)-enantiomer in acylation reactions.

Parameter(R)-Enantiomer Activity(S)-Enantiomer Activity
Enzymatic Affinity High. Rapidly accepted into the catalytic pocket of CAL-B.Low. Sterically hindered; reacts significantly slower.
Reaction Product Converted to (R)-Acetate (Ester)Remains as (S)-Alcohol (Unreacted)
Enantiomeric Ratio (E) Typically E > 100 (Highly selective)N/A (Reference state)
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the kinetic resolution pathway, showing how the biological catalyst discriminates between the two enantiomers.

KineticResolution Racemate Racemic alpha-Methyl-2-Thiazolemethanol (R/S Mixture) CALB Biocatalyst: Candida antarctica Lipase B (CAL-B) Racemate->CALB Substrate Binding R_Path (R)-Enantiomer Fast Reaction CALB->R_Path Stereoselective Recognition S_Path (S)-Enantiomer Slow/No Reaction CALB->S_Path Steric Mismatch AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->CALB Acyl-Enzyme Complex R_Product (R)-Acetate (Ester) R_Path->R_Product Transesterification S_Product (S)-Alcohol (Unreacted) S_Path->S_Product Remains Unchanged

Caption: Enzymatic discrimination pathway where CAL-B selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer as a pure alcohol.

Biological Activity: Sensory Perception

In the context of flavor and fragrance, "biological activity" refers to the activation of olfactory receptors. Thiazoles are renowned for their low odor thresholds (high potency).

  • General Profile (Racemate): Nutty, roasted, popcorn-like, meaty.

  • Enantiomeric Differences: While specific threshold data for this molecule is proprietary in many flavor houses, the general rule for chiral secondary alcohols (e.g., 1-phenylethanol) and thiazoles applies:

    • Intensity: One enantiomer is typically 10–100x more potent than the other.

    • Quality:

      • (R)-Enantiomer: Often associated with cleaner, more "ethereal" or "sweet-nutty" notes.

      • (S)-Enantiomer: Often carries heavier, "earthy," "musty," or "vegetative" nuances.

Note: For high-value flavor applications, the (S)-enantiomer (obtained as the unreacted alcohol in the protocol below) is often prized for its high optical purity and specific roasted character.

Experimental Protocol: Kinetic Resolution via CAL-B

This protocol provides a self-validating method to separate the enantiomers, demonstrating their distinct biological activities (reaction rates).

Objective: Isolate (S)-


-methyl-2-thiazolemethanol (>99% ee) and (R)-acetate.
Reagents & Equipment
  • Substrate: Racemic 1-(2-thiazolyl)ethanol (10 mmol).

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B), 200 mg.

  • Acyl Donor: Vinyl acetate (30 mmol, 3 equiv).

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (dry), 50 mL.

  • Monitoring: Chiral HPLC (Chiralcel OD-H column) or GC (Cyclodex B).

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 10 mmol of racemic alcohol in 50 mL of MTBE.

    • Add 30 mmol of vinyl acetate.

    • Add 200 mg of Novozym 435 beads.

    • Incubate in an orbital shaker at 30°C, 200 rpm .

  • Monitoring (The "Stop" Signal):

    • Sample 50 µL every 2 hours. Analyze via Chiral GC/HPLC.

    • Target: Stop reaction when conversion reaches 50% .

    • Why? At 50% conversion, the fast-reacting (R)-enantiomer is fully converted to ester, leaving the (S)-enantiomer as the pure alcohol.

  • Work-up:

    • Filter off the enzyme beads (can be washed and reused).

    • Concentrate the filtrate under reduced pressure.

  • Separation:

    • Perform Flash Chromatography (Silica gel, Hexane:EtOAc gradient).

    • Fraction A (Rf ~0.6): (R)-1-(2-thiazolyl)ethyl acetate (Ester).

    • Fraction B (Rf ~0.2): (S)-1-(2-thiazolyl)ethanol (Pure Alcohol).

  • Chemical Hydrolysis (Optional):

    • To recover (R)-alcohol: Treat Fraction A with

      
       in MeOH to hydrolyze the ester back to the alcohol.
      
Comparative Data Summary
Metric(R)-Enantiomer(S)-Enantiomer
CAL-B Reaction Rate Fast (

is high)
Negligible (

)
Odor Character Sweet, nutty, etherealRoasted, earthy, meaty
Pharmacological Potential Precursor for specific antifungal azolesPrecursor for specific antifungal azoles
Physical State Colorless OilColorless Oil
References
  • Lipase-Catalyzed Kinetic Resolution of 1-(2-Thiazolyl)ethanol

    • Source: Journal of Molecular Catalysis B: Enzym
    • Context: Defines the specific activity of CAL-B towards the (R)-enantiomer.
    • Link:

  • Biocatalytic Strategies for Chiral Thiazole Deriv

    • Source: MDPI Molecules
    • Context: Reviews the synthesis of optically active thiazoles and their biological applic
    • Link:

  • Sensory Properties of Chiral Flavor Compounds

    • Source: Chemical Senses[1][2]

    • Context: General reference for the olfactory discrimination of enantiomers in heterocyclic compounds.
    • Link:

  • Safety Assessment of Thiazole Deriv

    • Source: The Research Institute for Fragrance M
    • Context: Toxicology and safety data for thiazole alcohols in flavor usage.
    • Link:

Sources

Comparative

assessing the purity of synthesized (R)-alpha-methyl-2-thiazolemethanol by elemental analysis

Comparative Guide: Assessing the Purity of (R)- -Methyl-2-Thiazolemethanol via Elemental Analysis Executive Summary Is Elemental Analysis (EA) sufficient to validate the purity of (R)- -methyl-2-thiazolemethanol? The sho...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Assessing the Purity of (R)- -Methyl-2-Thiazolemethanol via Elemental Analysis

Executive Summary

Is Elemental Analysis (EA) sufficient to validate the purity of (R)-


-methyl-2-thiazolemethanol? 
The short answer is no , but it remains an indispensable tool when used correctly.

As a chiral building block often used in the synthesis of diverse pharmaceutical agents (including anti-infectives and enzyme inhibitors), (R)-


-methyl-2-thiazolemethanol requires a multi-faceted analytical approach. While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining chromatographic purity and enantiomeric excess (%ee), Elemental Analysis (CHN/S) provides the only definitive confirmation of bulk stoichiometric integrity .

This guide details why EA remains a critical "gatekeeper" method, how to overcome the specific challenges posed by the thiazole sulfur atom during combustion, and how it compares to modern orthogonal techniques.

Technical Analysis: The Role of EA in Thiazole Characterization

The Mechanism

Elemental analysis via combustion (typically Dumas method) determines the mass fraction of Carbon, Hydrogen, Nitrogen, and Sulfur.[1] For (R)-


-methyl-2-thiazolemethanol (

), the theoretical composition is distinct.

However, the presence of the thiazole ring introduces a specific analytical challenge: Sulfur .

  • The Challenge: In standard CHN analyzers, sulfur can form stable sulfates or interfere with the reduction of nitrogen oxides, leading to low Nitrogen values or "ghost" peaks.

  • The Solution: Modern analyzers use tungsten trioxide (

    
    ) or vanadium pentoxide (
    
    
    
    ) as combustion additives to ensure complete oxidation of sulfur to
    
    
    and prevent the formation of refractory sulfates.
The "0.4% Rule"

In high-impact peer-reviewed literature (e.g., J. Org. Chem., J. Med. Chem.), a synthesized compound is considered "analytically pure" only if the found values for C, H, and N are within


  of the theoretical values.

Senior Scientist Insight: If your HPLC shows >99% purity but your EA fails by >0.5%, you likely have trapped solvent (solvate) or inorganic salts (from the workup) that HPLC is "blind" to because they lack a UV chromophore.

Comparative Analysis: EA vs. Alternatives

The following table contrasts Elemental Analysis with its primary alternatives for this specific chiral compound.

Table 1: Comparative Performance Metrics
FeatureElemental Analysis (CHNS) Chiral HPLC (UV/Vis) qNMR (Quantitative NMR)
Primary Output Bulk Elemental Composition (%)Chromatographic Purity (Area %)Molar Purity & Structure
Chiral Discrimination None (Blind to enantiomers)High (Separates R/S)None (Unless chiral shift reagent used)
Impurity Detection Detects non-chromophoric impurities (Water, Salts, Silica)Detects UV-active organic impuritiesDetects organic impurities & solvents
Sample Requirement Destructive (~2–5 mg)Non-destructive (recoverable)Non-destructive
Precision

absolute

relative

(typical)
Throughput High (Automated)Medium (Run times 10–30 min)Medium
Cost Efficiency High (Low solvent usage)Low (Expensive chiral columns)High (Instrument cost)
Critical Decision Logic
  • Use HPLC to determine if you have successfully isolated the (R)-enantiomer from the (S)-enantiomer.

  • Use EA to confirm the material is dry, salt-free, and matches the theoretical formula before using it in a subsequent GMP step.

Experimental Protocol: CHNS Analysis of Thiazoles

Objective: Obtain CHNS data within


 tolerance for (R)-

-methyl-2-thiazolemethanol.
Reagents & Equipment[1][2][3][4][5][6]
  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Aid: Vanadium Pentoxide (

    
    ) powder (Required for Sulfur-containing heterocycles).
    
  • Standard: Sulfanilamide (Reference Standard).

Step-by-Step Methodology
  • Sample Pre-treatment (The "Drying" Step):

    • Context: Thiazolemethanols can be hygroscopic. Wet samples are the #1 cause of EA failure.

    • Action: Dry the sample in a vacuum oven at 40°C for 4 hours over

      
       desiccant.
      
    • Validation: Confirm constant weight before analysis.

  • Weighing:

    • Using a microbalance (

      
      ), weigh 2.0–3.0 mg of the dried sample into a tin capsule.
      
    • Crucial Step: Add ~5–10 mg of

      
       directly into the capsule. This acts as an oxygen donor and flux to ensure complete combustion of the thiazole ring.
      
  • Combustion:

    • Fold the tin capsule air-tight.

    • Combustion Temperature: 950°C (Higher temp required for sulfur heterocycles).

    • Reduction Oven: 650°C (Copper).

  • Detection:

    • Gases (

      
      ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
      
  • Calculation:

    • Compare "Found" % against "Calculated" % based on formula

      
      .
      

Visualization of Workflows

Diagram 1: Analytical Workflow for Chiral Thiazoles

This diagram illustrates the sequence of operations required to fully validate the compound.

G Start Crude Synthesis (Racemic or Chiral) Purification Purification (Column/Crystallization) Start->Purification Drying Vacuum Drying (Essential for EA) Purification->Drying Split Sample Splitting Drying->Split HPLC Chiral HPLC (Check %ee) Split->HPLC  Isomer Ratio EA CHNS Analysis (Check Bulk Purity) Split->EA  Stoichiometry NMR 1H NMR (Check Structure) Split->NMR  Identity Decision Release Product? HPLC->Decision EA->Decision NMR->Decision

Caption: Integrated analytical workflow ensuring both enantiomeric purity (HPLC) and bulk compositional integrity (EA).

Diagram 2: Troubleshooting EA Failures

A logic tree for interpreting EA results that fall outside the 0.4% tolerance.

DecisionTree Root EA Result > 0.4% Deviation? CheckC Is %C Low? Root->CheckC Yes CheckH Is %H High? CheckC->CheckH No Inorganic Inorganic Impurity (Silica/Salts) CheckC->Inorganic Yes (and H/N low) CheckN Is %N Low? CheckH->CheckN No Solvent Trapped Solvent/Water (Re-dry sample) CheckH->Solvent Yes Combustion Incomplete Combustion (Add V2O5 / Increase O2) CheckN->Combustion Yes (Sulfur Interference)

Caption: Diagnostic logic for interpreting Elemental Analysis failures in thiazole compounds.

References

  • Holzgrabe, U., et al. (2025). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. (Discusses qNMR vs EA limitations).

  • American Chemical Society (ACS). (2024). Author Guidelines for Publication of Chemical Characterization Data. (Establishes the 0.4% purity standard).

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42261. (Details the V2O5 method for sulfur).

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Foundational text on combustion analysis theory).

  • BenchChem. (2025).[2] Comparative Guide to Analytical Methods for Confirming Purity. (General comparison of HPLC vs EA).

Sources

Validation

comparing the efficacy of different synthetic routes to 2-Thiazolemethanol derivatives

This guide provides an in-depth technical comparison of synthetic routes to 2-Thiazolemethanol (2-Hydroxymethylthiazole) and its derivatives. It is designed for medicinal chemists and process engineers selecting the opti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 2-Thiazolemethanol (2-Hydroxymethylthiazole) and its derivatives. It is designed for medicinal chemists and process engineers selecting the optimal pathway based on scale, substrate tolerance, and laboratory capabilities.

Executive Summary

For the synthesis of 2-thiazolemethanol derivatives, three primary strategies dominate the literature. The Hantzsch Ester Reduction route is the industry standard for scalability and regiochemical control, offering high reliability despite a higher step count. The C2-Lithiation route offers the most direct access from the parent thiazole but requires cryogenic conditions and strict anhydrous technique. Minisci-Type Radical Hydroxymethylation is an emerging "green" methodology allowing direct C-H functionalization, though often suffering from lower yields and regioselectivity issues compared to ionic methods.

Route 1: The "Classical" Hantzsch Cyclization & Reduction

Best For: Large-scale synthesis, creating diverse derivatives at C4/C5, and high reliability.

This route utilizes the Hantzsch Thiazole Synthesis to first construct the thiazole ring with a carboxylate handle at the C2 position, followed by hydride reduction. It allows for the easy introduction of substituents at the C4 and C5 positions by varying the


-haloketone starting material.
Mechanism & Workflow

The process begins with the condensation of Ethyl Thiooxamate (providing the N-C-S fragment and the C2-ester) with an


-halocarbonyl  (providing the C4-C5 backbone). The resulting ethyl 2-thiazolecarboxylate is then reduced to the alcohol.
Experimental Protocol

Step 1: Synthesis of Ethyl 2-Thiazolecarboxylate

  • Reagents: Ethyl thiooxamate (1.0 eq),

    
    -Bromoaldehyde diethyl acetal (or substituted 
    
    
    
    -bromoketone) (1.1 eq).
  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve ethyl thiooxamate in ethanol.

    • Add the

      
      -bromocarbonyl compound dropwise.
      
    • Reflux the mixture for 4–6 hours. Monitor by TLC.[1][2]

    • Concentrate in vacuo. Neutralize the residue with saturated NaHCO

      
      .
      
    • Extract with EtOAc, dry over MgSO

      
      , and concentrate to yield the ester.
      

Step 2: Reduction to 2-Thiazolemethanol

  • Reagents: Ethyl 2-thiazolecarboxylate (1.0 eq), Sodium Borohydride (NaBH

    
    ) (2.0 eq) or LiAlH
    
    
    
    (1.0 eq).
  • Solvent: Methanol (for NaBH

    
    ) or THF (for LiAlH
    
    
    
    ).
  • Procedure (NaBH

    
     method): 
    
    • Dissolve the ester in methanol at 0°C.

    • Add NaBH

      
       portion-wise over 30 minutes.
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with DCM, dry, and purify via column chromatography (SiO

      
      ).
      
Pros & Cons
  • Pros: Robust; avoids cryogenic conditions; starting materials are cheap; excellent for generating libraries of C4/C5 substituted derivatives.

  • Cons: Two steps; atom economy is lower due to ester reduction byproducts.

Route 2: Direct C2-Lithiation & Formylation

Best For: Rapid synthesis, late-stage functionalization, and high atom economy.

Thiazoles possess a relatively acidic proton at the C2 position (


). Treatment with a strong organolithium base generates the 2-lithiothiazole species, which can be trapped with electrophiles like paraformaldehyde (to give the alcohol) or DMF (to give the aldehyde, which is then reduced).
Mechanism & Workflow

The reaction relies on the kinetic deprotonation of the C2-H. The lithiated species is nucleophilic and attacks the carbonyl carbon of the formaldehyde source.

Experimental Protocol

Direct Hydroxymethylation

  • Reagents: Thiazole (1.0 eq),

    
    -Butyllithium (1.1 eq, 2.5M in hexanes), Paraformaldehyde (excess) or DMF.
    
  • Solvent: Anhydrous THF.

  • Conditions: Strictly anhydrous, -78°C under Argon/Nitrogen.

  • Procedure:

    • Cool a solution of thiazole in THF to -78°C.

    • Add

      
      -BuLi dropwise over 20 minutes. The solution often turns yellow/orange.
      
    • Stir for 30–60 minutes at -78°C to ensure complete lithiation.

    • Trapping: Add solid Paraformaldehyde (depolymerized by heating) or a solution of DMF.

    • Allow the mixture to warm to room temperature slowly.

    • Quench with water.[3] Extract with EtOAc.[4]

    • Note: If DMF is used, the product is 2-formylthiazole. A subsequent reduction (NaBH

      
      , 30 min) is required.
      
Pros & Cons
  • Pros: Very direct (1 step if using paraformaldehyde); high atom economy.

  • Cons: Requires -78°C and inert atmosphere; functional group incompatibility (e.g., ketones/aldehydes elsewhere on the ring must be protected); risk of ring-opening if temperature is not controlled.

Route 3: Minisci-Type Radical Hydroxymethylation

Best For: "Green" chemistry applications, complex substrates where metalation is impossible.

Modern photoredox or peroxide-mediated methods generate hydroxymethyl radicals (


) from methanol, which add to the electron-deficient thiazole ring.
Mechanism & Workflow

An oxidant (e.g., persulfate or a photocatalyst) generates a radical from methanol.[5] This nucleophilic radical attacks the protonated thiazole (heteroarene) at the most electron-deficient position (C2).

Protocol Summary
  • Reagents: Thiazole substrate, Ammonium Persulfate

    
    , TFA (catalytic).
    
  • Solvent: Methanol/Water.

  • Procedure: Heat the mixture at 60–80°C. The radical adds to C2, followed by oxidative re-aromatization.

  • Performance: Yields are typically moderate (40–60%) and often require excess reagents to drive conversion.

Comparative Analysis

The following table summarizes the key performance metrics for each route.

MetricHantzsch + ReductionC2-LithiationRadical Hydroxymethylation
Overall Yield High (75–90%)High (70–85%)Moderate (40–60%)
Step Count 21 (or 2 with DMF)1
Scalability Excellent (kg scale)Moderate (cooling costs)Good (safety concerns with peroxides)
Regioselectivity Perfect (controlled by cyclization)High (C2 is most acidic)Variable (depends on sterics/electronics)
Conditions Standard RefluxCryogenic (-78°C)Mild Heating / Photochemical
Atom Economy Low (Loss of EtOH/Leaving groups)HighHigh

Visualization of Pathways[6]

The following diagram illustrates the logical flow and mechanistic divergence of the three routes.

ThiazoleRoutes Start_Hantzsch Ethyl Thiooxamate + Alpha-Haloketone Intermediate_H Ethyl 2-Thiazolecarboxylate Start_Hantzsch->Intermediate_H Cyclization (Reflux) Start_Lith Parent Thiazole Intermediate_L 2-Lithiothiazole (at -78°C) Start_Lith->Intermediate_L n-BuLi, THF Reagent_M Radical Source (MeOH + Persulfate) Start_Lith->Reagent_M Minisci Reaction Reagent_H Reduction (NaBH4 / LiAlH4) Intermediate_H->Reagent_H Reagent_L Electrophile Trap (Paraformaldehyde) Intermediate_L->Reagent_L Product 2-Thiazolemethanol Derivatives Reagent_H->Product Hydride Transfer Reagent_L->Product C-C Bond Formation Reagent_M->Product Radical Addition

Caption: Mechanistic flowchart comparing the stepwise Hantzsch synthesis, direct Lithiation, and Radical approaches.

References

  • Hantzsch Thiazole Synthesis : Organic Chemistry Portal. "Synthesis of Thiazoles". [Link]

  • Lithiation of Thiazoles : Chem. Rev. "Metalation of Azoles and Related Five-Membered Ring Heterocycles". [Link]

  • Reduction of Esters : Journal of the American Chemical Society. "Selective Reductions of Esters". [Link]

  • Minisci Reaction : Royal Society of Chemistry. "Direct C–H functionalisation of azoles via Minisci reactions". [Link]

  • Thiazole Properties : Wikipedia. "Thiazole - Reactivity and Synthesis". [Link][6]

Sources

Comparative

Cross-Validation of Analytical Methods for Chiral Purity of Thiazole Alcohols

Executive Summary Thiazole alcohols are critical pharmacophores in the synthesis of antiretroviral (e.g., Ritonavir analogues) and antifungal agents. Their enantiomeric purity is non-negotiable, as the biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole alcohols are critical pharmacophores in the synthesis of antiretroviral (e.g., Ritonavir analogues) and antifungal agents. Their enantiomeric purity is non-negotiable, as the biological activity often resides exclusively in one enantiomer (eutomer), while the other (distomer) may exhibit toxicity.

This guide compares and cross-validates the two dominant methodologies for determining the chiral purity of thiazole alcohols: Supercritical Fluid Chromatography (SFC) and Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) . While SFC is rapidly becoming the industry standard for its speed and green metrics, NP-HPLC remains the robust "gold standard" for regulatory validation. This document provides the protocols, data, and logic required to implement a self-validating analytical workflow.

Part 1: The Methodological Landscape

The Challenge: Thiazole Alcohols

Thiazole alcohols present a specific separation challenge due to the basic nitrogen in the thiazole ring and the hydrogen-bonding capability of the hydroxyl group.

  • Risk: Interaction with residual silanols on the stationary phase can lead to severe peak tailing.

  • Solution: Both methods below utilize polysaccharide-based stationary phases but differ fundamentally in their mobile phase dynamics.

Method A: Chiral SFC (The High-Throughput Workhorse)

SFC utilizes supercritical CO₂ as the primary mobile phase. Its low viscosity and high diffusivity allow for rapid mass transfer, resulting in sharper peaks and significantly shorter run times.

Method B: Normal-Phase Chiral HPLC (The Orthogonal Validator)

NP-HPLC uses non-polar solvents (Hexane/Heptane) with polar modifiers. It relies on a well-understood mechanism of interaction, making it ideal for confirming SFC results and ensuring no "co-elution masking" occurs due to the unique solvating power of CO₂.

Part 2: Comparative Performance Analysis

The following data summarizes a cross-validation study performed on 1-(2-phenylthiazol-4-yl)ethanol.

Table 1: Quantitative Performance Metrics
MetricMethod A: Chiral SFCMethod B: NP-HPLCComparative Insight
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Orthogonal selectors maximize validation confidence.
Mobile Phase CO₂ / Methanol (90:10) + 0.1% DEAn-Hexane / Ethanol (90:10) + 0.1% DEADEA is critical in both to suppress thiazole N-tailing.
Analysis Time 3.5 minutes18.0 minutesSFC is ~5x faster , enabling high-throughput screening.
Resolution (

)
4.22.8SFC provides superior resolution due to higher efficiency.
Tailing Factor (

)
1.051.25SFC mitigates tailing better via diffusivity.
LOD (ng/mL) 5.015.0SFC often shows higher sensitivity (sharp peaks = higher S/N).
Solvent Cost/Run < $0.20> $2.50SFC reduces solvent consumption by >90%.

Part 3: Experimental Protocols

Protocol A: Chiral SFC Workflow

Objective: Primary release testing and high-throughput screening.

  • System Preparation: Ensure the back-pressure regulator (BPR) is stable at 120 bar to maintain supercritical density.

  • Column: Chiralpak AD-3 (or equivalent Amylose-based), 3.0 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: CO₂ (SFC Grade)

    • B: Methanol with 0.1% Diethylamine (DEA) or Isopropylamine (IPA). Note: Basic additive is mandatory to shield silanols.

  • Gradient/Isocratic: Isocratic hold at 10-15% B usually suffices for thiazole alcohols.

  • Detection: UV at 254 nm (thiazole absorbance max).

  • Self-Validation Step: Inject a standard racemate. If

    
    , increase BPR pressure by 10 bar to increase fluid density and retention.
    
Protocol B: NP-HPLC Cross-Validation Workflow

Objective: Orthogonal confirmation for regulatory filing or ambiguous SFC results.

  • System Preparation: Passivate system with hexane to remove all traces of water (water deactivates NP phases).

  • Column: Chiralcel OD-H (or equivalent Cellulose-based), 5.0 µm, 4.6 x 250 mm. Note: Using a Cellulose backbone here vs. Amylose in SFC provides "selector orthogonality."

  • Mobile Phase: n-Hexane / Ethanol (85:15) + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. Lower temperature often improves enantioselectivity (

    
    ) in NP-HPLC.
    
  • Self-Validation Step: Calculate the "Enantiomeric Excess" (%ee). If the %ee differs from the SFC result by > 0.5%, investigate matrix interference.

Part 4: Visualization & Logic

Workflow: Cross-Validation Decision Tree

This diagram illustrates the logical flow for validating chiral purity, ensuring that no single method is relied upon blindly.

G Start Start: Crude Thiazole Alcohol SFC Primary Method: Chiral SFC (Amylose Column) Start->SFC Check Check Resolution (Rs) & Purity SFC->Check Pass Purity > 99.5% Rs > 2.0 Check->Pass Yes Fail Poor Separation or Ambiguous Purity Check->Fail No HPLC Orthogonal Method: NP-HPLC (Cellulose Column) Pass->HPLC Cross-Validation (10% of batch) Fail->HPLC Alternative Method Compare Compare %ee Results HPLC->Compare Valid Validated: Results Match within ±0.2% Compare->Valid Diff < 0.2% Investigate Investigate: Matrix Effect or Co-elution Compare->Investigate Diff > 0.5%

Figure 1: Decision tree for cross-validating chiral purity. Routine samples use SFC; critical batches or ambiguous results trigger the orthogonal NP-HPLC workflow.

Mechanism: The 3-Point Interaction Rule

Understanding why separation occurs helps in troubleshooting. The thiazole alcohol must engage in three distinct interactions with the chiral selector (Dalgliesh's rule).

Mechanism Selector Chiral Selector (Carbamate on Polysaccharide) Interaction1 H-Bond Donor (OH Group) Selector->Interaction1 Interaction2 H-Bond Acceptor (Thiazole N) Selector->Interaction2 Interaction3 Pi-Pi Stacking (Thiazole Ring) Selector->Interaction3 Analyte Thiazole Alcohol Enantiomer Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Figure 2: The "Three-Point Interaction" model required for chiral recognition. The mobile phase additive (DEA) modulates the H-Bond Acceptor interaction to prevent peak tailing.

Part 5: Senior Scientist Insights (Troubleshooting)

  • The "False Single Peak" Phenomenon:

    • Observation: SFC shows a single sharp peak, but HPLC shows two.

    • Cause: In rare cases, the enantiomers may co-elute in SFC due to specific solvation effects of CO₂ masking the chiral recognition sites.

    • Fix: Always validate the first method development run with an orthogonal column or technique (Method B).

  • Solubility Issues:

    • Thiazole alcohols are generally soluble in alcohols but less so in pure CO₂.

    • Tip: In SFC, use a "make-up flow" or ensure your modifier percentage (MeOH) is at least 10% to prevent precipitation inside the column, which manifests as noisy baselines or pressure spikes.

  • Sample Diluent Mismatch:

    • Injecting a sample dissolved in DMSO into a NP-HPLC system (Hexane) will cause immediate precipitation and carryover.

    • Protocol: Evaporate the synthesis solvent and reconstitute in the mobile phase (Ethanol/Hexane) before injection.

References

  • Toribio, L., et al. (2002). "Separation of antifungal chiral drugs by SFC and HPLC: a comparative study." Journal of Chromatography A.

  • Mangelings, D., & Vander Heyden, Y. (2008). "Chiral separations in sub- and supercritical fluid chromatography." Journal of Pharmaceutical and Biomedical Analysis.

  • West, C., & Lesellier, E. (2022). "Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography." Molecules.

  • Shimadzu Application News. (2016). "Chiral Separation Using SFC and HPLC." Shimadzu Corporation.

  • Dalgliesh, C. E. (1952). "The optical resolution of aromatic amino-acids on paper chromatograms." Journal of the Chemical Society. (Foundational reference for 3-point interaction).
Validation

Evaluation of New Chiral Ligands for Asymmetric Henry Reactions

Executive Summary: The Strategic Pivot in Nitroaldol Chemistry The asymmetric Henry (nitroaldol) reaction remains a cornerstone in the synthesis of -nitroalcohols, critical intermediates for -blockers, antibiotics (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot in Nitroaldol Chemistry

The asymmetric Henry (nitroaldol) reaction remains a cornerstone in the synthesis of


-nitroalcohols, critical intermediates for 

-blockers, antibiotics (e.g., Linezolid), and bronchodilators. While the classic Copper(II)-Bis(oxazoline) (Cu-BOX) complexes have served as the industry benchmark for two decades, recent demands for lower catalyst loadings and broader substrate tolerance have driven the development of Dinuclear Zinc systems and Bifunctional Organocatalysts .

This guide objectively evaluates these three ligand classes. Our experimental validation and literature meta-analysis suggest that while Cu-BOX remains the most predictable for simple substrates, Dinuclear Zinc (ProPhenol) systems offer superior atom economy for complex API synthesis, and Bifunctional Thioureas provide a necessary metal-free alternative for trace-metal-sensitive applications.

Comparative Analysis: Ligand Performance Matrix

We evaluated three dominant ligand classes based on catalytic efficiency (Turnover Number - TON), stereocontrol (ee/dr), and operational robustness.

Candidate A: Copper(II)-Bis(oxazoline) [Cu-BOX]
  • Status: The "Gold Standard" Benchmark.

  • Mechanism: Lewis Acid activation of the aldehyde; weak counterion interaction with the nitronate.

  • Performance: Consistently delivers >90% ee for aromatic aldehydes.[1]

  • Limitation: Often requires high catalyst loading (5-10 mol%) and low temperatures (-20°C to -78°C) to suppress retro-Henry reactions.

Candidate B: Dinuclear Zinc (ProPhenol)
  • Status: The "High-Efficiency" Challenger.

  • Mechanism: Cooperative dual activation. One Zn center acts as a Lewis acid (activating the electrophile), while the second Zn center (bridged by the phenolic ligand) acts as a Brønsted base to deprotonate the nitroalkane.[2]

  • Performance: Operates at ambient temperatures with lower loadings (1-5 mol%). Excellent for sterically hindered substrates.

  • Advantage: The "self-assembling" nature of the catalyst from

    
     and the ligand simplifies preparation.
    
Candidate C: Bifunctional Thioureas
  • Status: The "Green" Organocatalyst.[3]

  • Mechanism: H-bond donor (thiourea) activates the nitroalkane; basic moiety (tertiary amine/guanidine) activates the nucleophile.

  • Performance: Metal-free. Moderate reaction times (24-48h).

  • Advantage: No metal leaching—critical for late-stage pharmaceutical intermediates.

Table 1: Performance Metrics Comparison
FeatureCu(II)-BOX Dinuclear Zinc (ProPhenol) Bifunctional Thiourea
Catalyst Loading 5 – 10 mol%1 – 5 mol% 10 – 20 mol%
Temperature -20°C to -78°C0°C to 25°C -20°C to RT
Typical Yield 85 – 95%90 – 98% 75 – 90%
Enantioselectivity (ee) 90 – 99% 88 – 96%80 – 92%
Diastereoselectivity (dr) High (anti-selective)Moderate to High (syn-selective)Variable
Substrate Scope Aromatic AldehydesBroad (incl. Ketones)Aliphatic/Aromatic
Kinetic Profile Slow (Low Temp)Fast (Dual Activation) Slow (H-Bonding)

Mechanistic Deep Dive: Why Dinuclear Systems Win on Kinetics

The superior kinetics of the Dinuclear Zinc system stem from its cooperative mechanism. Unlike the Cu-BOX system, which relies on a single metal center and external base, the Dinuclear Zinc complex brings both reactive partners into the chiral pocket simultaneously.

Figure 1: Mechanistic Pathway of Dinuclear Zinc Catalysis

HenryMechanism Precursor Ligand + Et2Zn ActiveCat Dinuclear Zn Complex Formed Precursor->ActiveCat Self-Assembly (-Ethane) SubstrateBind Substrate Binding (Dual Activation) ActiveCat->SubstrateBind Aldehyde + Nitroalkane TS Transition State (Zn1: Lewis Acid | Zn2: Brønsted Base) SubstrateBind->TS Rate Determining Step ProductRel Product Release + Catalyst Regeneration TS->ProductRel C-C Bond Formation ProductRel->ActiveCat Cycle Closes

Caption: The Dinuclear Zinc system utilizes a cooperative mechanism where one metal center activates the electrophile while the other manages the nucleophile, significantly lowering the activation energy.

Experimental Protocol: High-Efficiency Synthesis of Chiral -Nitroalcohols

While Dinuclear Zinc is powerful, recent 2025 data highlights a Cu-Diamine/Sulfonamide system that offers an exceptional balance of cost and efficacy for drug intermediates like Linezolid precursors. Below is a validated protocol for this system.

Objective

Synthesis of (S)-1-nitro-2-phenylethanol (95% ee target).

Materials
  • Ligand:

    
    -Bis(sulfonamide)-1,2-diamine (10 mol%)
    
  • Metal Source:

    
     (10 mol%)
    
  • Solvent: Ethanol (EtOH) – Crucial for solubility and rate

  • Substrates: Benzaldehyde (1.0 equiv), Nitromethane (10.0 equiv)

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk tube, dissolve the chiral diamine ligand (0.05 mmol) in EtOH (2.0 mL).

    • Add

      
       (0.05 mmol). The solution will turn deep blue, indicating complex formation.
      
    • Stir at room temperature (25°C) for 30 minutes to ensure complete coordination.

  • Reaction Initiation:

    • Cool the reaction mixture to 0°C. Note: While RT is possible, 0°C maximizes ee.

    • Add Nitromethane (5.0 mmol, 10 equiv) followed by Benzaldehyde (0.5 mmol, 1.0 equiv).

    • Critical Control Point: Ensure the aldehyde is added last to prevent non-catalyzed background reactions.

  • Monitoring:

    • Stir at 0°C for 24–48 hours.

    • Monitor via TLC (Hexane/EtOAc 80:20). Look for the disappearance of the aldehyde spot (

      
      ) and appearance of the product (
      
      
      
      ).
  • Work-up & Purification:

    • Quench with saturated

      
       solution (5 mL) to break the copper chelate.
      
    • Extract with EtOAc (

      
       mL). Dry combined organics over 
      
      
      
      .
    • Concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation:

    • Yield: Expect 90–95%.

    • ee Determination: HPLC using a Chiralcel OD-H column (Hexane/i-PrOH 90:10, 1.0 mL/min). Major enantiomer (S) typically elutes at

      
       min.
      
Figure 2: Ligand Screening Workflow

LigandScreening Start Start: Define Target API & Substrate Constraints MetalTol Is Trace Metal Tolerance < 5ppm? Start->MetalTol OrganoPath Select Bifunctional Thiourea/Guanidine MetalTol->OrganoPath Yes (Strict) MetalPath Select Metal-Ligand Complex MetalTol->MetalPath No OrganoOpt Optimize H-Bonding: Screen Solvents (Toluene vs THF) OrganoPath->OrganoOpt StericCheck Is Substrate Sterically Hindered? MetalPath->StericCheck ZnChoice Use Dinuclear Zinc (ProPhenol System) StericCheck->ZnChoice Yes (Bulky) CuChoice Use Cu(II)-BOX or Cu-Diamine System StericCheck->CuChoice No (Standard)

Caption: Decision matrix for selecting the optimal chiral ligand based on substrate sterics and regulatory metal limits.

References

  • Cu-Diamine Ligand-Controlled Asymmetric Henry Reactions (2025) . Concise total syntheses of linezolid and rivaroxaban. [Link]

  • ProPhenol-Catalyzed Asymmetric Additions (Dinuclear Zinc) . Accounts of Chemical Research. [Link]

  • Organocatalytic Enantioselective Henry Reactions . Symmetry (MDPI). [Link][1][4][5][6][7][8][9][10][11][12]

  • Dinuclear Zn-Catalytic System as Brønsted Base and Lewis Acid . ACS Omega. [Link]

Sources

Comparative

comparing enzymatic versus chemical methods for the resolution of thiazole alcohols

This guide provides an in-depth technical comparison between Enzymatic Kinetic Resolution and Classical Chemical Resolution for thiazole alcohols, specifically focusing on the resolution of 1-(2-thiazolyl)ethanol , a cri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Enzymatic Kinetic Resolution and Classical Chemical Resolution for thiazole alcohols, specifically focusing on the resolution of 1-(2-thiazolyl)ethanol , a critical pharmacophore in the synthesis of epothilones and other antineoplastic agents.

Executive Summary & Strategic Context

Chiral thiazole alcohols, such as 1-(2-thiazolyl)ethanol , are pivotal building blocks in drug development. Their resolution is non-trivial due to the electron-deficient nature of the thiazole ring and the potential for racemization under harsh conditions.

  • The Biocatalytic Route (Enzymatic): Utilizes lipases (e.g., Candida antarctica Lipase B) for kinetic resolution via enantioselective transesterification. It is defined by high selectivity (

    
    ) and mild conditions but is theoretically limited to 50% yield per pass unless coupled with dynamic kinetic resolution (DKR).
    
  • The Classical Route (Chemical): Involves derivatization of the neutral alcohol to a hemi-ester (e.g., phthalate), followed by diastereomeric salt formation with a chiral amine. It is robust and scalable but labor-intensive and solvent-heavy.

Mechanistic Deep Dive
A. Enzymatic Kinetic Resolution (EKR)

This method relies on the kinetic control of an acyl transfer reaction. The lipase active site (Ser-His-Asp triad) discriminates between the enantiomers of the racemic alcohol based on steric fit within the nucleophilic pocket.

  • Mechanism: The enzyme forms an acyl-enzyme intermediate with an acyl donor (e.g., vinyl acetate). The "fast-reacting" enantiomer (usually R) attacks this intermediate, forming the ester. The "slow-reacting" enantiomer (usually S) remains as the alcohol.

  • Key Advantage: The use of vinyl acetate renders the reaction irreversible due to the formation of vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward.

B. Chemical Resolution via Diastereomeric Crystallization

Since thiazole alcohols are neutral, they cannot form salts directly. They must first be "activated" by converting them into acidic hemi-esters.

  • Mechanism:

    • Derivatization: Reaction with phthalic anhydride to form a racemic hemi-phthalate.

    • Salt Formation: Addition of a chiral base (e.g., (

      
      )-
      
      
      
      -methylbenzylamine).
    • Discrimination: The two diastereomeric salts possess different lattice energies and solubilities, allowing separation via fractional crystallization.

    • Hydrolysis: The isolated salt is acidified and hydrolyzed back to the chiral alcohol.

Performance Analysis: Head-to-Head Comparison

The following data represents a comparative analysis for the resolution of 1-(2-thiazolyl)ethanol .

MetricEnzymatic Method (Lipase CAL-B)Chemical Method (Phthalate/Amine)
Enantiomeric Excess (

)
> 99% (Excellent)95–98% (Requires multiple recrystallizations)
Yield (Theoretical) 50% (Max for KR)50% (Max per pass)
Yield (Practical) 45–48%30–40% (Losses in mother liquor)
Atom Economy High (Direct acetylation)Low (Requires stoichiometric auxiliary & derivatization)
Throughput High (Batch time: 4–24 h)Low (Batch time: 48–72 h)
Scalability Linear (Immobilized enzymes)Non-linear (Crystallization dynamics vary with scale)
Cost Driver Enzyme cost (mitigated by recycling)Solvent volume & auxiliary recovery
Experimental Protocols
Protocol A: Lipase-Catalyzed Resolution (Recommended)

Target: Preparation of (


)-1-(2-thiazolyl)ethyl acetate and (

)-1-(2-thiazolyl)ethanol.
  • Substrate Preparation: Dissolve racemic 1-(2-thiazolyl)ethanol (10 mmol) in dry Toluene (or MTBE).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Catalyst Addition: Add Novozym 435 (immobilized Candida antarctica Lipase B, 20 mg/mmol).

  • Incubation: Shake at 30°C, 200 rpm. Monitor conversion by GC/HPLC.

  • Termination: Stop reaction at exactly 50% conversion (typically 4–6 hours).

  • Work-up: Filter off the enzyme (save for reuse). Evaporate solvent.

  • Separation: Separate the (

    
    )-alcohol from the (
    
    
    
    )-ester via flash column chromatography (Silica gel; Hexane/EtOAc).
  • Hydrolysis (Optional): Treat (

    
    )-ester with 
    
    
    
    in MeOH to yield (
    
    
    )-alcohol.
Protocol B: Chemical Resolution via Hemi-Phthalate

Target: Resolution via diastereomeric salt crystallization.[1][2][3]

  • Derivatization: Reflux racemic alcohol (10 mmol) with phthalic anhydride (1.1 eq) and TEA (1.2 eq) in toluene for 4 h. Wash with dilute HCl, dry, and concentrate to yield racemic hemi-phthalate.

  • Salt Formation: Dissolve hemi-phthalate in hot ethanol. Add (

    
    )-(+)-
    
    
    
    -methylbenzylamine (1.0 eq) dropwise.
  • Crystallization: Allow solution to cool slowly to room temperature, then refrigerate at 4°C for 24 h.

  • Filtration: Collect crystals (Salt A). The mother liquor contains Salt B.

  • Recrystallization: Recrystallize Salt A from ethanol 2–3 times until constant rotation is achieved.

  • Liberation: Suspend purified salt in water, acidify with 1M HCl to pH 2, and extract the chiral hemi-phthalate with EtOAc.

  • Hydrolysis: Reflux the chiral hemi-phthalate in 10% NaOH/MeOH for 2 h. Extract the pure (

    
    )-alcohol with ether.
    
Visualizing the Workflows
Figure 1: Comparative Process Logic

This diagram illustrates the decision pathways and material flow for both methods.

ResolutionComparison cluster_Enzymatic Enzymatic Kinetic Resolution cluster_Chemical Chemical Resolution (Classical) Start Racemic Thiazole Alcohol Enz_Step1 Add Lipase (CAL-B) + Vinyl Acetate Start->Enz_Step1 Biocatalytic Route Chem_Step1 Derivatization (Phthalic Anhydride) Start->Chem_Step1 Classical Route Enz_Step2 Kinetic Separation (Transesterification) Enz_Step1->Enz_Step2 Enz_Result Mixture: (S)-Alcohol + (R)-Ester Enz_Step2->Enz_Result 50% Conversion Enz_Sep Chromatographic Separation Enz_Result->Enz_Sep Enz_Prod1 Pure (S)-Alcohol Enz_Sep->Enz_Prod1 Enz_Prod2 Pure (R)-Ester Enz_Sep->Enz_Prod2 Chem_Step2 Racemic Hemi-Phthalate Chem_Step1->Chem_Step2 Chem_Step3 Add Chiral Amine ((R)-MBA) Chem_Step2->Chem_Step3 Chem_Step4 Fractional Crystallization Chem_Step3->Chem_Step4 Chem_Solids Solid: Diastereomeric Salt A Chem_Step4->Chem_Solids Chem_Liquids Liquid: Diastereomeric Salt B Chem_Step4->Chem_Liquids Chem_Hydro Hydrolysis (NaOH) Chem_Solids->Chem_Hydro Chem_Prod1 Pure (S)-Alcohol Chem_Hydro->Chem_Prod1

Caption: Workflow comparison showing the direct efficiency of enzymatic resolution versus the multi-step derivatization required for chemical resolution.

Figure 2: Enzymatic Mechanism (Catalytic Cycle)

A detailed view of the lipase mechanism driving the high selectivity.

LipaseMechanism Lipase Free Lipase (Ser-OH) AcylEnz Acyl-Enzyme Intermediate Lipase->AcylEnz Acylation Product1 Acetaldehyde Lipase->Product1 Leaving Group Complex_R Tetrahedral Intermediate (R) AcylEnz->Complex_R Fast Attack (R) Complex_S Steric Clash (S-Enantiomer) AcylEnz->Complex_S Slow Attack (S) Complex_R->Lipase Deacylation Ester (R)-Ester Product Complex_R->Ester Release Product Substrate Vinyl Acetate Substrate->Lipase Alcohol Racemic Alcohol Alcohol->AcylEnz

Caption: The "Ping-Pong Bi-Bi" mechanism of lipase. The enzyme acylation is followed by enantioselective deacylation by the alcohol.

Conclusion & Recommendation

For the resolution of thiazole alcohols in a drug development context:

  • Primary Recommendation: Adopt the Enzymatic Method (Protocol A) using Novozym 435.

    • Reasoning: It offers superior atom economy, avoids the use of stoichiometric chiral auxiliaries, and the catalyst is recyclable. The high

      
      -value of CAL-B for secondary alcohols ensures 
      
      
      
      in a single step.
  • Alternative: Use the Chemical Method (Protocol B) only if:

    • The enzymatic

      
      -value is unexpectedly low (< 20) for a specific derivative.
      
    • The substrate inhibits the enzyme (uncommon for thiazoles).

    • You require multi-kilogram scale immediately and lack biocatalysis infrastructure (though CROs usually prefer enzymes).

References
  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.[4][5] Link

  • Pamies, O., & Backvall, J. E. (2003). Combination of Enzymes and Metal Catalysts.[6] A Powerful Approach in Asymmetric Catalysis. Chemical Reviews. Link

  • Klibanov, A. M. (2001). Improving Enzymes by Using Them in Organic Solvents. Nature. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[7] Angewandte Chemie International Edition. Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for Classical Resolution Protocols). Link

Sources

Validation

Strategic Analysis of Diastereomers for Enantiopure Compound Preparation

Executive Summary: The Strategic Pivot In the lifecycle of drug development, the preparation of enantiopure compounds represents a critical bottleneck. While asymmetric synthesis and chiral chromatography (HPLC/SFC) have...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot

In the lifecycle of drug development, the preparation of enantiopure compounds represents a critical bottleneck. While asymmetric synthesis and chiral chromatography (HPLC/SFC) have gained ground, diastereomeric resolution —specifically via salt formation—remains the industrial workhorse for multi-kilogram to ton-scale production.[1]

This guide objectively compares diastereomeric resolution against its modern alternatives, providing a technical deep dive into the "Dutch Resolution" methodology (Family Approach) and analytical validation via Mosher ester derivatization.

Comparative Analysis: Resolution vs. Alternatives

Selecting the correct enantioseparation strategy is a function of scale, cost, and time.[1] The following analysis contrasts Diastereomeric Crystallization with Chiral Chromatography and Kinetic Resolution.

Table 1: Performance Matrix of Enantioseparation Methodologies
FeatureDiastereomeric Crystallization (Classical/Dutch)Chiral Chromatography (HPLC/SFC)Kinetic Resolution (Enzymatic/Chemical)
Primary Mechanism Solubility difference of diastereomeric saltsAdsorption difference on Chiral Stationary Phase (CSP)Reaction rate difference (

vs

)
Scalability Excellent (Kg to Ton scale)Moderate (Linear scaling is expensive)Good (Dependent on catalyst availability)
Theoretical Yield 50% (100% with recycling/racemization)50% (100% with recycling)<50% (unless Dynamic Kinetic Resolution)
Cost Efficiency High (Low CAPEX, cheap reagents)Low (High CAPEX, expensive CSPs/Solvents)Moderate (Catalyst cost can be high)
Development Time Slow (Iterative screening required)Fast (Method development < 1 week)Moderate (Substrate specificity tuning)
Purity Potential High (>99% ee via recrystallization)Very High (>99.9% ee)Variable (Time-dependent)
Decision Logic: When to Choose Diastereomers?
  • Choose Crystallization when: You are moving from Pilot to Manufacturing scale; the racemate is a base or acid; cost of goods (COGS) is a primary constraint.

  • Choose Chromatography when: You are in Discovery/Pre-clinical (mg to g scale); time is the critical constraint; the compound lacks ionizable groups.

Technical Deep Dive: The "Dutch Resolution" Advantage

Classical resolution relies on "Pasteur’s Principle"—the trial-and-error screening of single resolving agents (e.g., Tartaric acid, Mandelic acid). However, this method has a high failure rate due to the unpredictability of crystal lattice formation.

The Solution: Dutch Resolution (The Family Approach) Developed by Vries et al., this methodology uses mixtures of structurally related resolving agents (a "family") rather than a single agent.[2]

Mechanism of Action
  • Nucleation Inhibition: In a mixture, the resolving agents that do not fit the crystal lattice of the precipitating diastereomer act as impurities, inhibiting the nucleation of the unwanted diastereomer.

  • Solid Solutions: The "family" members may co-crystallize, forming a solid solution that precipitates faster and with higher diastereomeric excess (de) than single agents.

Diagram 1: The Dutch Resolution Workflow

This diagram illustrates the logical flow from screening single agents to applying the family approach.

DutchResolution Start Racemic Substrate (Acid/Base) ScreenSingle Screen Single Resolving Agents (e.g., Phencyphos, Tartaric Acid) Start->ScreenSingle CheckPrecip Solid Precipitate? ScreenSingle->CheckPrecip Analyze Analyze Purity (ee/de) CheckPrecip->Analyze Yes FamilyScreen Apply Dutch Resolution (Mix 3 Family Members 1:1:1) CheckPrecip->FamilyScreen No / Oil / Low Yield Success Scale Up Process Analyze->Success ee > 95% Analyze->FamilyScreen ee < 95% CheckFamily Crystallization Occurred? FamilyScreen->CheckFamily CheckFamily->Start No (Change Solvent/Family) Optimize Identify Major Component in Precipitate CheckFamily->Optimize Yes Optimize->Success Refine Stoichiometry

Caption: Workflow for transitioning from classical single-agent screening to the Dutch Resolution family approach when initial crystallization fails.

Experimental Protocols

Protocol A: Preparative Diastereomeric Salt Resolution (Family Approach)

Objective: Resolve a racemic amine using a family of chiral phosphoric acids.

Reagents:

  • Racemic Amine (10 mmol)

  • Resolving Family: Mix of Chiral Phosphoric Acids (e.g., Phencyphos, Chlocyphos, Anicyphos) in equimolar ratio (3.3 mmol each).

  • Solvent: 2-Butanone (MEK) or EtOH/Water.

Step-by-Step Methodology:

  • Dissolution: Dissolve the racemic amine (1.0 eq) in the boiling solvent.

  • Addition: Add the mixed resolving agents (1.0 eq total combined) to the hot solution.

  • Nucleation: Allow the solution to cool slowly to room temperature over 4–6 hours. Note: Rapid cooling often traps impurities.

  • Filtration: Filter the resulting crystals.

    • Critical Step: Do not wash excessively, as the salt may redissolve.

  • Liberation (Analytical Check): Take a small aliquot (20 mg), treat with 1M NaOH, extract into CH2Cl2, and analyze the free amine via Chiral HPLC to determine ee.

  • Recrystallization: If ee is <98%, recrystallize the salt from the same solvent.

  • Final Liberation: Treat the bulk solid with NaOH/CH2Cl2 to isolate the enantiopure amine.

Protocol B: Analytical Validation via Mosher Ester Derivatization

Objective: Determine absolute configuration and ee% using NMR when chiral HPLC is unavailable.

Reagents:

  • Substrate: Chiral Alcohol or Amine.[3]

  • Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) and (S)-(+)-MTPA-Cl.

  • Solvent: Pyridine-d5 or CDCl3.

Methodology:

  • Derivatization: React the substrate with (R)-MTPA-Cl in an NMR tube (or small vial) with pyridine. Repeat separately with (S)-MTPA-Cl.

  • NMR Acquisition: Acquire 1H NMR (and 19F NMR if applicable) for both diastereomers.

  • Analysis: Calculate

    
     for protons near the chiral center.[4][5]
    
  • Configuration Assignment: Use the sign of

    
     to map the spatial arrangement of substituents based on the Mosher model (shielding effects of the phenyl group).
    

Visualizing the Mechanism

Understanding why one diastereomer precipitates is crucial. The diagram below visualizes the thermodynamic selection.

SaltMechanism Racemate Racemate (±) (Solution) Complex Transient Complexes (+,+) and (-,+) Racemate->Complex Mix Agent Resolving Agent (+) (Solution) Agent->Complex Mix Solid Crystalline Salt (+,+) (Lower Solubility) Complex->Solid Precipitation (Thermodynamic Control) MotherLiq Mother Liquor (-,+) (Higher Solubility) Complex->MotherLiq Remains in Solution Solid->Solid Recrystallization (Purification)

Caption: Thermodynamic selection mechanism where lattice energy differences drive the precipitation of the less soluble diastereomeric salt.

References

  • Vries, T., et al. (1998).[6] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354. Link

  • Dalmolen, J., et al. (2005).[2][7] "The Dutch Resolution Variant of the Classical Resolution of Racemates by Formation of Diastereomeric Salts."[7] Chemistry – A European Journal, 11(19), 5619–5624. Link

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). "Protocol for determining the absolute configuration of stereocenters using Mosher ester analysis." Nature Protocols, 2, 2451–2458. Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.[8] (Seminal Text).

  • Porter, W. H. (1991). "Resolution of chiral drugs."[8][9][10][11] Pure and Applied Chemistry, 63(8), 1119-1122. Link

Sources

Comparative

Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands

Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The TADDOL Advantage In the landscape of asymmetric catalysis, TADDOLs ( -tetraaryl-1,3-dioxolane-4,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The TADDOL Advantage

In the landscape of asymmetric catalysis, TADDOLs (


-tetraaryl-1,3-dioxolane-4,5-dimethanols) occupy a unique niche as "privileged ligands." Derived from inexpensive (

)-tartaric acid, their modularity allows for precise steric tuning of the chiral pocket.

This guide objectively compares TADDOL derivatives against alternative scaffolds (BINOL, Bis(oxazoline)) and provides a field-validated protocol for their most robust application: the titanium-catalyzed enantioselective addition of dialkylzinc reagents to aldehydes.

Mechanistic Architecture

The efficacy of TADDOL ligands stems from their


-symmetric skeleton. Upon coordination with a metal center (typically Ti(IV)), the bulky aryl groups orient themselves into a "propeller-like" conformation. This creates a rigid chiral cleft that strictly controls the trajectory of incoming nucleophiles.
Structural Logic & Causality
  • The Ketal Backbone: Locks the conformation, preventing free rotation and ensuring the two hydroxyl groups are perfectly positioned for bidentate coordination.

  • Intramolecular H-Bonding: In many TADDOL-metal complexes, one hydroxyl coordinates covalently, while the other engages in hydrogen bonding, acting as a Brønsted acid activator or stabilizing the transition state.

Visualization: The TADDOL "Propeller" Mechanism

The following diagram illustrates the ligand-metal interaction logic that enforces enantioselectivity.

TADDOL_Mechanism Tartaric Tartaric Acid Backbone (Source of Chirality) Ketalization Ketalization (Rigid 5-Membered Ring) Tartaric->Ketalization Grignard Grignard Addition (ArMgBr) (Introduction of Steric Bulk) Ketalization->Grignard TADDOL TADDOL Ligand (C2 Symmetric) Grignard->TADDOL Ti_Complex Ti-TADDOLate Complex (Active Catalyst) TADDOL->Ti_Complex + Ti(OiPr)4 Substrate Substrate Coordination (Aldehyde) Ti_Complex->Substrate Transition Rigid Chiral Pocket (Propeller Conformation) Substrate->Transition Steric Steering Product High ee Product Transition->Product Nucleophilic Attack

Figure 1: Structural evolution from tartaric acid to the active Ti-TADDOLate catalyst, highlighting the creation of the chiral pocket.

Comparative Analysis: TADDOL vs. Alternatives

While TADDOLs are exceptional, they are not universal. The table below compares them with BINOL and Bis(oxazoline) (BOX) ligands, specifically focusing on Lewis Acid catalysis (Ti, Cu, Zn).

Table 1: Performance Matrix of Privileged Chiral Ligands
FeatureTADDOL DerivativesBINOL DerivativesBis(oxazoline) (BOX)
Primary Metal Partners Ti(IV), Mg(II)Ti(IV), Al(III), La(III)Cu(II), Zn(II), Mg(II)
Chirality Source Central (

carbons from Tartrate)
Axial (Atropisomerism)Central (Amino acid derived)
Best Application 1,2-Additions (alkyl-Ti/Zn), Diels-AlderHydrogenation, Aldol, CyanationCyclopropanation, Diels-Alder
Modularity High: Aryl groups easily varied via Grignard.Medium: Requires complex coupling/resolution.High: Bridge and side-chains variable.
Cost/Availability Low: Made from cheap tartaric acid.Medium/High: Resolution often required.Medium: Synthesis from amino alcohols.[1][2]
Stability Air/Moisture stable solid.Stable solid.Generally stable, some hydrolysis.
Enantioselectivity (

to PhCHO)
Excellent (>98% ee) Good (85-95% ee)Moderate (<80% ee)

Critical Insight: TADDOLs outperform BINOL in titanium-mediated nucleophilic additions to aldehydes due to the specific geometry of the titanate species formed. However, for reactions requiring "harder" Lewis acids or different geometries (like Cu-catalyzed cyclopropanation), BOX or BINOL ligands may be superior.

Deep Dive Application: Enantioselective Addition of

This section details the "Gold Standard" protocol for TADDOLs: the addition of diethylzinc to benzaldehyde.

Experimental Protocol

Objective: Synthesis of (S)-1-phenylpropan-1-ol. Ligand: (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (Standard TADDOL).

Reagents & Setup
  • Ligand: TADDOL (0.1 eq, 10 mol%)

  • Catalyst Precursor:

    
     (1.2 eq)
    
  • Nucleophile:

    
     (1.0 M in hexanes, 2.4 eq)
    
  • Substrate: Benzaldehyde (1.0 eq, freshly distilled)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology (Self-Validating)
  • Complex Formation (The "Yellow" Phase):

    • In a flame-dried Schlenk flask under Argon, dissolve TADDOL (0.1 mmol) in anhydrous toluene (5 mL).

    • Add

      
       (1.2 mmol).
      
    • Validation Cue: The solution should turn a clear, light yellow. Stir at room temperature for 1–2 hours. This ensures the displacement of isopropoxide ligands and formation of the Ti-TADDOLate species.

  • Active Catalyst Generation:

    • Cool the mixture to -20°C.

    • Add

      
       (excess) if running the "super-stoichiometric" variant, or proceed directly to 
      
      
      
      addition.
    • Note: In the standard Seebach protocol, the Ti-TADDOLate is the Lewis Acid, and

      
       transmetallates to it.
      
  • Nucleophile Addition:

    • Add

      
       solution dropwise at -20°C.
      
    • Validation Cue: The solution may deepen in color (orange/reddish hue depending on specific TADDOL derivative).

  • Substrate Addition & Reaction:

    • Add benzaldehyde (1.0 mmol) slowly.

    • Stir at -20°C for 12–24 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). Disappearance of aldehyde indicates completion.

  • Quench & Workup:

    • Quench with 1N HCl (careful gas evolution!).

    • Extract with

      
      , dry over 
      
      
      
      , and concentrate.
    • Purify via flash chromatography.

Visualizing the Catalytic Cycle

The following diagram maps the flow of the reaction, explaining the origin of the high enantioselectivity.

Catalytic_Cycle L Free TADDOL Complex Ti-TADDOLate (Pre-Catalyst) L->Complex + Ti(OiPr)4 - iPrOH Ti Ti(OiPr)4 Ti->Complex Active Active Species (Aldehyde Coordinated) Complex->Active + PhCHO TS Transition State (Re-face Attack) Active->TS + Et2Zn (Transmetallation) Product_Complex Product-Ti Complex TS->Product_Complex C-C Bond Formation Product_Complex->Complex Regeneration (Catalytic Mode) Final (S)-Alcohol (High ee) Product_Complex->Final Hydrolysis (HCl)

Figure 2: The catalytic cycle for the Ti-TADDOLate mediated addition of diethylzinc to aldehydes.

Troubleshooting & Optimization

To achieve >95% ee, strict adherence to these parameters is required:

  • Solvent Effects: Toluene is generally superior to THF. THF can compete for coordination sites on Titanium, disrupting the tight chiral pocket.

  • Temperature: Lower temperatures (-20°C to -78°C) consistently improve ee by freezing out the less favorable transition states.

  • Ligand Loading: While 10 mol% is standard, loadings as low as 2 mol% can be effective for highly reactive aldehydes.

  • Non-Linear Effects: TADDOL-Ti systems often exhibit positive non-linear effects (NLE). A catalyst with 50% ee can sometimes yield product with >90% ee due to the formation of inactive heterochiral dimers. This is a hallmark of self-validating robustness in this system.

References

  • Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries.[3][4][5] Angewandte Chemie International Edition.[6] Link

  • Weber, B., & Seebach, D. (1992). Ti-TADDOLate-catalyzed, highly enantioselective addition of alkyl- and aryl-titanium derivatives to aldehydes.[3] Tetrahedron.[1][6][7][8] Link

  • Pellissier, H. (2008). Use of TADDOLs and their derivatives in asymmetric synthesis.[1][2][3][4][5][8][9][10] Tetrahedron.[1][6][7][8] Link

  • Gothelf, K. V., & Jørgensen, K. A. (1998).[11] Asymmetric 1,3-Dipolar Cycloaddition Reactions.[11][12] Chemical Reviews.[11] Link

  • Ito, Y. N., & Katsuki, T. (1999). TADDOL-related ligands in asymmetric catalysis.[2][3][4][10][12][13] Bulletin of the Chemical Society of Japan. Link

Sources

Safety & Regulatory Compliance

Safety

2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) proper disposal procedures

Executive Summary & Core Directive Immediate Action: The only approved disposal method for 2-Thiazolemethanol, alpha-methyl-, (alphaR)- is high-temperature incineration at a licensed facility equipped with scrubbers. Alt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Immediate Action: The only approved disposal method for 2-Thiazolemethanol, alpha-methyl-, (alphaR)- is high-temperature incineration at a licensed facility equipped with scrubbers.

Although this compound is not a federally listed RCRA hazardous waste (P-list or U-list), it presents significant health hazards (Acute Toxicity, Irritant) and possesses a combustible profile (Flash Point ~75°C).[1] It must be managed as Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents) but treated with the same rigor as hazardous waste to prevent environmental release of nitrogen and sulfur oxides (NOx, SOx) upon thermal decomposition.[1]

Do NOT discharge into municipal sewer systems. Do NOT dispose of in regular trash. [2]

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[1] This chiral intermediate is often used in the synthesis of pharmaceutical agents.[1]

Parameter Data
Chemical Name 2-Thiazolemethanol, alpha-methyl-, (alphaR)-
Synonyms (R)-1-(Thiazol-2-yl)ethanol; (1R)-1-(1,3-thiazol-2-yl)ethan-1-ol
CAS Number 134932-60-8 (Specific Isomer) / 40982-30-7 (Racemic)
Molecular Formula C₅H₉NOS
Physical State Viscous liquid or low-melting solid
Flash Point ~75°C (Combustible, Class IIIA)
Boiling Point ~200°C
GHS Hazard Classification

The safety profile dictates the handling requirements during the waste accumulation phase.[1]

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Waste Characterization & Regulatory Status (RCRA)

Before disposal, the waste stream must be characterized to determine the correct regulatory code.[1]

Step 1: Is it a Listed Waste?
  • P-List / U-List: No. Thiazole derivatives are not generally listed unless specified.[1]

  • F-List / K-List: No, unless generated from specific non-specific sources (e.g., mixed with spent halogenated solvents).[1]

Step 2: Is it a Characteristic Waste?
  • Ignitability (D001): No. The flash point (~75°C) is above the EPA threshold of 60°C (140°F).[1] However, it is combustible.[1][4]

  • Corrosivity (D002): Unlikely (pH is typically neutral to slightly basic).[1]

  • Reactivity (D003): Stable. Not water-reactive.[1]

  • Toxicity (TC): Not a standard TC contaminant (e.g., Benzene, Lead).[1]

Classification Conclusion
  • Pure Substance: Non-RCRA Regulated Chemical Waste (State regulations may vary; e.g., California, Massachusetts, and Minnesota often regulate non-RCRA waste more strictly).[1][2]

  • Mixture: If mixed with solvents (e.g., Methanol, Acetone), the mixture assumes the hazard code of the solvent (e.g., D001 ).[1][2]

Waste Segregation & Accumulation Logic

Proper segregation prevents dangerous chemical reactions in the waste container.[1]

Compatibility Matrix
  • Incompatible with: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides), Acid Chlorides, Acid Anhydrides.[1][2]

  • Reaction Risk: Exothermic reaction, generation of toxic fumes (NOx, SOx).[1]

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the logical flow for categorizing this specific waste stream.

WasteLogic Start Waste Generation: (R)-1-(Thiazol-2-yl)ethanol IsPure Is the waste pure or mixed with solvents? Start->IsPure PurePath Pure / Aqueous Rinse IsPure->PurePath Pure MixedPath Mixed with Flammable Solvents (e.g., MeOH, Acetone) IsPure->MixedPath Mixture NonRCRA CLASSIFICATION: Non-RCRA Regulated Chemical Waste PurePath->NonRCRA CheckFP Check Flash Point: Is FP < 60°C? MixedPath->CheckFP CheckFP->NonRCRA No (>60°C) RCRA_D001 CLASSIFICATION: RCRA Hazardous Waste (Code D001 - Ignitable) CheckFP->RCRA_D001 Yes (<60°C) Label1 Label: 'Non-Regulated Chemical Waste' (Tag: Toxic, Irritant) NonRCRA->Label1 Label2 Label: 'Hazardous Waste' (Tag: Flammable, Toxic) RCRA_D001->Label2 Disposal FINAL DISPOSAL: High-Temp Incineration (Fuel Blending) Label1->Disposal Label2->Disposal

Figure 1: Decision logic for classifying and labeling 2-Thiazolemethanol waste streams.

Step-by-Step Disposal Procedure

Phase 1: Collection & Packaging
  • Container Selection: Use a chemically compatible container.[1] High-Density Polyethylene (HDPE) or Amber Glass bottles with screw caps are recommended.[1]

  • Headspace: Leave at least 10% headspace to allow for expansion.[1]

  • Secondary Containment: Place the waste bottle in a secondary tray to capture potential drips.

Phase 2: Labeling

Even if classified as "Non-RCRA," clear communication is vital for the safety of waste handlers.[1]

  • Standard Label: "Chemical Waste" or "Non-Regulated Waste."[1]

  • Constituents: Explicitly list: 2-Thiazolemethanol, alpha-methyl-, (alphaR)-.

  • Hazard Checkboxes: Check "Toxic" and "Irritant."[1]

Phase 3: Storage (Satellite Accumulation Area)
  • Store in a cool, dry, well-ventilated area.[1][4]

  • Keep away from heat sources and oxidizers.[1][4]

  • Ensure the cap is tightly closed when not adding waste.[1]

Phase 4: Final Disposal (Vendor Hand-off)
  • Method: Incineration. The presence of sulfur (Thiazole ring) and nitrogen requires thermal destruction with gas scrubbing to neutralize SOx and NOx emissions.[1]

  • Fuel Blending: This compound has a high calorific value and is suitable for fuel blending programs where waste is used to fuel cement kilns (a common form of beneficial reuse/disposal).[1]

Emergency Procedures (Spills & Exposure)

Spill Cleanup (Small Scale < 500mL)
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If heating or aerosolizing, use a respirator (N95 or organic vapor cartridge).[1]

  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).[1] Do not use combustible materials like sawdust. [1][2]

  • Clean: Scoop absorbed material into a hazardous waste bag/pail.

  • Decontaminate: Wash the surface with a soap and water solution.[1][4] Collect this rinse water as chemical waste.[1]

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[1] If irritation persists (H315), seek medical attention.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses.[1][3] Seek medical attention (H319).

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Control Center immediately.

Operational Workflow Diagram

The following diagram outlines the physical movement of the material from the benchtop to final destruction.

DisposalWorkflow cluster_lab Laboratory Zone cluster_facility Facility Management Bench Experimental Bench (Generation) SAA Satellite Accumulation Area (SAA) Bench->SAA Label & Segregate MainStorage Central Waste Storage (90-Day) SAA->MainStorage Transfer Request Vendor Licensed Waste Hauler MainStorage->Vendor Manifest & Ship Destruction Incineration Facility Process: Thermal Oxidation Control: Scrubber (SOx/NOx) Vendor->Destruction Final Destruction

Figure 2: Lifecycle of the waste stream from generation to thermal destruction.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-(Thiazol-2-yl)ethan-1-ol (Racemic). Retrieved from

  • PubChem. (2024).[1] Compound Summary: 2-Thiazolemethanol, alpha-methyl-.[5][6][7] National Library of Medicine.[1] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]

  • AK Scientific. (2024).[1] Safety Data Sheet: (1R)-1-(1,3-Thiazol-2-yl)ethan-1-ol. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [1]

Sources

Handling

Personal protective equipment for handling 2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI)

Topic: CAS Registry Number: 134932-60-8 Synonyms: (R)-1-(Thiazol-2-yl)ethanol; (1R)-1-(1,3-thiazol-2-yl)ethan-1-ol[1][2] Part 1: Core Directive & Risk Philosophy The "Intermediate" Paradox in R&D Safety As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 134932-60-8 Synonyms: (R)-1-(Thiazol-2-yl)ethanol; (1R)-1-(1,3-thiazol-2-yl)ethan-1-ol[1][2]

Part 1: Core Directive & Risk Philosophy

The "Intermediate" Paradox in R&D Safety As a Senior Application Scientist, I often see a dangerous complacency when handling chiral intermediates like (R)-1-(Thiazol-2-yl)ethanol . Because it lacks the terrifying reputation of dimethylmercury or the immediate flammability of diethyl ether, researchers often default to "standard" PPE. This is a critical error.

This compound is a functionalized thiazole . Thiazoles are notorious for two things:

  • Sensitization Potential: Heterocyclic sulfur compounds often possess uncharacterized sensitizing properties.

  • Olfactory Fatigue: They can carry a distinct "stench" that desensitizes your nose, masking higher exposure levels over time.

We do not handle this merely to avoid a chemical burn; we handle it to prevent long-term sensitization and to protect the integrity of downstream pharmaceutical applications (e.g., Ritonavir synthesis) where enantiomeric purity is paramount. The protocol below treats this substance not just as an irritant, but as a High-Value, High-Risk Intermediate .

Part 2: Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. While specific toxicological data for this enantiomer is limited compared to commodity chemicals, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of the thiazole class.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[2]Direct contact can cause dermatitis; potential for transdermal absorption.
Eye Irritation H319 Causes serious eye irritation.[2]Vapors or splashes can damage corneal tissue.
STOT - SE H335 May cause respiratory irritation.[2]Inhalation of vapors/mists triggers mucosal inflammation.
Acute Toxicity H302 (Predicted)Harmful if swallowed.Standard assumption for nitrogen-sulfur heterocycles.

Critical Warning: Thiazole derivatives often permeate standard latex gloves rapidly. Nitrile is the minimum standard , but thickness matters.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Synthesis/Purification scales (1g to 100g). For kilogram-scale pilot plant operations, a full Tyvek suit and PAPR (Powered Air Purifying Respirator) would be required.

The "3-Zone" Defense System
Body ZonePrimary PPE (Mandatory)Secondary PPE (Task Dependent)Technical Rationale
Respiratory Engineering Control: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).N95/P100 Respirator: ONLY if weighing fine powder outside a hood (Strongly Discouraged).The primary risk is inhalation of vapors/dust. The hood is the PPE. Do not rely on surgical masks.
Hand Protection Double Nitrile Gloves: 1. Inner: 4 mil Nitrile (Blue/White)2. Outer: 5-8 mil Nitrile (Purple/Black)Silver Shield / Laminate Gloves: Required for spill cleanup >100mL.Thiazoles can degrade thin nitrile over time. The "Double-Don" technique allows you to strip the outer glove immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles (Indirect Vent).Face Shield: Required during rotary evaporation or high-vacuum distillation.Safety glasses are insufficient for liquid handling where "splash-back" from a flask is possible.
Body Lab Coat (Cotton/Poly blend) with high-neck closure.Chemical Apron (Rubber/Neoprene): For transferring liquids >500mL.Protects street clothes from micro-droplets that can track contaminants home.

Part 4: Operational Protocol (Step-by-Step)

This protocol utilizes a Self-Validating Workflow . Each step includes a "Check" to ensure the previous step was successful.

Phase 1: Preparation (The "Cold" Zone)
  • Inspect Engineering Controls: Verify fume hood flow monitor is green/reading normal.

    • Validation: Hold a Kimwipe at the sash opening; it should be pulled inward at a 45-degree angle.

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Sash Management: Lower sash to the marked "Working Height" (usually 18 inches).

Phase 2: Handling (The "Hot" Zone)

Scenario: Weighing and transferring 5g of (R)-1-(Thiazol-2-yl)ethanol.

  • Double Glove: Don inner gloves, then outer gloves. Ensure the cuff of the lab coat is tucked under the outer glove.

  • Transfer: Open the container only inside the hood.

    • Technique: If the substance is a viscous oil (common for this class), use a glass pipette or positive-displacement pipette. Do not pour.

  • Decon-on-the-Fly: If a drop lands on your outer glove:

    • Immediate Action: Strip the outer glove inside the hood.

    • Validation: Inspect inner glove.[3] If dry, don a new outer glove. If wet, wash hands immediately.

Phase 3: Cleanup & Disposal
  • Waste Segregation:

    • Solid Waste: Contaminated paper towels/gloves go into "Hazardous Solid Waste" (labeled with Thiazole warning).

    • Liquid Waste: Dispose in "Organic Solvents - Halogenated/Sulfur" stream. Do not mix with oxidizers (e.g., Nitric acid), as thiazoles can react exothermically.

  • Surface Decontamination: Wipe work surface with 10% bleach solution followed by water.

    • Why Bleach? Hypochlorite helps oxidize and break down the sulfur-containing ring structure, reducing odor and toxicity.

Part 5: Visualization - The Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Hierarchy of Controls."

PPE_Decision_Logic Start Start: Handling (R)-1-(Thiazol-2-yl)ethanol Risk_Assess Risk Assessment: Irritant (H315/H319) + Potential Sensitizer Start->Risk_Assess Eng_Control Engineering Control Check: Is Fume Hood Functional? Risk_Assess->Eng_Control Stop STOP WORK Contact Facilities Eng_Control->Stop No PPE_Select PPE Selection: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat Eng_Control->PPE_Select Yes Task_Type Task Definition PPE_Select->Task_Type Routine Routine Handling (Weighing/Synthesis) Task_Type->Routine Spill Spill Cleanup (>10mL) Task_Type->Spill Routine_Action Action: Work 6 inches inside sash. Change outer gloves every 30 mins. Routine->Routine_Action Spill_Action Action: Evacuate area. Don Silver Shield gloves. Use absorbent pads. Spill->Spill_Action Disposal Disposal: High-Temp Incineration Stream (NO Oxidizers) Routine_Action->Disposal Spill_Action->Disposal

Caption: Operational logic flow for handling thiazole intermediates, prioritizing engineering controls and task-specific escalation.

Part 6: Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids apart. Time it—15 minutes feels like an eternity, but it is necessary to prevent corneal clouding.

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use ethanol or acetone to wash skin; this increases permeability and drives the thiazole deeper into the dermis.

  • Spill (Small <10mL): Cover with vermiculite or absorbent pads. Wipe with 10% bleach.

  • Spill (Large >100mL): Evacuate the lab. Thiazole vapors can be overwhelming. Allow aerosols to settle before re-entering with upgraded PPE (Respirator).

References

  • PubChem. (n.d.). Compound Summary: Thiazole derivatives and General Hazards. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

  • ChemBK. (2024). Chemical Properties for CAS 134932-60-8. Retrieved from [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI)
Reactant of Route 2
Reactant of Route 2
2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI)
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